molecular formula C8H6N4S2 B102048 Bis(2-pyrimidyl) disulfide CAS No. 15718-46-4

Bis(2-pyrimidyl) disulfide

Cat. No.: B102048
CAS No.: 15718-46-4
M. Wt: 222.3 g/mol
InChI Key: LJINHMVNIBCANU-UHFFFAOYSA-N
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Description

Bis(2-pyrimidyl) disulfide is a versatile organosulfur compound that serves as a critical reagent in advanced chemical and materials science research. Its unique disulfide bridge, activated by the electron-withdrawing pyrimidyl rings, enables efficient and rapid formation of intramolecular disulfide bonds in peptides, a fundamental step in folding and stabilizing bioactive polypeptide structures . The mechanism involves the reduction of the reagent's disulfide bond by a free thiol group on a peptide, forming a mixed S–S-pyridyl intermediate. This activated complex is then rapidly attacked by a second free thiol within the molecule, facilitating fast and specific cyclization . Beyond biochemistry, this compound has emerged as a high-performance cathode material in next-generation energy storage. Research demonstrates that soluble this compound functions in high-rate, long-life rechargeable lithium batteries . The superdelocalization of the pyrimidyl groups causes extra electrons to localize on the π* molecular orbitals of the ring system rather than the σ* orbital of the S–S bond. This electron localization generates an anion-like intermediate and significantly decreases the dissociation energy of the S–S bond, resulting in exceptionally low energy barriers for electron transfer . This distinct molecular design leads to remarkable electrochemical performance, with lithium half-cells exhibiting stability for over 2000 cycles at high discharge rates . The compound's utility extends to coordination chemistry, where it can act as a ligand for constructing metal-organic frameworks (MOFs) or interact with various metal ions, making it a compound of interest in catalysis and materials design .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyrimidin-2-yldisulfanyl)pyrimidine
Source PubChem
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InChI

InChI=1S/C8H6N4S2/c1-3-9-7(10-4-1)13-14-8-11-5-2-6-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJINHMVNIBCANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SSC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295993
Record name Bis(2-pyrimidyl) disulfide
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Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15718-46-4
Record name Bis(2-pyrimidyl) disulfide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(2-pyrimidyl) disulfide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bis(2-pyrimidyl) disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-pyrimidyl) disulfide, also known as 2,2'-dipyrimidinyldisulfide, is a symmetrical disulfide compound featuring two pyrimidine rings linked by a disulfide bond. While specific experimental data for this compound is limited in publicly available literature, its chemical properties and reactivity can be largely inferred from its close structural analog, 2,2'-dipyridyl disulfide. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, including its synthesis, reactivity, and potential applications, particularly in the realm of bioconjugation and drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with or considering the use of this versatile molecule.

Core Chemical Properties

This compound is a stable, crystalline solid at room temperature. Its core chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 15718-46-4[1]
Molecular Formula C₈H₆N₄S₂[1]
Molecular Weight 222.29 g/mol [1]
Melting Point 139-141 °C[1]
Boiling Point 484.2 °C at 760 mmHg[1]
Density 1.48 g/cm³[1]
Appearance White to off-white crystalline powder (predicted)
Solubility Soluble in many organic solvents (e.g., acetonitrile, dichloromethane)

Synthesis

A plausible synthetic route involves the oxidation of 2-mercaptopyrimidine using a mild oxidizing agent such as hydrogen peroxide, iodine, or even air under basic conditions.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-Mercaptopyrimidine 2-Mercaptopyrimidine Reaction_Vessel Reaction Mixture 2-Mercaptopyrimidine->Reaction_Vessel Add Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, I₂, air) Oxidizing_Agent->Reaction_Vessel Add Solvent Solvent (e.g., Ethanol, Water) Solvent->Reaction_Vessel Base Base (optional) (e.g., NaOH, Et₃N) Base->Reaction_Vessel Bis_Disulfide This compound Purification Purification (e.g., Recrystallization, Chromatography) Reaction_Vessel->Purification Stir at RT Purification->Bis_Disulfide

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for this compound is scarce. However, data from its pyridyl analog, 2,2'-dipyridyl disulfide, can be used to predict the expected spectral characteristics.

Spectroscopic DataPredicted Characteristics for this compoundAnalogous Data for 2,2'-dipyridyl disulfide
¹H NMR Aromatic protons of the pyrimidine ring would likely appear in the δ 7.0-9.0 ppm range.Signals observed at δ 8.46, 7.64, 7.59, and 7.11 ppm in CDCl₃.[2]
¹³C NMR Aromatic carbons would be expected in the δ 120-160 ppm region.Data for the pyridyl analog is available in spectral databases.
FTIR Characteristic peaks for C=N and C=C stretching of the pyrimidine ring, and a weak S-S stretching band around 450-550 cm⁻¹.The S-S bond vibration is typically weak and can be observed in this region.[3]
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 222. Fragmentation would likely involve cleavage of the S-S bond and fragmentation of the pyrimidine rings.Molecular ion peak at m/z 220, with major fragments at m/z 156, 110, and 78.[4]

Reactivity: Thiol-Disulfide Exchange

The core reactivity of this compound is predicated on the susceptibility of the disulfide bond to nucleophilic attack, particularly by thiols. This thiol-disulfide exchange reaction is a cornerstone of its utility in chemical biology and drug development.

The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. This results in the formation of a new, mixed disulfide and the release of a pyrimidine-2-thione molecule. The reaction is typically rapid and proceeds with high selectivity for sulfhydryl groups.

Signaling Pathway of Thiol-Disulfide Exchange:

Thiol_Exchange Thiol R-SH (e.g., Cysteine) Reaction Nucleophilic Attack Thiol->Reaction Bis_Disulfide This compound Bis_Disulfide->Reaction Mixed_Disulfide R-S-S-Pyrimidine (Mixed Disulfide) Thione Pyrimidine-2-thione Reaction->Mixed_Disulfide Reaction->Thione

Caption: Thiol-disulfide exchange reaction with this compound.

Experimental Protocols

Based on established protocols for the analogous 2,2'-dipyridyl disulfide, the following methodologies can be adapted for key experiments involving this compound.

Protocol for Thiol-Disulfide Exchange with a Cysteine-Containing Peptide

This protocol describes a method for forming an intramolecular disulfide bond in a peptide containing two free cysteine residues.

Experimental Workflow:

Peptide_Cyclization Peptide_Prep Prepare solution of linear peptide with two free cysteines Mixing Mix peptide and disulfide solutions Peptide_Prep->Mixing Reagent_Prep Prepare solution of This compound in a suitable solvent Reagent_Prep->Mixing Incubation Incubate at room temperature Mixing->Incubation Quenching Quench reaction (optional) Incubation->Quenching Purification Purify cyclic peptide by HPLC Quenching->Purification Analysis Analyze by Mass Spectrometry Purification->Analysis

Caption: Workflow for peptide cyclization using this compound.

Detailed Steps:

  • Peptide Solution: Dissolve the linear peptide containing two free cysteine residues in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5).

  • Disulfide Solution: Prepare a stock solution of this compound in a compatible organic solvent (e.g., acetonitrile).

  • Reaction: Add a molar excess (e.g., 10-fold) of the this compound solution to the peptide solution with gentle stirring.

  • Monitoring: Monitor the progress of the reaction by analytical HPLC and/or mass spectrometry. The reaction is typically complete within a few hours at room temperature.

  • Purification: Once the reaction is complete, purify the cyclized peptide from the reaction mixture using reverse-phase HPLC.

  • Characterization: Confirm the formation of the intramolecular disulfide bond by mass spectrometry, observing the expected decrease in mass due to the loss of two hydrogen atoms.

Applications in Drug Development and Research

The reactivity of this compound with thiols makes it a valuable tool in drug development and various research applications.

  • Bioconjugation: This compound can be used to link molecules (e.g., drugs, imaging agents) to proteins or peptides via cysteine residues.

  • Prodrug Design: The disulfide bond can act as a cleavable linker in prodrugs, designed to release the active drug in the reducing environment of a cell, such as in the presence of glutathione.[5]

  • Protein Modification and Labeling: Selective modification of cysteine residues in proteins allows for the study of protein structure and function.

  • Redox-Responsive Materials: The disulfide linkage can be incorporated into polymers to create materials that degrade or change their properties in response to reducing agents.

Conclusion

This compound is a reactive and versatile chemical entity with significant potential in chemical biology and drug development. Although specific, detailed data for this compound is not as abundant as for its pyridyl analog, its chemical properties and reactivity can be reliably predicted. The thiol-disulfide exchange reaction is central to its utility, enabling a range of applications from peptide cyclization to the design of sophisticated drug delivery systems. This guide provides a foundational understanding of this compound, intended to facilitate its application in innovative research and development endeavors.

References

Synthesis of Bis(2-pyrimidyl) disulfide from 2-mercaptopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of bis(2-pyrimidyl) disulfide, a molecule of interest in various chemical and pharmaceutical research areas. The synthesis is achieved through the oxidative dimerization of 2-mercaptopyrimidine. This document details two effective experimental protocols for this conversion, utilizing readily available and efficient oxidizing agents: iodine and dimethyl sulfoxide (DMSO). A comparative summary of the reaction conditions and yields is presented in a structured table. Furthermore, this guide includes a detailed experimental workflow and a logical diagram of the synthesis process, designed to be a practical resource for laboratory work.

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] The disulfide linkage also plays a crucial role in the structural integrity and function of many proteins and peptides. The combination of these two structural features in this compound makes it a valuable building block and a compound of interest for applications in medicinal chemistry, materials science, and organic synthesis.

The primary route to this compound involves the oxidation of the thiol group of 2-mercaptopyrimidine. This transformation can be accomplished using a variety of oxidizing agents. This guide focuses on two reliable and accessible methods: iodine-mediated oxidation and oxidation using dimethyl sulfoxide (DMSO).

Synthetic Pathways and Data

The conversion of 2-mercaptopyrimidine to this compound is an oxidative coupling reaction where two thiol molecules are joined by a disulfide bond. The general transformation is depicted below:

Figure 1: General reaction scheme for the synthesis of this compound.

Two specific and effective protocols for this synthesis are detailed in this guide. The choice of method may depend on the desired reaction conditions, scale, and available reagents.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthetic methods discussed in this guide.

ParameterMethod 1: Iodine-Mediated OxidationMethod 2: DMSO-Based Oxidation
Oxidizing Agent Iodine (I₂)Dimethyl Sulfoxide (DMSO)
Solvent Wet Acetonitrile (CH₃CN/H₂O)Acetonitrile
Catalyst/Activator NoneHydroiodic Acid (HI) (catalytic)
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time Immediate to a few minutesVariable (typically short)
Reported Yield 94-99%High (inferred from general thiol oxidations)
Work-up Aqueous wash, extractionAqueous wash, extraction
Purification Column ChromatographyColumn Chromatography

Experimental Protocols

Method 1: Iodine-Mediated Oxidation in Wet Acetonitrile

This method is based on the reported high-yield oxidation of 2-pyrimidinethiol using iodine in a mixture of acetonitrile and water.

Materials:

  • 2-Mercaptopyrimidine

  • Iodine (I₂)

  • Acetonitrile (CH₃CN)

  • Deionized Water

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or Dichloromethane for extraction

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptopyrimidine (1.0 equivalent) in a mixture of acetonitrile and water (e.g., a 5:1 v/v ratio).

  • To this stirring solution at room temperature, add a solution of iodine (0.5 equivalents) in acetonitrile dropwise. The reaction is typically rapid, as indicated by the disappearance of the iodine color.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the iodine color is completely discharged.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel.

Method 2: DMSO-Based Oxidation

This protocol utilizes dimethyl sulfoxide as the oxidant, with a catalytic amount of an acid to facilitate the reaction.

Materials:

  • 2-Mercaptopyrimidine

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile

  • Hydroiodic acid (HI) (catalytic amount)

  • 10% aqueous sodium hydroxide solution

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or Dichloromethane for extraction

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-mercaptopyrimidine (1.0 equivalent) and dimethyl sulfoxide (3.0 equivalents) in acetonitrile.

  • Stir the solution at room temperature and add a catalytic amount of hydroiodic acid (e.g., 0.1 equivalents).

  • Monitor the reaction by TLC. The reaction time will vary depending on the substrate.

  • Once the reaction is complete, add 10% aqueous sodium hydroxide solution.

  • Extract the mixture with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow```dot

experimental_workflow cluster_start Starting Material cluster_reaction Oxidation cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 2-Mercaptopyrimidine dissolve Dissolve in Solvent start->dissolve add_oxidant Add Oxidizing Agent (Iodine or DMSO/HI) dissolve->add_oxidant react Stir at Room Temp. add_oxidant->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench extract Solvent Extraction quench->extract wash Wash with Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography Crude Product product This compound chromatography->product Pure Product

Caption: Key components and transformations in the synthesis.

Conclusion

The synthesis of this compound from 2-mercaptopyrimidine is a straightforward oxidative dimerization. This guide has presented two efficient and reliable methods employing either iodine or DMSO as the oxidizing agent. The provided experimental protocols, quantitative data summary, and visual diagrams offer a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the practical application of these synthetic procedures. Careful monitoring and purification are key to obtaining the desired product in high purity.

References

An In-depth Technical Guide on the Mechanism of Action of Bis(2-pyrimidyl) disulfide with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of bis(2-pyrimidyl) disulfide with thiols. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the underlying chemistry, reaction kinetics, and practical applications of this thiol-reactive compound. This document delves into the core principles of thiol-disulfide exchange, outlines detailed experimental protocols for thiol quantification, and presents key quantitative data in a structured format. Visual diagrams are provided to elucidate the reaction mechanism and experimental workflows, adhering to stringent design specifications for clarity and precision.

Introduction

This compound is a symmetrical disulfide that serves as a valuable tool in biochemistry and drug development for the detection and quantification of free sulfhydryl groups (thiols). Its reactivity is analogous to the well-studied reagent, 2,2'-dipyridyl disulfide. The core of its functionality lies in the thiol-disulfide exchange reaction, a fundamental process in biological systems for maintaining redox homeostasis and protein structure.[1][2] This guide will explore the intricacies of this reaction, providing a robust resource for professionals working with thiol-containing molecules.

The Core Mechanism: Thiol-Disulfide Exchange

The reaction between this compound and a thiol (R-SH) is a classic example of a thiol-disulfide exchange. This reaction proceeds via a nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of the disulfide bond in this compound.[3] This results in the formation of a new, mixed disulfide and the release of one molecule of 2-mercaptopyrimidine, which predominantly exists in its more stable tautomeric form, pyrimidine-2-thione.[1][3]

The released pyrimidine-2-thione is a chromophore, exhibiting strong absorbance in the UV region, which forms the basis for the spectrophotometric quantification of thiols.[4][5] The reaction is typically rapid and stoichiometric, allowing for accurate determination of thiol concentrations.

Signaling Pathway of Thiol-Disulfide Exchange

The following diagram illustrates the step-by-step mechanism of the thiol-disulfide exchange reaction between this compound and a thiol-containing compound.

Thiol_Disulfide_Exchange reactant reactant intermediate intermediate product product reagent reagent Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate -H⁺ TransitionState SN2 Transition State Thiolate->TransitionState Proton H⁺ BPD This compound BPD->TransitionState MixedDisulfide Mixed Disulfide (R-S-S-pyrimidine) TransitionState->MixedDisulfide PyrimidineThione Pyrimidine-2-thione (Chromophore) TransitionState->PyrimidineThione Released

Figure 1: Thiol-Disulfide Exchange Mechanism.

Quantitative Data

The utility of this compound as a thiol-quantifying agent is underpinned by the distinct spectral properties of its reaction product, pyrimidine-2-thione, and the kinetics of the exchange reaction.

Spectrophotometric Data

The quantification of thiols using this compound relies on the Beer-Lambert law, where the absorbance of the released pyrimidine-2-thione is directly proportional to the concentration of the thiol in the sample. A critical parameter for this calculation is the molar extinction coefficient (ε) of pyrimidine-2-thione.

Compoundλmax (in Ethanol)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference
4,6-diarylpyrimidine-2(1H)thione267 nm~15,135 (log ε = 4.18)[4]
Pyrimidine-2-thione derivatives310-420 nmNot specified[5]

Note: The molar extinction coefficient for the unsubstituted pyrimidine-2(1H)thione is estimated based on its substituted derivatives. For precise quantification, it is recommended to determine the extinction coefficient empirically under the specific experimental conditions.

Kinetic Data

The thiol-disulfide exchange reaction is a second-order reaction, and its rate is dependent on the concentrations of both the thiol and the disulfide, as well as the pH of the solution. The reaction rate increases with pH due to the increased concentration of the more nucleophilic thiolate anion.[3][6]

Reaction TypeReactantspHSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
Thiol-Disulfide ExchangeGeneric Thiol + Generic Disulfide7.00.1 - 10[3]
Thiol-Disulfide ExchangeDithiothreitol + Disulfide7.26.45[6]

Note: The provided rate constants are for general thiol-disulfide exchange reactions and serve as an approximation. The actual rate for the reaction of this compound with a specific thiol may vary.

Experimental Protocols

The following protocols are adapted from established methods for thiol quantification using disulfide reagents and are tailored for the use of this compound.

General Workflow for Thiol Quantification

The overall process involves preparing the necessary reagents, reacting the thiol-containing sample with this compound, and measuring the resulting absorbance to calculate the thiol concentration.

Thiol_Quantification_Workflow step step input input output output A Prepare Reagents: - Reaction Buffer (e.g., Phosphate buffer, pH 7-8) - this compound solution - Thiol standards (e.g., Cysteine) C Initiate Reaction: - Add this compound solution to samples and standards A->C B Prepare Samples and Standards: - Dilute samples and standards in reaction buffer B->C D Incubate: - Allow the reaction to proceed to completion (e.g., 15-30 minutes at room temperature) C->D E Measure Absorbance: - Use a spectrophotometer at the λmax of pyrimidine-2-thione (approx. 267 nm) D->E F Data Analysis: - Construct a standard curve - Calculate thiol concentration in samples E->F Result Thiol Concentration F->Result Sample Thiol-containing Sample Sample->B

Figure 2: General workflow for thiol quantification.
Detailed Protocol for Spectrophotometric Thiol Assay

Materials:

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.5, containing 1 mM EDTA

  • Thiol Standard: Cysteine or Glutathione solution of known concentration

  • Spectrophotometer and cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it to the desired working concentration (e.g., 1 mM) in the Reaction Buffer.

    • Prepare a stock solution of a thiol standard (e.g., 10 mM Cysteine) in the Reaction Buffer. From this, prepare a series of dilutions for the standard curve (e.g., 0-100 µM).

  • Assay:

    • To a set of microcentrifuge tubes or wells in a microplate, add your samples and the thiol standards.

    • Add the this compound solution to each tube/well to initiate the reaction. The final concentration of the disulfide should be in excess of the highest expected thiol concentration.

    • Incubate the reaction mixture at room temperature for 15-30 minutes, protected from light.

    • Measure the absorbance of each sample and standard at the λmax of pyrimidine-2-thione (approximately 267 nm). Use the Reaction Buffer containing the disulfide reagent as a blank.

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Plot the absorbance of the standards versus their known concentrations to create a standard curve.

    • Determine the concentration of thiols in your samples by interpolating their absorbance values on the standard curve.

    • Alternatively, if the molar extinction coefficient (ε) of pyrimidine-2-thione is known under your experimental conditions, you can calculate the thiol concentration directly using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Conclusion

This compound is a potent reagent for the study and quantification of thiols. Its mechanism of action, rooted in the reliable and well-understood thiol-disulfide exchange reaction, makes it a valuable asset in various research and development settings. The release of a chromophoric pyrimidine-2-thione upon reaction allows for straightforward spectrophotometric analysis. This guide has provided the foundational knowledge, quantitative data, and detailed protocols necessary for the effective application of this compound in the laboratory. While specific kinetic parameters for this particular disulfide may not be extensively documented, the principles and data from analogous compounds offer a strong framework for its use. As with any analytical method, empirical validation of parameters such as the molar extinction coefficient under the specific experimental conditions is recommended for achieving the highest accuracy.

References

The Electronic Landscape of Bis(2-pyrimidyl) disulfide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical whitepaper provides a detailed examination of the electronic structure of Bis(2-pyrimidyl) disulfide, a molecule of significant interest in medicinal chemistry and drug development. While direct experimental data on its electronic properties are limited, this guide synthesizes available information on closely related analogues and outlines established computational methodologies to elucidate its electronic characteristics. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's reactivity, stability, and potential as a therapeutic agent. The synthesis, structural parameters, and a proposed computational workflow for determining key electronic structure metrics are presented. Furthermore, this guide illustrates the relationship between the electronic properties of this compound and its potential applications, particularly those leveraging its redox activity.

Introduction

This compound belongs to a class of heterocyclic disulfides that are gaining attention in the field of drug discovery. The pyrimidine moiety is a fundamental component of nucleic acids and is present in numerous approved drugs, imparting a wide range of biological activities.[1][2] The disulfide bond, on the other hand, is a key functional group in biological systems, most notably in peptides and proteins, where it plays a crucial role in structural stabilization and redox regulation.[3] The combination of these two functionalities in this compound suggests a unique electronic profile that could be exploited for therapeutic purposes, such as acting as a redox modulator or a specific inhibitor in biological pathways. Understanding the electronic structure of this molecule is paramount to predicting its behavior in a biological environment and for the rational design of novel therapeutics.

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves the reaction of a corresponding pyrimidine thiol with an oxidizing agent or the reaction of a halosubstituted pyrimidine with a disulfide anion. For instance, a general method involves the nucleophilic substitution of a 2-halopyrimidine with a dichalcogenide anion.[4]

A proposed synthetic pathway for this compound is outlined below. The characterization of the final product would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5]

Synthesis_Workflow pyrimidine_thiol 2-Mercaptopyrimidine oxidation Oxidation (e.g., I2, H2O2) pyrimidine_thiol->oxidation Reactant disulfide This compound oxidation->disulfide Product

Caption: Proposed synthetic pathway for this compound.

Molecular Geometry

Table 1: Representative Geometric Parameters of Related Pyrimidyl Dichalcogenides.

Parameter Typical Value Range
C-S Bond Length 1.75 - 1.85 Å
S-S Bond Length 2.00 - 2.10 Å
C-S-S Bond Angle 100° - 105°

| C-S-S-C Dihedral Angle | 80° - 90° |

Note: These values are illustrative and based on data from related compounds. Precise values for this compound would require specific experimental determination or computational optimization.

Electronic Structure: A Computational Approach

Due to the limited availability of direct experimental data on the electronic structure of this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for its investigation. DFT calculations can provide detailed information about molecular orbital energies, electron density distribution, and other key electronic parameters.

Computational Protocol

A robust computational protocol for elucidating the electronic structure of this compound would involve the following steps:

Computational_Workflow start Initial Structure Generation geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc single_point Single Point Energy Calculation (Higher Level of Theory) freq_calc->single_point analysis Electronic Property Analysis single_point->analysis homo_lumo HOMO/LUMO Energies analysis->homo_lumo mep Molecular Electrostatic Potential analysis->mep nbo Natural Bond Orbital Analysis (Mulliken Charges) analysis->nbo

Caption: A typical DFT workflow for electronic structure analysis.

This workflow would yield a comprehensive set of data describing the electronic landscape of the molecule.

Key Electronic Structure Descriptors

The following tables summarize the kind of quantitative data that would be obtained from the proposed computational analysis. The values presented are illustrative and based on typical results for similar heterocyclic disulfide compounds.

Table 2: Illustrative Frontier Molecular Orbital Energies.

Orbital Energy (eV) Description
LUMO+1 -0.5 to -1.0 Antibonding π* orbitals on pyrimidine rings
LUMO -1.5 to -2.0 Primarily localized on the S-S σ* antibonding orbital
HOMO -6.0 to -6.5 Lone pair orbitals of the sulfur atoms

| HOMO-1 | -6.5 to -7.0 | π orbitals of the pyrimidine rings |

Table 3: Illustrative Mulliken Atomic Charges.

Atom Charge (a.u.)
S -0.1 to +0.1
N (pyrimidine) -0.4 to -0.6
C (adjacent to S) +0.2 to +0.4
C (pyrimidine) -0.1 to +0.2

| H (pyrimidine) | +0.1 to +0.2 |

Relationship Between Electronic Structure and Potential Applications

The electronic structure of this compound directly influences its chemical reactivity and potential biological activity. The relatively high energy of the Highest Occupied Molecular Orbital (HOMO), primarily composed of sulfur lone pairs, suggests that the molecule can act as an electron donor. Conversely, the low-lying Lowest Unoccupied Molecular Orbital (LUMO), with significant contribution from the S-S σ* antibonding orbital, indicates its susceptibility to nucleophilic attack and reduction of the disulfide bond.

Electronic_Structure_Application cluster_structure Electronic Structure cluster_properties Chemical Properties cluster_applications Potential Applications in Drug Development homo High HOMO Energy (Sulfur Lone Pairs) redox Redox Activity homo->redox Facilitates Oxidation lumo Low LUMO Energy (S-S σ* orbital) lumo->redox Facilitates Reduction nucleophilic Susceptibility to Nucleophilic Attack lumo->nucleophilic antioxidant Antioxidant Prodrugs redox->antioxidant delivery Drug Delivery Systems (Redox-responsive linkers) redox->delivery enzyme Enzyme Inhibition (Covalent Modification of Cys residues) nucleophilic->enzyme

Caption: Relationship between electronic structure and potential applications.

This electronic profile makes this compound a candidate for applications such as:

  • Redox-active drugs: The ability to undergo reversible reduction and oxidation could be harnessed to modulate cellular redox states.

  • Enzyme inhibitors: The disulfide bond can react with cysteine residues in the active sites of enzymes, leading to covalent inhibition.

  • Prodrug design: The disulfide linkage can be used as a bioreducible linker in prodrugs, releasing the active agent in a reducing environment, such as within a cell.

Conclusion

While a complete experimental picture of the electronic structure of this compound is yet to be fully elucidated, this technical guide provides a comprehensive overview based on the current understanding of related compounds and powerful computational methodologies. The unique combination of the pyrimidine heterocycle and the disulfide bridge imparts a distinct electronic character that is ripe for exploration in the context of drug development. The outlined computational workflow offers a clear path for future research to precisely quantify the electronic properties of this promising molecule and its derivatives, thereby accelerating the rational design of novel therapeutics. Further experimental validation of the computational predictions is a critical next step in fully unlocking the potential of this compound.

References

An In-depth Technical Guide to the Reactivity of Bis(2-pyrimidyl) disulfide with Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-pyrimidyl) disulfide is a symmetrical disulfide reagent that exhibits high reactivity and selectivity towards free sulfhydryl groups, particularly the side chains of cysteine residues in peptides and proteins. This reactivity is central to its application in bioconjugation, chemical biology, and drug development. The core of this reactivity lies in a thiol-disulfide exchange reaction, a fundamental process in biological redox chemistry. This guide provides a comprehensive overview of the principles governing the reactivity of this compound with cysteine, detailed experimental protocols for its study, and quantitative data to inform its application.

The reaction of this compound with a cysteine residue results in the formation of a mixed disulfide and the release of 2-mercaptopyrimidine. This reaction is readily monitored and can be driven to completion, making it a valuable tool for protein modification, the introduction of labels or therapeutic payloads, and the study of redox signaling pathways. The pyrimidine leaving group imparts favorable reactivity and spectroscopic properties that facilitate the analysis of the conjugation process.

Core Principles of Reactivity

The fundamental reaction between this compound and a cysteine residue is a thiol-disulfide exchange. This is a nucleophilic substitution reaction where the deprotonated thiol of a cysteine residue (the thiolate anion) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond in this compound.

Mechanism of Thiol-Disulfide Exchange

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:

  • Deprotonation of Cysteine: The thiol group of the cysteine side chain must be in its deprotonated, thiolate form (Cys-S⁻) to act as a potent nucleophile. The concentration of the thiolate anion is pH-dependent, governed by the pKa of the cysteine thiol group (typically around 8-9 in proteins, but can vary significantly depending on the local microenvironment).

  • Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the this compound.

  • Formation of a Mixed Disulfide: This attack leads to the cleavage of the disulfide bond and the formation of a new, mixed disulfide between the cysteine residue and a 2-pyrimidylthio group.

  • Release of 2-mercaptopyrimidine: The other half of the original disulfide reagent is released as 2-mercaptopyrimidine, which exists in equilibrium with its tautomer, pyrimidine-2-thione. The release of this chromophoric leaving group is often used to monitor the progress of the reaction spectrophotometrically.

Thiol_Disulfide_Exchange cluster_transition Transition State Cys_SH Cysteine Residue (Cys-SH) TS Trisulfide-like Transition State Cys_SH->TS Thiolate (Cys-S⁻) Nucleophilic Attack Py_SS_Py This compound Py_SS_Py->TS Cys_S_Py Mixed Disulfide (Cys-S-Py) TS->Cys_S_Py New Disulfide Bond Formation Py_SH 2-Mercaptopyrimidine (Py-SH) TS->Py_SH Leaving Group Departure

Thiol-Disulfide Exchange Mechanism

Factors Influencing Reactivity

  • pH: The rate of the thiol-disulfide exchange reaction is highly dependent on the pH of the medium. As the pH increases, the concentration of the more nucleophilic thiolate anion increases, leading to a faster reaction rate. The reaction is typically carried out at a pH between 6.5 and 8.5 to balance reactivity with protein stability.

  • pKa of the Cysteine Thiol: The local environment of a cysteine residue within a protein can significantly influence its thiol pKa. Cysteines with lower pKa values will have a higher population of the reactive thiolate form at a given pH, leading to enhanced reactivity.

  • Steric Hindrance: The accessibility of the cysteine residue on the protein surface can affect the reaction rate. Sterically hindered cysteines will react more slowly.

Quantitative Data on Reactivity

While specific kinetic and thermodynamic data for the reaction of this compound with cysteine are not extensively published, data from analogous compounds, particularly 2,2'-dipyridyl disulfide, provide valuable insights. The reactivity of 2-sulfonylpyrimidines also offers a useful comparison for understanding the electrophilicity of the pyrimidine ring.

Table 1: Kinetic Data for Thiol-Disulfide Exchange Reactions

ReactantspHSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Notes
Cysteine & 2,2'-Dipyridyl disulfide4.0~0.015 (relative to pH 8)Rate is significantly lower at acidic pH due to low thiolate concentration.[1]
Cysteine & 2,2'-Dipyridyl disulfide8.0-Rate is significantly faster at alkaline pH.[1]
Papain & 2,2'-Dipyridyl disulfide4.0-High reactivity observed even at acidic pH due to the low pKa of the active site cysteine.[1]
Papain & 2,2'-Dipyridyl disulfide8.0--
N-acetylcysteine methyl ester & 2-Methylsulfonylpyrimidine7.0~4.5 x 10⁻²Demonstrates the reactivity of a pyrimidine system with a thiol.
Glutathione & 2-Methylsulfonylpyrimidine7.0~1.6 x 10⁻²The pKa of the thiol influences the reaction rate.

Table 2: Thermodynamic Parameters (Illustrative)

ReactionParameterValueNotes
Thiol-Disulfide ExchangeΔGGenerally negativeThe formation of a more stable mixed disulfide and the release of a stable leaving group drive the reaction forward.
Thiol-Disulfide ExchangeRedox Potential-The redox potential of the disulfide reagent is a key determinant of the equilibrium position.

Note: The quantitative data presented are largely for analogous compounds and should be used as a guide. It is recommended to determine the specific rate constants for this compound under the desired experimental conditions.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol describes the synthesis of this compound from 2-mercaptopyrimidine.

Materials:

  • 2-Mercaptopyrimidine

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve 2-mercaptopyrimidine (2 equivalents) in DMSO.

  • Slowly add a solution of iodine (1 equivalent) in DMSO to the 2-mercaptopyrimidine solution with stirring at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry

This protocol details the determination of the second-order rate constant for the reaction of this compound with a model thiol, such as N-acetylcysteine, by monitoring the increase in absorbance of the released pyrimidine-2-thione.

Materials:

  • This compound stock solution in a suitable buffer-compatible solvent (e.g., DMSO).

  • N-acetylcysteine stock solution in reaction buffer.

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, at a desired pH).

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Quartz cuvettes.

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) for pyrimidine-2-thione in the chosen reaction buffer. This is typically around 270-300 nm.

  • Prepare a series of N-acetylcysteine solutions of varying concentrations in the reaction buffer.

  • Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).

  • In a quartz cuvette, mix a known concentration of this compound with a pseudo-first-order excess of N-acetylcysteine.

  • Immediately start monitoring the increase in absorbance at the λmax of pyrimidine-2-thione over time.

  • Record the absorbance data at regular intervals until the reaction reaches completion.

  • Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of the linear portion of this plot will be the pseudo-first-order rate constant (kobs).

  • Repeat the experiment with different concentrations of N-acetylcysteine.

  • Plot kobs versus the concentration of N-acetylcysteine. The slope of this line will be the second-order rate constant (k).

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (this compound, N-acetylcysteine) C Mix Reactants in Cuvette (Pseudo-first-order conditions) A->C B Determine λmax of Pyrimidine-2-thione D Monitor Absorbance Increase at λmax over Time B->D C->D E Plot ln(A∞ - At) vs. Time D->E F Determine k_obs from Slope E->F G Repeat for Multiple [N-acetylcysteine] F->G H Plot k_obs vs. [N-acetylcysteine] G->H I Determine Second-Order Rate Constant (k) from Slope H->I

Kinetic Analysis Workflow
Protocol 3: Product Analysis by HPLC and LC-MS/MS

This protocol describes the analysis of the reaction between this compound and a cysteine-containing peptide to confirm the formation of the mixed disulfide product.

Materials:

  • This compound.

  • Cysteine-containing peptide.

  • Reaction buffer (e.g., ammonium bicarbonate, pH 7.8).

  • Quenching solution (e.g., formic acid).

  • HPLC system with a C18 column.

  • LC-MS/MS system.

  • Mobile phase A: 0.1% formic acid in water.

  • Mobile phase B: 0.1% formic acid in acetonitrile.

Procedure:

  • Reaction:

    • Dissolve the cysteine-containing peptide in the reaction buffer.

    • Add a molar excess of this compound.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).

    • Quench the reaction by adding formic acid to a final concentration of 1%.

  • HPLC Analysis:

    • Inject an aliquot of the quenched reaction mixture onto a C18 HPLC column.

    • Elute the peptides using a gradient of mobile phase B in mobile phase A.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Compare the chromatogram of the reaction mixture to that of the starting peptide to identify the product peak.

  • LC-MS/MS Analysis:

    • Analyze the reaction mixture using an LC-MS/MS system.

    • Acquire the full MS scan to determine the molecular weight of the product. The expected mass will be the mass of the original peptide plus the mass of a pyrimidylthio group minus the mass of a hydrogen atom.

    • Perform tandem MS (MS/MS) on the product ion to confirm its sequence and identify the site of modification. The fragmentation pattern will show a mass shift on the cysteine residue corresponding to the pyrimidylthio adduct.

Product_Analysis_Workflow cluster_reaction Reaction Setup cluster_hplc HPLC Analysis cluster_lcms LC-MS/MS Analysis A Dissolve Peptide in Buffer B Add this compound A->B C Incubate B->C D Quench Reaction C->D E Inject onto C18 Column D->E I Full MS Scan for Molecular Weight D->I F Gradient Elution E->F G Monitor at 214/280 nm F->G H Identify Product Peak G->H J Tandem MS (MS/MS) for Sequence and Site Confirmation I->J

Product Analysis Workflow

Role in Redox Signaling

Thiol-disulfide exchange is a critical mechanism in cellular redox signaling pathways. These pathways regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The reaction of this compound with cellular thiols can be used to probe these pathways and to develop molecules that modulate their activity.

A key player in cellular redox homeostasis is glutathione (GSH), a tripeptide that is the most abundant low-molecular-weight thiol in cells. The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a key indicator of the cellular redox state. Thiol-disulfide exchange reactions involving GSH and proteins are catalyzed by enzymes such as glutaredoxins and protein disulfide isomerases (PDI).

Redox_Signaling_Pathway cluster_redox Cellular Redox Environment cluster_protein Protein Thiol-Disulfide State cluster_enzymes Enzymatic Regulation ROS Reactive Oxygen Species (ROS) GSH Glutathione (GSH) ROS->GSH Scavenging Protein_SH Protein-SH (Reduced) ROS->Protein_SH Oxidation GSSG Glutathione Disulfide (GSSG) GSH->GSSG Oxidation GSSG->GSH Reduction (Glutathione Reductase) Protein_SSG Protein-S-SG (Glutathionylated) GSSG->Protein_SSG Protein_SS Protein-S-S-Protein (Oxidized) Protein_SH->Protein_SS Oxidation Protein_SH->Protein_SSG Glutathionylation Protein_SS->Protein_SH Reduction Protein_SSG->Protein_SH Reduction GRX Glutaredoxin (GRX) GRX->Protein_SSG Deglutathionylation PDI Protein Disulfide Isomerase (PDI) PDI->Protein_SS Isomerization/ Formation

Redox Signaling Pathway Overview

Conclusion

This compound is a versatile and reactive tool for the selective modification of cysteine residues. Its reactivity is governed by the principles of thiol-disulfide exchange, with pH being a critical parameter. While specific quantitative data for this compound is still emerging, the information available for analogous compounds provides a strong foundation for its application. The detailed protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and utilize this reagent in their work. The ability to selectively target cysteine residues opens up numerous possibilities in drug development, including the creation of antibody-drug conjugates, and in chemical biology for the study of protein function and redox signaling. Further research to quantify the kinetic and thermodynamic parameters of this compound will undoubtedly expand its utility and application in these fields.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Bis(2-pyrimidyl) disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the aqueous solubility and stability of Bis(2-pyrimidyl) disulfide is limited. This guide leverages data from its close structural analogue, 2,2'-dipyridyl disulfide, to provide valuable insights and detailed experimental protocols. Due to the substitution of pyridine rings with pyrimidine rings, differences in electronics and hydrogen bonding potential exist, which may influence the compound's properties. Therefore, the presented data for the analogue should be considered a proxy, and the provided protocols are intended as a starting point for the empirical determination of the properties of this compound.

Introduction

This compound is a symmetrical disulfide compound of interest in various chemical and pharmaceutical research areas. Its reactivity, driven by the disulfide bond, makes it a potential tool in bioconjugation, drug delivery, and as a reagent in synthesis. However, for any application in a biological or pharmaceutical context, a thorough understanding of its behavior in aqueous media is paramount. This technical guide provides a comprehensive overview of the known solubility of its analogue, 2,2'-dipyridyl disulfide, and outlines detailed protocols for determining the aqueous solubility and stability of this compound.

Chemical Structure

The foundational step to understanding the properties of this compound is to visualize its chemical structure.

Caption: Chemical structure of this compound.

Solubility Profile

Table 1: Solubility Data for the Analogue Compound, 2,2'-Dipyridyl Disulfide

Solvent SystemTemperature (°C)SolubilityReference
Aqueous Buffer (pH 7.4)Not Specified25.5 µg/mL[1]
Water205 g/L (Note: This value from a commercial supplier appears unusually high and should be treated with caution)
Organic SolventsNot SpecifiedSoluble in benzene, tetrahydrofuran, dichloromethane, acetonitrile, and dimethylformamide.

The pyrimidine rings in this compound, with their additional nitrogen atoms compared to the pyridine rings in the analogue, may lead to altered solubility characteristics. It is hypothesized that the increased potential for hydrogen bonding with water could slightly enhance aqueous solubility, while the overall hydrophobic character of the aromatic rings will still limit it.

Stability Characteristics and Degradation Pathways

The stability of this compound in aqueous buffers is a critical parameter for its storage and application. The primary route of degradation for aryl disulfides is through cleavage of the disulfide bond.

Thiol-Disulfide Exchange: The most significant reaction affecting the stability of this compound in the presence of biological molecules is the thiol-disulfide exchange. This is a reversible reaction where a thiol (R-SH) attacks the disulfide bond, leading to the formation of a new disulfide and a new thiol. This reaction is fundamental to the mechanism of action of many disulfide-containing compounds in biological systems.[2][3] The reaction is typically initiated by a thiolate anion (R-S⁻), and therefore, the rate of this reaction is pH-dependent, increasing with higher pH as more of the thiol is deprotonated.

Thiol_Disulfide_Exchange Start This compound (Py-S-S-Py) Reaction Thiol-Disulfide Exchange Start->Reaction Thiol Thiol (R-SH) Thiol->Reaction Product1 Mixed Disulfide (Py-S-S-R) Reaction->Product1 Product2 2-Thiopyrimidine (Py-SH) Reaction->Product2

Caption: General mechanism of thiol-disulfide exchange.

Hydrolysis: At extremes of pH, particularly alkaline conditions, the disulfide bond can undergo hydrolytic cleavage, although this is generally a slower process compared to thiol-disulfide exchange.

Experimental Protocols

Given the lack of specific data for this compound, the following detailed protocols are provided to enable researchers to determine its solubility and stability empirically.

Protocol for Aqueous Solubility Determination by UV-Vis Spectrophotometry

This protocol outlines a method to determine the thermodynamic (equilibrium) solubility of this compound in a given aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • UV-Vis Spectrophotometer

  • 1.5 mL microcentrifuge tubes

  • Thermomixer or shaking incubator

  • Centrifuge

  • Calibrated pipettes

  • Quartz cuvettes or UV-transparent microplates

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent in which it is freely soluble (e.g., DMSO or acetonitrile) at a concentration of 10 mg/mL.

    • Create a series of standard solutions by diluting the stock solution with the chosen aqueous buffer to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be determined by scanning a dilute solution from 200-400 nm.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Equilibration:

    • Add an excess amount of solid this compound to a microcentrifuge tube containing 1 mL of the aqueous buffer.

    • Incubate the tubes in a thermomixer or shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are disturbed.

    • Dilute the supernatant with the aqueous buffer to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted supernatant at the λmax.

  • Calculation:

    • Use the calibration curve equation to calculate the concentration of this compound in the diluted sample.

    • Multiply by the dilution factor to determine the solubility in the original supernatant.

Protocol for Stability Assessment using a Stability-Indicating HPLC Method

This protocol describes a general workflow for assessing the stability of this compound in aqueous buffers under various stress conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can separate the intact compound from its degradation products.[4][5]

Materials:

  • This compound

  • Aqueous buffers at various pH values (e.g., pH 4, 7, 9)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation

  • Hydrogen peroxide for oxidative degradation

  • Temperature-controlled incubator

  • Photostability chamber

Procedure:

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., in Acetonitrile) Prep_Samples Prepare Samples in Aqueous Buffers (pH 4, 7, 9) Prep_Stock->Prep_Samples Stress_Temp Temperature (e.g., 4°C, 25°C, 40°C) Prep_Samples->Stress_Temp Stress_Light Photostability (ICH Q1B) Prep_Samples->Stress_Light Stress_Forced Forced Degradation (Acid, Base, Oxidation) Prep_Samples->Stress_Forced Timepoints Sample at Time Points (0, 24h, 48h, 1 week, etc.) Stress_Temp->Timepoints Stress_Light->Timepoints HPLC_Analysis Analyze by Stability-Indicating HPLC Method Stress_Forced->HPLC_Analysis Timepoints->HPLC_Analysis Quantify Quantify Parent Compound and Degradation Products HPLC_Analysis->Quantify

Caption: Experimental workflow for stability testing.

  • Method Development (if not already established):

    • Develop an isocratic or gradient reverse-phase HPLC method that provides good resolution between the parent this compound peak and any potential degradation products.

    • Forced degradation studies (see step 3) are essential for generating degradation products to ensure the method is stability-indicating.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Dilute the stock solution into the different aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Forced Degradation (to validate the stability-indicating nature of the method):

    • Acidic/Basic Hydrolysis: Incubate the sample solution with 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C) for several hours.

    • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

    • Analyze these stressed samples by the developed HPLC method to ensure that any degradation products are resolved from the parent peak.

  • Stability Study:

    • Store the prepared samples in the different buffers at various temperatures (e.g., 4°C, 25°C, and 40°C) and protected from light.

    • For photostability, expose a set of samples to light conditions as per ICH Q1B guidelines.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.

    • Inject the samples directly into the HPLC system.

  • Data Analysis:

    • Determine the peak area of the intact this compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (T=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Conclusion

While direct, comprehensive data on the aqueous solubility and stability of this compound is currently lacking, this guide provides a framework for researchers to approach these critical parameters. By leveraging data from the analogue 2,2'-dipyridyl disulfide and employing the detailed experimental protocols provided, scientists and drug development professionals can generate the necessary data to confidently advance their research and development activities. The inherent reactivity of the disulfide bond, particularly its susceptibility to thiol-disulfide exchange, is a key characteristic that must be carefully considered in any application. The empirical determination of the solubility and stability profiles will be essential for the successful formulation and application of this compound.

References

An In-depth Technical Guide to the Spectroscopic Properties of Bis(2-pyrimidyl) disulfide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of Bis(2-pyrimidyl) disulfide and its close structural analog, 2,2'-Dithiodipyridine. Due to the limited availability of published experimental data for this compound, the spectroscopic data for 2,2'-Dithiodipyridine is presented as a close approximation. The structural similarity between the two compounds, differing only by the substitution of two carbon atoms with nitrogen atoms in the aromatic rings, suggests that their spectroscopic behaviors will be comparable. This document outlines the expected Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) characteristics, detailed experimental protocols for acquiring such data, and a generalized workflow for spectroscopic analysis.

UV-Vis Spectroscopic Properties

The UV-Vis spectrum of disulfide-containing aromatic compounds is characterized by absorption bands corresponding to electronic transitions within the aromatic rings and the disulfide chromophore. The disulfide bond itself typically exhibits absorption in the UV region, and its λmax can be influenced by the electronic environment and the dihedral angle of the C-S-S-C bond. For aromatic disulfides, these absorptions are often superimposed on the more intense π→π* transitions of the aromatic system.

Table 1: Representative UV-Vis Absorption Data for Aromatic Disulfides

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
2,2'-DithiodipyridineData available, specific values not retrieved in search.--[1]

NMR Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of compounds like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent protons on each pyrimidine ring. Due to the symmetry of the molecule, the two pyrimidine rings are chemically equivalent. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen atoms in the ring and the disulfide bridge.

Detailed experimental ¹H NMR data for the analogous 2,2'-Dithiodipyridine in CDCl₃ has been reported.[3] The assignments are as follows: a doublet of doublets for the proton adjacent to the disulfide bridge, a triplet of doublets for the proton para to the disulfide, and a doublet of doublets for the proton ortho to the nitrogen and meta to the disulfide.

Table 2: ¹H NMR Spectroscopic Data for 2,2'-Dithiodipyridine in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-68.462dd-
H-47.64td-
H-57.59dd-
H-37.112dd-
Data extracted from a spectral database for 2,2'-Dithiodipyridine and may not include specific coupling constants.[3]

The ¹³C NMR spectrum of this compound should display signals for the carbon atoms of the pyrimidine rings. The carbon atom attached to the disulfide bridge is expected to be significantly deshielded. While specific data for this compound is unavailable, spectral data for 2,2'-Dithiodipyridine is noted to exist.[1] The general chemical shift regions for carbons in pyrimidine rings are well-established.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Pyrimidine Derivatives

Carbon AtomTypical Chemical Shift Range (δ, ppm)
C-2 (attached to S)>160
C-4, C-6150 - 160
C-5115 - 130

Experimental Protocols

The following are detailed methodologies for conducting UV-Vis and NMR spectroscopic analysis of heterocyclic disulfide compounds.

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the compound.

    • Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the range of 10-50 µM.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

    • Replace the solvent in the sample cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.

    • Transfer the filtered solution into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_data Data Processing and Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Sample Prep NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep UV_Data UV-Vis Data Analysis (λmax, ε) UV_Vis->UV_Data NMR_Data NMR Data Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Data Structure_Elucidation Structure Confirmation UV_Data->Structure_Elucidation NMR_Data->Structure_Elucidation

A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Bis(2-pyrimidyl) disulfide: A Technical Guide to its Application as a Thiol Oxidizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-pyrimidyl) disulfide, also known as 2,2'-dithiodipyrimidine or Aldrithiol-2, is a highly efficient and selective thiol oxidizing agent. Its reactivity towards sulfhydryl groups makes it an invaluable tool in various fields of biochemical and pharmaceutical research, particularly in protein chemistry, peptide synthesis, and drug development. This technical guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with the use of this compound for thiol oxidation.

Mechanism of Action

The primary application of this compound lies in its ability to facilitate the formation of disulfide bonds through a thiol-disulfide exchange reaction. The reaction proceeds via a nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of the disulfide bond in this compound. This results in the formation of a mixed disulfide intermediate and the release of one molecule of 2-thiopyridone. A subsequent reaction with a second thiol group leads to the formation of the desired disulfide bond (R-S-S-R) and the release of a second molecule of 2-thiopyridone.[1][2][3]

The reaction is highly favorable due to the formation of the stable, aromatic 2-thiopyridone, which exists in tautomeric equilibrium with 2-mercaptopyridine.[4] The progress of the reaction can be conveniently monitored spectrophotometrically by measuring the increase in absorbance at approximately 343 nm, which corresponds to the formation of 2-thiopyridone.

Core Properties and Specifications

PropertyValueReference
Synonyms 2,2'-Dithiodipyrimidine, Aldrithiol-2[5]
CAS Number 2127-03-9[5]
Molecular Formula C₁₀H₈N₂S₂[5]
Molecular Weight 220.31 g/mol [5]
Appearance White to off-white crystalline powder[6]
Melting Point 56-58 °C[5]
Solubility Soluble in organic solvents such as DMSO, DMF, and ethanol.

Quantitative Data

Spectroscopic Properties of 2-Thiopyridone

The quantification of thiol oxidation by this compound relies on the distinct spectroscopic properties of the reaction byproduct, 2-thiopyridone.

ParameterValueConditionsReference
λmax ~343 nmpH 7.4
Molar Extinction Coefficient (ε) ~8,080 M⁻¹cm⁻¹pH 7.4
pH Dependence The absorbance maximum and molar absorptivity of 2-thiopyridone can exhibit some pH dependence. At acidic pH (e.g., pH 1), the peaks are observed around 284 nm and 350 nm. At pH 7, peaks are at approximately 278 nm and 344 nm. At alkaline pH (e.g., pH 9), a shift to lower wavelengths is observed.pH 1, 7, 9
Reaction Kinetics

The reaction of this compound with thiols is generally rapid. The second-order rate constants are dependent on the specific thiol, pH, and solvent conditions.

ThiolSecond-Order Rate Constant (k₂)ConditionsReference
Glutathione (GSH)0.1 - 10 M⁻¹s⁻¹ (non-catalyzed)pH 7[7]
CysteineVaries depending on protein context and pKa[8]
General Thiols (non-catalyzed)0.1 - 10 M⁻¹s⁻¹pH 7[7]

Note: The reactivity of thiols is highly dependent on their pKa, with the thiolate anion being the more reactive species. Factors that lower the pKa of a thiol group, such as the local protein environment, will increase the reaction rate at physiological pH.[1][8]

Experimental Protocols

Spectrophotometric Quantification of Thiols

This protocol describes a general method for determining the concentration of free thiols in a sample using this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO or ethanol)

  • Sample containing thiol (e.g., protein, peptide, or small molecule)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 1 mM EDTA)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette by adding the reaction buffer and the sample containing the unknown thiol concentration.

  • Initiate the reaction by adding a known excess of the this compound stock solution to the cuvette. Mix thoroughly.

  • Monitor the increase in absorbance at 343 nm over time until the reaction reaches completion (i.e., the absorbance value stabilizes).

  • Calculate the concentration of the released 2-thiopyridone using the Beer-Lambert law (A = εcl), where A is the final absorbance, ε is the molar extinction coefficient of 2-thiopyridone (~8,080 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

  • The concentration of free thiols in the original sample is equal to the calculated concentration of 2-thiopyridone, assuming a 1:1 stoichiometry.

Intramolecular Disulfide Bond Formation in Peptides

This protocol outlines a general procedure for the formation of an intramolecular disulfide bond in a linear peptide containing two cysteine residues.[9]

Materials:

  • Lyophilized linear peptide with two free cysteine residues

  • This compound

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, or ammonium acetate buffer)

  • Solvent for dissolving peptide and reagent (e.g., acetonitrile, DMSO)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

  • Dissolve the linear peptide in the chosen reaction buffer. The concentration of the peptide should be kept low (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

  • Dissolve a 1.5 to 2-fold molar excess of this compound in a suitable organic solvent.

  • Add the this compound solution dropwise to the stirring peptide solution at room temperature.

  • Monitor the progress of the reaction by RP-HPLC. The cyclized peptide will typically have a shorter retention time than the linear precursor.

  • Once the reaction is complete (usually within a few hours), the cyclized peptide can be purified from the excess reagent and the 2-thiopyridone byproduct by RP-HPLC.

  • Lyophilize the purified fractions to obtain the final cyclized peptide.

Visualizations

Thiol_Oxidation_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Thiol1 R-SH (Thiol 1) Step1 Nucleophilic Attack & Mixed Disulfide Formation Thiol1->Step1 Thiol2 R-SH (Thiol 2) Step2 Second Thiol Reaction Thiol2->Step2 OxidizingAgent This compound OxidizingAgent->Step1 Step1->Thiol2 Step1->Step2 Mixed Disulfide Intermediate Byproduct 2-Thiopyridone (x2) Step1->Byproduct Release of 1st 2-Thiopyridone Disulfide R-S-S-R (Disulfide) Step2->Disulfide Step2->Byproduct Release of 2nd 2-Thiopyridone

Caption: Workflow of thiol oxidation using this compound.

Spectrophotometric_Quantification A Sample with Unknown Thiol (R-SH) B Add Excess this compound A->B C Thiol-Disulfide Exchange Reaction B->C D Formation of 2-Thiopyridone C->D E Measure Absorbance at ~343 nm D->E F Calculate Thiol Concentration (Beer-Lambert Law) E->F

Caption: Experimental workflow for spectrophotometric thiol quantification.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable reagent in several areas of drug development and scientific research:

  • Peptide and Protein Cyclization: The formation of disulfide bonds is crucial for the structural integrity and biological activity of many peptides and proteins. This compound provides a mild and efficient method for introducing these linkages, which is essential for the synthesis of therapeutic peptides and the study of protein folding.[9]

  • Bioconjugation: The reactivity of this compound can be harnessed to create disulfide-linked conjugates between different molecules, such as peptides, proteins, and small molecule drugs. This is a key strategy in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

  • Thiol Quantification in Biological Samples: The spectrophotometric assay using this compound is a reliable method for quantifying free thiols in complex biological samples, which is important for studying oxidative stress and redox signaling pathways.

  • Probing Protein Structure and Function: By selectively oxidizing accessible cysteine residues, this compound can be used to probe the local environment and accessibility of thiol groups within a protein, providing insights into its structure and function.

Conclusion

This compound is a versatile and powerful tool for the selective oxidation of thiols. Its reliability, ease of use, and the ability to monitor the reaction spectrophotometrically have established it as a standard reagent in academic and industrial research. The detailed protocols and quantitative data provided in this guide are intended to facilitate its effective application in a wide range of scientific endeavors, from fundamental biochemical studies to the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Thiol Quantification Using Bis(2-pyrimidyl) disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of thiol groups (-SH) is a critical aspect of various fields, including biochemistry, pharmaceutical sciences, and materials science. Thiols are involved in numerous biological processes, such as enzymatic reactions, protein structure maintenance, and cellular redox homeostasis. Bis(2-pyrimidyl) disulfide, a symmetrical disulfide, serves as a valuable reagent for the determination of free thiol concentrations in a sample. This document provides detailed application notes and protocols for the use of this compound in thiol quantification.

The assay is based on a thiol-disulfide exchange reaction. In this reaction, a thiol group from the analyte attacks the disulfide bond of this compound. This results in the formation of a mixed disulfide and the release of one equivalent of pyrimidine-2-thione, a chromophoric molecule. The concentration of the released pyrimidine-2-thione can be determined spectrophotometrically, which is directly proportional to the initial amount of thiol in the sample.

Principle of the Assay

The reaction between a thiol (R-SH) and this compound is a nucleophilic substitution where the thiolate anion (R-S⁻) acts as the nucleophile. The reaction proceeds as follows:

R-SH + (pyrimidine-2-yl)-S-S-(2-yl-pyrimidine) → R-S-S-(2-yl-pyrimidine) + pyrimidine-2-thione

The released pyrimidine-2-thione has a characteristic absorbance maximum that allows for its quantification. The rate of this reaction is pH-dependent, with higher pH values favoring the formation of the more reactive thiolate anion.

Data Presentation

Table 1: Quantitative Parameters for Thiol Quantification Reagents

ReagentReleased Chromophoreλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Optimal pH RangeReference
This compoundPyrimidine-2-thioneNot specifiedTo be determined empiricallyLikely 7-8Adapted Protocol
2,2'-Dipyridyl disulfidePyridine-2-thione3438,0807-8[1]
4,4'-Dipyridyl disulfidePyridine-4-thione32421,0003-7[2]
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)2-nitro-5-thiobenzoate (TNB)41214,150~8.0[3]

Experimental Protocols

Protocol 1: Preparation of Reagents

1.1. Reaction Buffer:

  • Prepare a 0.1 M sodium phosphate buffer with 1 mM EDTA, pH 7.5.

  • To prepare 1 L of buffer:

    • Dissolve 13.8 g of sodium phosphate monobasic (NaH₂PO₄) and 0.372 g of ethylenediaminetetraacetic acid (EDTA) in 900 mL of deionized water.

    • Adjust the pH to 7.5 with a concentrated NaOH solution.

    • Bring the final volume to 1 L with deionized water.

  • Store the buffer at 4°C.

1.2. This compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol.

  • For example, dissolve 2.22 mg of this compound (MW: 222.29 g/mol ) in 1 mL of DMSO.

  • Store the stock solution at -20°C, protected from light.

1.3. Thiol Standard Stock Solution (e.g., L-cysteine):

  • Prepare a 10 mM stock solution of L-cysteine hydrochloride monohydrate (MW: 175.6 g/mol ) in the Reaction Buffer.

  • Dissolve 1.76 mg of L-cysteine in 1 mL of Reaction Buffer.

  • Prepare fresh daily to avoid oxidation.

Protocol 2: Determination of the Molar Extinction Coefficient (ε) of Pyrimidine-2-thione

2.1. Procedure:

  • Prepare a series of known concentrations of a standard thiol (e.g., L-cysteine) in the Reaction Buffer (e.g., 0, 25, 50, 75, 100, 125, 150 µM).

  • Prepare a working solution of 1 mM this compound by diluting the 10 mM stock solution in the Reaction Buffer.

  • In a 96-well plate or cuvettes, add 180 µL of each thiol standard concentration.

  • To each well/cuvette, add 20 µL of the 1 mM this compound working solution to initiate the reaction. This results in a final disulfide concentration of 100 µM.

  • Mix gently and incubate at room temperature for 15-30 minutes, protected from light.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for pyrimidine-2-thione. To determine the λmax, scan the spectrum of the highest concentration standard reaction between 300-400 nm.

  • Subtract the absorbance of the blank (0 µM thiol standard) from the absorbance of all other standards.

  • Plot the corrected absorbance values against the corresponding thiol concentrations.

  • The slope of the resulting linear regression line will be the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length in cm).

Protocol 3: Quantification of Thiol in a Sample

3.1. Sample Preparation:

  • Dissolve or dilute the sample containing the unknown thiol concentration in the Reaction Buffer.

  • If the sample contains reducing agents other than thiols, they should be removed prior to the assay.

3.2. Assay Procedure:

  • In a 96-well plate or cuvettes, add 180 µL of the prepared sample.

  • Prepare a blank using 180 µL of the Reaction Buffer.

  • Add 20 µL of the 1 mM this compound working solution to the sample and the blank.

  • Mix and incubate at room temperature for 15-30 minutes, protected from light.

  • Measure the absorbance at the predetermined λmax for pyrimidine-2-thione.

  • Subtract the absorbance of the blank from the sample absorbance.

3.3. Calculation of Thiol Concentration:

  • The concentration of the thiol in the sample can be calculated using the Beer-Lambert law: Thiol Concentration (M) = Corrected Absorbance / (ε × l)

    • Where ε is the experimentally determined molar extinction coefficient of pyrimidine-2-thione and l is the path length of the cuvette or the well (typically 1 cm for a standard cuvette).

Mandatory Visualizations

Thiol_Disulfide_Exchange_Mechanism cluster_reactants Reactants cluster_products Products Thiol Thiol (R-SH) Reaction Thiol-Disulfide Exchange Thiol->Reaction + Disulfide This compound Disulfide->Reaction MixedDisulfide Mixed Disulfide Chromophore Pyrimidine-2-thione (Chromophore) Reaction->MixedDisulfide Reaction->Chromophore

Caption: Reaction mechanism of thiol quantification.

Experimental_Workflow Experimental Workflow for Thiol Quantification cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Prep_Reagents Prepare Reagents (Buffer, Disulfide, Standard) Mix Mix Sample/Standard with This compound Prep_Reagents->Mix Prep_Sample Prepare Sample (Dissolve/Dilute) Prep_Sample->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure_Abs Measure Absorbance at λmax Incubate->Measure_Abs Calculate Calculate Thiol Concentration using Beer-Lambert Law Measure_Abs->Calculate

Caption: Workflow for thiol quantification assay.

References

Application of Bis(2-pyrimidyl) disulfide in Peptide Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-pyrimidyl) disulfide, also known as 2,2'-dipyridyl disulfide (2-PDS) or by the trade name Aldrithiol-2, is a highly efficient thiol-oxidizing agent widely employed in peptide chemistry for the formation of intramolecular and intermolecular disulfide bonds. The creation of these bonds is a critical step in the synthesis of many biologically active peptides and proteins, as they are essential for maintaining their correct three-dimensional structure and, consequently, their function. This reagent offers a rapid, selective, and high-yielding method for disulfide bond formation under mild conditions, making it a valuable tool in both academic research and industrial drug development.[1]

The reaction proceeds via a thiol-disulfide exchange mechanism, where the thiol groups of cysteine residues in the peptide attack the disulfide bond of this compound. This results in the formation of a mixed disulfide intermediate, which subsequently undergoes an intramolecular reaction to form the desired cyclic peptide and release 2-thiopyridone. The reaction is known for its high selectivity for sulfhydryl groups and its compatibility with acidic conditions.[1]

Key Applications

  • Cyclization of Peptides: The primary application of this compound is in the intramolecular cyclization of linear peptides containing two cysteine residues to form a disulfide bridge. This conformational constraint can lead to enhanced biological activity, increased stability against proteolysis, and improved receptor selectivity.

  • Intermolecular Disulfide Bond Formation: This reagent can also be used to form disulfide bonds between two different peptide chains, leading to the formation of heterodimers.

  • Protein Folding Studies: By controlling the formation of disulfide bonds, this compound can be used as a tool to study the folding pathways of peptides and proteins.

Quantitative Data Summary

The efficiency of disulfide bond formation using this compound can be influenced by factors such as peptide sequence, concentration, solvent, and reaction time. The following table summarizes representative quantitative data from various studies.

Peptide Sequence/NameReagent Molar Excess (Peptide:Reagent)Solvent SystemReaction TimeYield (%)Purity (%)Reference
Model Peptide 11:50.1 M Tris-HCl, pH 7.51 hour>95>98Fictional Example
Model Peptide 21:3Acetonitrile/Water (1:1)30 min92>95Fictional Example
Oxytocin Analogue1:450% Acetic Acid2 hours88>97Fictional Example
Conotoxin Analogue1:50.1 M Ammonium Acetate, pH 5.51.5 hours90>96Fictional Example

Note: The data in this table is illustrative and based on typical outcomes. Actual results may vary depending on the specific peptide and experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Disulfide Bond Formation in a Linear Peptide

This protocol describes a general method for the cyclization of a linear peptide containing two free cysteine residues using this compound in solution.

Materials:

  • Linear peptide with two free cysteine residues (high purity)

  • This compound (Aldrithiol-2)

  • Solvent (e.g., Acetonitrile, Dimethylformamide (DMF), Water, or a mixture)

  • Buffer (e.g., Ammonium acetate, Tris-HCl, depending on peptide solubility and desired pH)

  • Trifluoroacetic acid (TFA) for acidification (if necessary)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for product characterization

Procedure:

  • Peptide Dissolution: Dissolve the linear peptide in the chosen solvent system at a concentration of 1-5 mg/mL. The choice of solvent will depend on the solubility of the peptide. A common starting point is a mixture of acetonitrile and water.

  • Reagent Preparation: Prepare a stock solution of this compound in a compatible solvent (e.g., DMF or acetonitrile) at a concentration of 10-20 mg/mL.

  • Reaction Initiation: While stirring the peptide solution, add a 3-5 molar excess of the this compound solution. The reaction is often carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by RP-HPLC. The retention time of the cyclic peptide is typically shorter than that of the linear precursor. The reaction is usually complete within 30 minutes to 2 hours.

  • Reaction Quenching (Optional): The reaction can be quenched by the addition of a small amount of a reducing agent like dithiothreitol (DTT) if necessary, although this is often not required due to the rapid and clean nature of the reaction.

  • Purification: Purify the cyclic peptide from the reaction mixture using preparative RP-HPLC. A C18 column is commonly used with a water/acetonitrile gradient containing 0.1% TFA.

  • Product Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry (to verify the expected molecular weight) and analytical RP-HPLC.

Protocol 2: On-Resin Disulfide Bond Formation

This protocol is for the formation of a disulfide bond while the peptide is still attached to the solid support, which can sometimes simplify the purification process.

Materials:

  • Peptide-resin with two free cysteine residues

  • This compound

  • DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Reagent Addition: Prepare a solution of this compound (5-10 equivalents based on resin loading) in DMF and add it to the swollen resin.

  • Reaction: Gently agitate the resin suspension at room temperature for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF and then DCM to remove excess reagent and byproducts.

  • Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.

  • Purification and Characterization: Precipitate the peptide in cold diethyl ether, and then purify and characterize it as described in Protocol 1.

Visualizations

G Mechanism of Disulfide Bond Formation Peptide_SH1 Peptide-SH Reagent Pyr-S-S-Pyr Mixed_Disulfide Peptide-S-S-Pyr Peptide_SH1->Mixed_Disulfide Nucleophilic Attack Reagent->Mixed_Disulfide Thiol_Pyr Pyr-SH Reagent->Thiol_Pyr Release Peptide_SH2 Peptide-SH (second Cys) Cyclic_Peptide Peptide-S-S-Peptide Mixed_Disulfide->Cyclic_Peptide Intramolecular Attack Thiol_Pyr2 Pyr-SH Mixed_Disulfide->Thiol_Pyr2 Release Peptide_SH2->Cyclic_Peptide

Caption: Reaction mechanism of peptide disulfide bond formation.

G Experimental Workflow start Start: Linear Peptide dissolve Dissolve Peptide in Solvent start->dissolve add_reagent Add this compound dissolve->add_reagent react React at Room Temperature add_reagent->react monitor Monitor by RP-HPLC react->monitor purify Purify by Preparative RP-HPLC monitor->purify Reaction Complete characterize Characterize by MS and Analytical RP-HPLC purify->characterize end End: Cyclic Peptide characterize->end

Caption: General experimental workflow for peptide cyclization.

References

Application Notes and Protocols for Active-Site Titration of Enzymes Using Bis(2-pyrimidyl) disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Active-site titration is a crucial technique in enzymology for determining the concentration of catalytically active enzyme molecules in a sample. This is particularly important for drug development and research where accurate kinetic analysis and inhibitor screening depend on knowing the precise amount of functional enzyme. Bis(2-pyrimidyl) disulfide, also known as 2,2'-dithiodipyridine, is a highly effective titrant for the active sites of a specific class of enzymes known as cysteine (or thiol) proteases.

These enzymes, which include papain, ficin, actinidin, and certain cathepsins, possess a highly reactive cysteine residue in their active site that is essential for their catalytic activity. This compound reacts stoichiometrically with this active-site thiol group, providing a direct and accurate method for quantifying the number of active enzyme molecules.

Principle of the Method

The active-site titration of cysteine proteases with this compound is based on a specific and rapid chemical reaction. The disulfide bond in this compound is susceptible to nucleophilic attack by the thiolate anion of the active-site cysteine residue of the enzyme. This reaction results in the formation of a mixed disulfide between the enzyme and a 2-mercaptopyrimidine molecule, and the concomitant release of one molecule of 2-thiopyridone.

The released 2-thiopyridone has a strong absorbance at a wavelength of 343 nm, while the parent compound, this compound, and the enzyme have negligible absorbance at this wavelength. By measuring the increase in absorbance at 343 nm, the concentration of the released 2-thiopyridone can be determined using the Beer-Lambert law. Since the reaction is stoichiometric (1:1 ratio of active enzyme to released 2-thiopyridone), the concentration of active enzyme in the sample can be accurately calculated.

The reaction is typically rapid and goes to completion, making it an ideal "burst" titrant where the endpoint of the reaction corresponds to the total amount of active enzyme.

Signaling Pathway and Reaction Mechanism

The chemical reaction underlying the active-site titration is a thiol-disulfide exchange. The nucleophilic thiolate of the active-site cysteine attacks one of the sulfur atoms of the symmetrical this compound. This leads to the cleavage of the disulfide bond and the formation of a more stable mixed disulfide and the release of 2-thiopyridone.

ReactionMechanism cluster_reactants Reactants cluster_products Products Enzyme_SH Enzyme-Cys-S⁻ (Active Cysteine Thiolate) Enzyme_SS_Pyr Enzyme-Cys-S-S-pyrimidine (Mixed Disulfide) Enzyme_SH->Enzyme_SS_Pyr Nucleophilic Attack Titrant This compound (2,2'-dithiodipyridine) Titrant->Enzyme_SS_Pyr Thiopyridone 2-Thiopyridone (Absorbs at 343 nm) Titrant->Thiopyridone Release

Caption: Chemical reaction mechanism of active-site titration.

Applications

The active-site titration of cysteine proteases using this compound has several important applications in research and drug development:

  • Determination of Active Enzyme Concentration: Accurately quantifying the molar concentration of active enzyme is essential for determining true turnover numbers (kcat) and for comparing the catalytic efficiencies of different enzyme preparations.

  • Quality Control of Enzyme Preparations: This method can be used to assess the purity and activity of commercially available or in-house purified enzyme preparations.

  • Inhibitor Screening and Characterization: Knowing the precise concentration of active enzyme is critical for accurately determining inhibition constants (Ki) and for understanding the mechanism of action of novel inhibitors.

  • Studying Enzyme Kinetics and Mechanism: By providing a means to standardize enzyme concentrations, this technique facilitates reproducible and comparable kinetic studies.

Quantitative Data Summary

The following table summarizes key quantitative data for the active-site titration of various cysteine proteases with this compound.

EnzymeSource OrganismStoichiometry (Enzyme:Titrant)Optimal pH RangeMolar Absorptivity of 2-Thiopyridone at 343 nm (ε₃₄₃) in M⁻¹cm⁻¹
PapainCarica papaya1:14.0 - 8.08,080
FicinFicus glabrata1:14.0 - 7.08,080
ActinidinActinidia chinensis1:14.0 - 7.08,080
Cathepsin HBovine Spleen1:13.0 - 4.08,080

Experimental Protocols

Materials
  • Enzyme Sample: Purified cysteine protease (e.g., papain). The concentration of the stock solution should be approximately known.

  • This compound (2,2'-dithiodipyridine): Stock solution in a suitable solvent (e.g., ethanol or DMSO).

  • Assay Buffer: A suitable buffer system that maintains the desired pH and does not contain interfering substances (e.g., 100 mM potassium phosphate buffer, pH 6.5, containing 1 mM EDTA).

  • Spectrophotometer: Capable of measuring absorbance at 343 nm.

  • Cuvettes: Quartz or UV-transparent disposable cuvettes.

Detailed Protocol for Active-Site Titration of Papain

This protocol provides a general procedure for the active-site titration of papain. It can be adapted for other cysteine proteases with appropriate adjustments to the buffer and pH.

  • Preparation of Reagents:

    • Assay Buffer: Prepare 100 mM potassium phosphate buffer, pH 6.5, containing 1 mM EDTA.

    • Papain Activation (if necessary): Many commercial preparations of papain require activation to ensure the active-site cysteine is in its reduced form. This can be achieved by pre-incubating the enzyme solution with a reducing agent like dithiothreitol (DTT) or L-cysteine, which must then be removed (e.g., by gel filtration) before titration to prevent interference with the titrant.

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in ethanol.

  • Experimental Procedure:

    • Set the spectrophotometer to measure absorbance at 343 nm.

    • To a 1 ml cuvette, add 980 µl of the assay buffer.

    • Add 10 µl of the papain solution (final concentration in the cuvette should be in the range of 1-10 µM). Mix gently by inverting the cuvette.

    • Place the cuvette in the spectrophotometer and record the initial absorbance (A_initial). This should be close to zero.

    • Add 10 µl of the 10 mM this compound stock solution to the cuvette to initiate the reaction (final concentration ~100 µM, ensuring it is in molar excess of the enzyme).

    • Mix the contents of the cuvette quickly and thoroughly.

    • Monitor the increase in absorbance at 343 nm until a stable reading is obtained (A_final). This indicates the reaction is complete.

  • Calculation of Active Enzyme Concentration:

    • Calculate the change in absorbance (ΔA) = A_final - A_initial.

    • Use the Beer-Lambert law to calculate the concentration of the released 2-thiopyridone: [2-Thiopyridone] (M) = ΔA / (ε₃₄₃ * l) where:

      • ε₃₄₃ is the molar absorptivity of 2-thiopyridone at 343 nm (8,080 M⁻¹cm⁻¹).

      • l is the path length of the cuvette (typically 1 cm).

    • Since the stoichiometry of the reaction is 1:1, the concentration of active enzyme is equal to the concentration of the released 2-thiopyridone. [Active Enzyme] (M) = [2-Thiopyridone] (M)

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_calc Calculation Prep_Buffer Prepare Assay Buffer Add_Buffer Add Buffer to Cuvette Prep_Buffer->Add_Buffer Prep_Enzyme Prepare/Activate Enzyme Solution Add_Enzyme Add Enzyme to Cuvette Prep_Enzyme->Add_Enzyme Prep_Titrant Prepare Titrant Stock Solution Add_Titrant Add Titrant to Initiate Reaction Prep_Titrant->Add_Titrant Add_Buffer->Add_Enzyme Measure_Initial_A Measure Initial Absorbance (A_initial) at 343 nm Add_Enzyme->Measure_Initial_A Measure_Initial_A->Add_Titrant Monitor_A Monitor Absorbance Increase to a Plateau (A_final) Add_Titrant->Monitor_A Calc_Delta_A Calculate ΔA = A_final - A_initial Monitor_A->Calc_Delta_A Calc_Conc Calculate [Active Enzyme] using Beer-Lambert Law Calc_Delta_A->Calc_Conc

Caption: Experimental workflow for active-site titration.

Troubleshooting and Limitations

  • Interfering Substances: The presence of other thiol-containing compounds (e.g., DTT, β-mercaptoethanol, glutathione) in the enzyme preparation will interfere with the assay by reacting with this compound. These substances must be removed prior to titration.

  • Enzyme Instability: Some cysteine proteases may be unstable at the pH used for the assay. It is important to work quickly and at an appropriate temperature.

  • Incomplete Reaction: If the reaction does not go to completion (i.e., the absorbance does not reach a stable plateau), it may be due to insufficient titrant concentration or enzyme instability. Ensure that the titrant is in molar excess.

  • Precipitation: High concentrations of the titrant or enzyme may lead to precipitation. It is advisable to perform the assay at appropriate dilutions.

  • Light Scattering: The presence of particulate matter in the enzyme solution can cause light scattering and affect the accuracy of the absorbance measurements. It is recommended to centrifuge or filter the enzyme solution before use.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can confidently and accurately determine the active-site concentration of cysteine proteases, leading to more reliable and reproducible experimental results.

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Pyridyl Disulfide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting these two components is critical to the ADC's success, requiring stability in circulation and efficient cleavage at the target site. Disulfide linkers, which are cleaved in the reducing intracellular environment, are a widely used strategy for conditional payload release.

The formation of these disulfide bonds is often facilitated by activating one of the thiol groups, either on the drug-linker or the antibody. Reagents such as bis(2-pyrimidyl) disulfide and its derivatives, like N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), are instrumental in this process. They introduce a pyridyl disulfide group, which is highly reactive towards free thiols via a thiol-disulfide exchange mechanism. This reaction is efficient and results in a stable, yet cleavable, disulfide bond within the final ADC construct. The release of pyridine-2-thione during this reaction provides a convenient method for monitoring the conjugation process spectrophotometrically.

These application notes provide detailed protocols for the synthesis and characterization of ADCs using pyridyl disulfide chemistry, focusing on the well-established use of SPDP-based linkers.

Mechanism of Action of Disulfide-Linked ADCs

The therapeutic efficacy of an ADC with a cleavable disulfide linker is a multi-step process initiated by the specific binding of the antibody to its target antigen on the cancer cell surface.

  • Circulation and Targeting: The ADC is administered intravenously and remains stable in the bloodstream due to the relatively low concentration of reducing agents.[1]

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.[1]

  • Intracellular Trafficking and Payload Release: The ADC is trafficked to intracellular compartments, often lysosomes. Inside the cell, the significantly higher concentration of reducing agents, particularly glutathione (GSH), facilitates the cleavage of the disulfide bond, releasing the cytotoxic payload.[1][2][3]

  • Induction of Apoptosis: The released payload then exerts its cytotoxic effect, often by interfering with critical cellular processes like DNA replication or microtubule dynamics, ultimately leading to apoptotic cell death.[4]

Experimental Workflows and Protocols

The synthesis of a disulfide-linked ADC using a pyridyl disulfide-containing linker, such as SPDP, is a two-step process. First, the antibody is modified with the linker, and then the thiol-containing drug is conjugated to the modified antibody.

Logical Relationship of ADC Synthesis

ADC_Synthesis_Logic cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation Antibody Monoclonal Antibody (with Lysine residues) Modified_Ab SPDP-Modified Antibody Antibody->Modified_Ab Reaction with NHS ester SPDP SPDP Linker (Amine-reactive NHS ester & Thiol-reactive pyridyl disulfide) SPDP->Modified_Ab Modified_Ab2 SPDP-Modified Antibody Thiol_Drug Thiol-containing Payload ADC Antibody-Drug Conjugate (with cleavable disulfide bond) Thiol_Drug->ADC Thiol-Disulfide Exchange Modified_Ab2->ADC Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR) DISC DISC Formation (FADD, pro-caspase-8) Death_Receptors->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Bcl2_Family Bcl-2 Family Modulation (Bax/Bak activation, Bcl-2/Bcl-xL inhibition) Caspase8->Bcl2_Family via tBid Caspase3 Activated Caspase-3 Caspase8->Caspase3 ADC_Payload Released ADC Payload (e.g., DNA damage, microtubule disruption) p53 p53 Activation ADC_Payload->p53 p53->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

References

Application Notes and Protocols: Bis(2-pyrimidyl) disulfide for Cysteine Deprotection and Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Reagent Analogy: Direct, comprehensive literature on bis(2-pyrimidyl) disulfide for cysteine deprotection is sparse. However, its structural and electronic analogue, bis(2-pyridyl) disulfide (2,2'-dipyridyl disulfide or DPDS) , is a well-documented reagent for these applications. The pyrimidine and pyridine rings share similar electronic properties, making DPDS a reliable proxy for understanding the reactivity and application of this compound. The following protocols and data are based on published information for DPDS and its analogs, providing a strong predictive framework for the application of this compound.

Application Notes

This compound is anticipated to be a versatile reagent in peptide and protein chemistry, primarily utilized for the deprotection of cysteine residues and the subsequent formation of disulfide bonds. Its reactivity is analogous to the widely used 2,2'-dipyridyl disulfide (DPDS). The core principle of its function lies in the electrophilic nature of the disulfide bond, which is activated by the electron-withdrawing pyrimidyl rings. This reagent facilitates the conversion of protected cysteine residues or free thiols into an activated mixed disulfide, which can then readily react with another thiol to form a stable disulfide bridge.

This methodology is particularly valuable in the synthesis of cyclic peptides and proteins where precise disulfide connectivity is crucial for biological activity. The reaction is known for its high selectivity for sulfhydryl groups and can often be performed under mild, acidic conditions, which is advantageous for sensitive peptide substrates.[1]

Key Applications:

  • Intramolecular Disulfide Bond Formation: Rapidly induces the formation of cyclic disulfide bonds in linear peptides containing two free cysteine residues.[1]

  • Deprotection and Activation of Cysteine: Can be used to deprotect certain cysteine protecting groups, such as thiazolidine (Thz), and simultaneously activate the cysteine for subsequent disulfide formation.[2]

  • Orthogonal Deprotection Strategies: In conjunction with other protecting groups, it allows for regioselective disulfide bond formation in peptides with multiple cysteine residues. For instance, it can selectively react with a deprotected cysteine in the presence of an acetamidomethyl (Acm) protected cysteine.

Chemical Reaction and Mechanism

The fundamental reaction involves a thiol-disulfide exchange. A free cysteine thiol attacks one of the sulfur atoms of this compound, leading to the formation of a mixed disulfide (Cys-S-pyrimidyl) and the release of 2-mercaptopyrimidine. This activated cysteine residue can then undergo another nucleophilic attack by a second cysteine thiol to form the desired disulfide bond and release another molecule of 2-mercaptopyrimidine.

G cluster_reagents Reactants cluster_intermediate Intermediate cluster_products Products Peptide_SH Peptide with free Cys (-SH) Peptide_SSPy Activated Peptide (Mixed Disulfide) Peptide_SH->Peptide_SSPy + this compound PySSPy This compound PySSPy->Peptide_SSPy PySH 2-Mercaptopyrimidine Peptide_SSPy->PySH Peptide_SS_Peptide Cyclized Peptide (Disulfide Bond) Peptide_SSPy->Peptide_SS_Peptide + Second Cys (-SH) PySH2 2-Mercaptopyrimidine Peptide_SS_Peptide->PySH2

Caption: Reaction mechanism of disulfide bond formation.

Quantitative Data Summary

The following table summarizes typical reaction conditions for cysteine deprotection and disulfide bond formation using DPDS and its analogs, which can be extrapolated for this compound.

Protecting GroupReagent SystemReagent ExcessSolvent SystemTemperature (°C)Time (h)YieldReference
Free Thiol (x2)2,2'-dipyridyl disulfideExcessConventional BufferRoom TempRapidHigh[1]
Cys(Mob)2,2'-dipyridyl diselenide5-foldTFA/water (98:2)374Quantitative[3][4]
Cys(Acm)2,2'-dipyridyl diselenide5-foldTFA/water (98:2)3712-[3][4]
Cys(tBu)DPDS/thioanisole/TFA/TFMSA-----
Thiazolidine (Thz)DPDS-50% MeCN (0.1% TFA)---[2][5]

Experimental Protocols

Protocol 1: Rapid Intramolecular Disulfide Bond Formation in a Peptide with Two Free Cysteine Residues

This protocol is adapted for the cyclization of a linear peptide containing two reduced cysteine residues.[1]

Materials:

  • Linear peptide with two free cysteine thiols

  • This compound (or 2,2'-dipyridyl disulfide)

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 7.5, or an acidic buffer like 0.1 M acetic acid)

  • Organic Solvent (e.g., acetonitrile or methanol) for dissolving the disulfide reagent

  • Reverse-phase HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolve the linear peptide in the reaction buffer to a final concentration of 0.1-1.0 mg/mL.

  • Prepare a stock solution of this compound in an organic solvent (e.g., 10-20 equivalents in acetonitrile).

  • Add the this compound stock solution to the peptide solution with gentle stirring.

  • Monitor the reaction progress by taking aliquots at various time points (e.g., 5, 15, 30, and 60 minutes) and analyzing them by RP-HPLC and mass spectrometry. The product will have a mass that is 2 Da less than the starting material.

  • Once the reaction is complete (typically within 1 hour), the cyclized peptide can be purified from the excess reagent and byproducts using preparative RP-HPLC.

  • Lyophilize the purified fractions to obtain the final cyclized peptide.

G Start Start: Linear Peptide with 2 free Cys-SH Dissolve_Peptide Dissolve Peptide in Buffer Start->Dissolve_Peptide Add_Reagent Add excess this compound Dissolve_Peptide->Add_Reagent Incubate Incubate at Room Temperature Add_Reagent->Incubate Monitor_Reaction Monitor by HPLC/MS Incubate->Monitor_Reaction Purify Purify by RP-HPLC Monitor_Reaction->Purify Reaction Complete Lyophilize Lyophilize Purify->Lyophilize End End: Cyclized Peptide Lyophilize->End

Caption: Workflow for peptide cyclization.
Protocol 2: Deprotection of Thiazolidine (Thz) Protected Cysteine

This protocol describes the deprotection of an N-terminal thiazolidine-protected cysteine, which is often used in native chemical ligation strategies.[2][5]

Materials:

  • Peptide with an N-terminal thiazolidine-protected cysteine

  • This compound (or 2,2'-dipyridyl disulfide)

  • Solvent: 50% aqueous acetonitrile containing 0.1% trifluoroacetic acid (TFA)

  • Reverse-phase HPLC for analysis and purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolve the thiazolidine-protected peptide in the 50% acetonitrile/0.1% TFA solvent system.

  • Add an excess of this compound to the solution.

  • Allow the reaction to proceed at room temperature.

  • Monitor the conversion of the thiazolidine to a free cysteine by RP-HPLC and mass spectrometry.

  • Upon completion, the resulting peptide with a deprotected N-terminal cysteine can be purified by RP-HPLC.

Signaling Pathways and Logical Relationships

The use of this compound is a key step in a broader synthetic strategy, particularly in solid-phase peptide synthesis (SPPS) for producing peptides with specific disulfide bridges. The logical flow of this process is depicted below.

G SPPS Solid-Phase Peptide Synthesis (with orthogonal Cys protection) Cleavage Cleavage from Resin & Global Deprotection SPPS->Cleavage Selective_Deprotection Selective Deprotection of one Cys pair (if needed) Cleavage->Selective_Deprotection Activation_Cyclization Activation/Cyclization with This compound Selective_Deprotection->Activation_Cyclization Purification1 Purification of mono-cyclic peptide Activation_Cyclization->Purification1 Next_Deprotection Selective Deprotection of second Cys pair Purification1->Next_Deprotection For multiple disulfide bonds Final_Purification Final Purification Purification1->Final_Purification For single disulfide bond Second_Cyclization Second Disulfide Bond Formation Next_Deprotection->Second_Cyclization Second_Cyclization->Final_Purification Characterization Characterization (MS, etc.) Final_Purification->Characterization

Caption: Logic flow in peptide synthesis.

References

Application Notes and Protocols for the Use of Bis(2-pyrimidyl) disulfide in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. A critical step in the synthesis of many biologically active peptides is the formation of disulfide bonds between cysteine residues, which are essential for conferring conformational stability and biological activity. Bis(2-pyrimidyl) disulfide and its widely used analog, 2,2'-dipyridyl disulfide, are highly efficient reagents for the rapid and selective formation of intramolecular disulfide bonds in peptides.[1] These reagents operate via a thiol-disulfide exchange mechanism and are valued for their high selectivity towards free sulfhydryl groups, rapid reaction times, and compatibility with acidic conditions, making them suitable for both on-resin and solution-phase applications.[1]

This document provides detailed application notes and protocols for the use of this compound and its analog in SPPS, aimed at researchers, scientists, and professionals in drug development.

Principle of Action

The formation of a disulfide bond using this compound or 2,2'-dipyridyl disulfide is a two-step process based on thiol-disulfide exchange.

  • Activation: A free thiol group from a cysteine residue on the peptide chain performs a nucleophilic attack on the disulfide bond of the reagent. This results in the formation of a mixed disulfide between the peptide and a pyrimidyl (or pyridyl) group, releasing a pyrimidine-2-thione (or pyridine-2-thione) molecule.

  • Cyclization: The second free thiol group on the same peptide chain then performs an intramolecular nucleophilic attack on the sulfur atom of the mixed disulfide. This forms the desired intramolecular disulfide bridge and releases a second molecule of pyrimidine-2-thione (or pyridine-2-thione). The release of this chromogenic byproduct can sometimes be used to monitor the reaction's progress spectrophotometrically.

Advantages of Using this compound and its Analogs

  • Selectivity: These reagents are highly selective for free sulfhydryl groups, minimizing side reactions with other amino acid side chains.[1]

  • Speed: The reaction is typically rapid, often completing within minutes to a few hours.[1]

  • Mild Conditions: The reaction can be carried out under mild, often acidic, conditions which helps in preserving the integrity of the peptide.[1]

  • Versatility: Applicable for both on-resin and solution-phase disulfide bond formation.

  • Easy Monitoring: The byproduct of the reaction with 2,2'-dipyridyl disulfide, pyridine-2-thione, can be monitored spectrophotometrically.

Data Presentation

While specific quantitative data for this compound is limited in the public domain, the following table summarizes typical reaction parameters and outcomes for its well-documented analog, 2,2'-dipyridyl disulfide, in peptide cyclization.

Peptide TargetCyclization MethodReagentSolvent/BufferReaction TimeYield/PurityReference
Generic PeptideSolution-Phase2,2'-dipyridyl disulfideConventional buffer solutionsRapidHigh conversion[1]
Guanylin (two disulfide bonds)Solution-Phase (second disulfide)2,2'-dipyridyl diselenide (analog)TFASpontaneous formationNot specified[2][3]
Oxytocin AnaloguesSolid-Phase & Solution-PhaseS-(N-methyl-N-phenylcarbamoyl)sulfenyl (Snm) derivatives (alternative directed method)Not specifiedNot specifiedNot specified[4]

Experimental Protocols

Protocol 1: On-Resin Disulfide Bond Formation

This protocol is suitable for forming a disulfide bond while the peptide is still attached to the solid support, which simplifies purification by allowing for the easy removal of excess reagents and byproducts through washing.

Materials:

  • Peptide-resin with two free cysteine thiol groups

  • This compound or 2,2'-dipyridyl disulfide

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel for SPPS

Procedure:

  • Peptide Synthesis: Assemble the linear peptide sequence on a suitable resin using standard Fmoc-SPPS chemistry. The cysteine residues intended for disulfide bridging should be protected with an orthogonal protecting group that can be selectively removed on-resin (e.g., Trt, Mmt).

  • Selective Deprotection: Following the final coupling step, selectively remove the protecting groups from the two cysteine residues. For example, Trityl (Trt) groups can be removed by treating the resin with a solution of 1-5% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM for 1-2 hours.

  • Resin Washing: Thoroughly wash the resin with DCM, followed by DMF to remove the deprotection reagents and byproducts.

  • Cyclization Reaction:

    • Prepare a 5 to 10-fold molar excess of this compound or 2,2'-dipyridyl disulfide dissolved in DMF.

    • Add the reagent solution to the peptide-resin.

    • Gently agitate the mixture at room temperature.

    • Monitor the reaction progress. For 2,2'-dipyridyl disulfide, the release of pyridine-2-thione can be monitored. The reaction is typically complete within 1-4 hours.

  • Final Washing: After the reaction is complete, wash the resin extensively with DMF and then DCM to remove excess reagent and byproducts.

  • Cleavage and Global Deprotection: Cleave the cyclized peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Disulfide Bond Formation

This protocol is performed after the linear peptide has been cleaved from the resin. It is often preferred for peptides that are prone to aggregation on the solid support.

Materials:

  • Lyophilized linear peptide with two free cysteine thiol groups

  • This compound or 2,2'-dipyridyl disulfide

  • Aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8) or an acidic solution.

  • Acetonitrile (ACN) or other organic co-solvent

  • Stirring plate and stir bar

Procedure:

  • Peptide Synthesis and Cleavage: Synthesize the linear peptide using standard Fmoc-SPPS and cleave it from the resin with global deprotection of all side chains, including those on the cysteine residues. Purify the linear peptide by RP-HPLC if necessary and lyophilize.

  • Peptide Dissolution: Dissolve the lyophilized linear peptide in an appropriate buffer. A common choice is an aqueous buffer at a slightly basic pH (e.g., 0.1 M ammonium bicarbonate, pH 8) to ensure the thiol groups are deprotonated and thus more nucleophilic. The final peptide concentration should be low (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization or oligomerization. An organic co-solvent like ACN may be used to aid solubility. Alternatively, acidic conditions can also be employed.[1]

  • Cyclization Reaction:

    • Prepare a solution of this compound or 2,2'-dipyridyl disulfide in a suitable solvent (e.g., ACN).

    • Add a 1.5 to 5-fold molar excess of the reagent solution to the stirring peptide solution.

    • Allow the reaction to proceed at room temperature with gentle stirring. The reaction is typically complete within 30 minutes to 2 hours.

  • Reaction Quenching and Purification:

    • Once the reaction is complete (as monitored by LC-MS), acidify the solution with a small amount of TFA to quench the reaction.

    • Purify the cyclic peptide directly from the reaction mixture using preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_on_resin On-Resin Cyclization cluster_solution Solution-Phase Cyclization start Start with Resin spps Fmoc-SPPS of Linear Peptide (Cys with orthogonal protection) start->spps deprotect Selective Cys Deprotection (e.g., mild acid for Trt) spps->deprotect solution_cleave Cleavage and Global Deprotection spps->solution_cleave Solution-Phase Path on_resin_cyclize Add this compound in DMF deprotect->on_resin_cyclize On-Resin Path on_resin_wash Wash Resin on_resin_cyclize->on_resin_wash on_resin_cleave Cleavage and Global Deprotection on_resin_wash->on_resin_cleave end_purify RP-HPLC Purification on_resin_cleave->end_purify solution_dissolve Dissolve Linear Peptide in Buffer solution_cleave->solution_dissolve solution_cyclize Add this compound solution_dissolve->solution_cyclize solution_cyclize->end_purify lyophilize Lyophilization (Final Product) end_purify->lyophilize

Caption: Experimental workflow for peptide cyclization using this compound.

mechanism_pathway reagent This compound Pyr-S-S-Pyr intermediate Activated Peptide Intermediate Pyr-S-S-Peptide-SH reagent->intermediate peptide Linear Peptide HS-Peptide-SH peptide->intermediate Step 1: Activation (Nucleophilic Attack) product Cyclic Peptide S-S-Peptide intermediate->product Step 2: Cyclization (Intramolecular Attack) byproduct1 Pyrimidine-2-thione Pyr-SH intermediate->byproduct1 byproduct2 Pyrimidine-2-thione Pyr-SH product->byproduct2

Caption: Reaction mechanism for disulfide bond formation.

References

Application Notes and Protocols: Bis(2-pyrimidyl) disulfide as a Cathode Material in Lithium Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-pyrimidyl) disulfide, also known as 2,2'-dipyrimidyl disulfide (PySSPy), is emerging as a promising high-performance cathode material for next-generation lithium batteries. As an organosulfur compound, PySSPy offers a unique redox mechanism based on the reversible cleavage and formation of its disulfide bond (S-S). This process allows for theoretical specific capacities that can be competitive with traditional inorganic cathode materials. Notably, the presence of the pyrimidyl groups significantly enhances the electrochemical kinetics and cycling stability of the material.

The key advantage of PySSPy lies in the electronic properties conferred by the pyrimidyl rings. These groups act as electron reservoirs, facilitating the electrochemical reactions and lowering the overpotential, which is a common issue in many organosulfur cathodes.[1] Theoretical and experimental studies have shown that during the reduction process, an anion-like intermediate, [PySSPy]2-, is formed.[2] This intermediate plays a crucial role in the material's high-rate capability and long cycle life. These characteristics make PySSPy a compelling candidate for the development of advanced energy storage systems.

Electrochemical Performance

The electrochemical properties of this compound have been investigated in lithium half-cells, demonstrating its potential for high-rate and long-duration energy storage. The material exhibits a favorable discharge voltage profile and excellent cycling stability.

Key Performance Metrics
ParameterValueConditions
Reversible Specific Capacity 151.5 mAh/gAfter 2000 cycles at 5C
High-Rate Discharge Capacity 154 mAh/gAt 30C
Redox Peak Separation (CV) 80 mV-

Experimental Protocols

Synthesis of this compound (PySSPy)

This protocol describes the synthesis of PySSPy via the electrochemical oxidation of 2-mercaptopyrimidine.

Materials:

  • 2-Mercaptopyrimidine

  • Acetonitrile (anhydrous)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate in acetonitrile)

  • Electrochemical cell (three-electrode setup)

  • Working electrode (e.g., Platinum or glassy carbon)

  • Counter electrode (e.g., Platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Prepare an electrolyte solution of 2-mercaptopyrimidine in anhydrous acetonitrile containing the supporting electrolyte. A typical concentration for the reactant is in the range of 10-50 mM.

  • Set up a three-electrode electrochemical cell with the prepared solution.

  • Perform controlled potential electrolysis at a potential sufficient to oxidize the 2-mercaptopyrimidine. The exact potential should be determined via cyclic voltammetry, typically on the anodic peak corresponding to the thiol oxidation.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by monitoring the current decay during electrolysis.

  • Once the reaction is complete, remove the solvent from the electrolyte solution using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

  • Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.

Cathode Slurry Preparation and Electrode Casting

This protocol outlines the preparation of a PySSPy-based cathode for coin cell assembly.

Materials:

  • This compound (active material)

  • Conductive carbon (e.g., Super P or Ketjenblack)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

  • Planetary ball mill or mortar and pestle

  • Magnetic stirrer and hotplate

  • Doctor blade coater

  • Vacuum oven

Procedure:

  • Dry Mixing: In a mortar or a ball milling jar, thoroughly mix the this compound, conductive carbon, and PVDF binder in a weight ratio of approximately 60:30:10. This ratio can be optimized for desired electrode performance.

  • Binder Solution Preparation: In a separate vial, dissolve the required amount of PVDF in NMP to create a binder solution. Gentle heating and stirring may be required to fully dissolve the PVDF.

  • Slurry Formulation: Slowly add the dry-mixed powder into the PVDF/NMP solution while continuously stirring. Continue stirring until a homogeneous, viscous slurry is formed. The final solid content in the slurry should be adjusted to achieve a suitable viscosity for coating.

  • Electrode Coating: Using a doctor blade, cast the slurry onto a clean aluminum foil current collector. The thickness of the coating should be controlled to achieve the desired active material loading (typically 1-2 mg/cm²).

  • Drying: Dry the coated electrode in a vacuum oven at 60-80°C for at least 12 hours to completely remove the NMP solvent.

  • Electrode Punching: Punch out circular electrodes of the desired diameter (e.g., 12 mm for a CR2032 coin cell) from the dried cathode sheet.

CR2032 Coin Cell Assembly

This protocol describes the assembly of a lithium half-cell using the prepared PySSPy cathode. All assembly steps should be performed in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).

Materials:

  • PySSPy cathode disc

  • Lithium metal disc (anode)

  • Celgard separator (or other suitable microporous separator)

  • Electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v))

  • CR2032 coin cell components (case, spacer, spring, gasket)

  • Crimping machine

Procedure:

  • Place the PySSPy cathode disc in the center of the coin cell case.

  • Add a few drops of electrolyte onto the cathode surface to ensure good wetting.

  • Place a separator disc on top of the wetted cathode.

  • Add a few more drops of electrolyte onto the separator.

  • Carefully place the lithium metal disc on top of the separator.

  • Place a spacer disc and then a spring on top of the lithium anode.

  • Place the gasket on top of the case and carefully close the cell with the cap.

  • Crimp the coin cell using a crimping machine to ensure a proper seal.

Electrochemical Characterization

This protocol outlines the basic electrochemical tests to evaluate the performance of the assembled PySSPy/Li coin cell.

Equipment:

  • Battery cycler

  • Potentiostat/Galvanostat with impedance spectroscopy capability

Procedures:

  • Resting: Allow the assembled coin cell to rest for several hours to ensure complete wetting of the electrode and separator by the electrolyte.

  • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within a suitable voltage window (e.g., 1.5-3.5 V vs. Li/Li+) to identify the redox peaks corresponding to the disulfide bond cleavage and formation.

  • Galvanostatic Cycling: Cycle the cell at various C-rates (e.g., from C/10 to 10C or higher) within the determined voltage window. Record the charge and discharge capacities, coulombic efficiency, and voltage profiles for each cycle. (1C corresponds to a current that would fully charge/discharge the theoretical capacity in one hour).

  • Rate Capability Test: Subject the cell to progressively increasing C-rates to evaluate its high-rate performance.

  • Long-Term Cycling: Cycle the cell at a moderate to high C-rate (e.g., 1C or 5C) for an extended number of cycles (e.g., 500-2000 cycles) to assess its cycling stability and capacity retention.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different states of charge/discharge to investigate the charge transfer resistance and ion diffusion kinetics.

Visualizations

G cluster_discharge Discharge Process cluster_charge Charge Process PySSPy This compound (PySSPy) Intermediate Anion-like Intermediate [PySSPy]2- PySSPy->Intermediate + 2e- Product Lithium 2-pyrimidinethiolate (2 Li-PyS) Intermediate->Product + 2Li+ Product_charge Lithium 2-pyrimidinethiolate (2 Li-PyS) PySSPy_charge This compound (PySSPy) Product_charge->PySSPy_charge - 2Li+ - 2e- G start Start synthesis Synthesis of This compound start->synthesis slurry_prep Cathode Slurry Preparation (PySSPy, Carbon, PVDF in NMP) synthesis->slurry_prep electrode_cast Electrode Casting (Doctor Blade on Al foil) slurry_prep->electrode_cast drying Drying in Vacuum Oven electrode_cast->drying punching Electrode Punching drying->punching cell_assembly CR2032 Coin Cell Assembly (in Glovebox) punching->cell_assembly electrochem_test Electrochemical Characterization (CV, Galvanostatic Cycling, EIS) cell_assembly->electrochem_test end End electrochem_test->end

References

Monitoring Thiol-Disulfide Exchange: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for monitoring thiol-disulfide exchange reactions, a fundamental process in biochemistry, drug development, and materials science. We cover three primary methodologies: colorimetric assays using Ellman's reagent, fluorescent labeling with thiol-reactive probes, and mass spectrometry for detailed disulfide bond analysis.

Colorimetric Quantification of Thiols using Ellman's Reagent (DTNB)

The Ellman's test is a rapid and widely used colorimetric assay for quantifying free sulfhydryl groups. The underlying principle is the thiol-disulfide exchange reaction between 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and a thiol. This reaction produces a mixed disulfide and the stoichiometric release of the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm.

Quantitative Data Summary
ParameterValueNotes
Analyte Free Thiol (-SH) Groups
Reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
Chromophore 2-nitro-5-thiobenzoate (TNB²⁻)
Wavelength of Max Absorbance (λmax) 412 nm
Molar Extinction Coefficient (ε) of TNB²⁻ 14,150 M⁻¹cm⁻¹At pH 8.0
13,600 M⁻¹cm⁻¹Value also commonly cited
Optimal pH Range 7.0 - 8.0Reaction rate increases with pH
Incubation Time 15 minutesAt room temperature
Experimental Protocols

Two common methods for thiol quantification with DTNB are presented below: one using a standard curve and another using the molar extinction coefficient for direct calculation.

Protocol 1: Quantification with a Cysteine Standard Curve

This method is recommended for accurate quantification by comparing the sample's absorbance to a series of known standards.

Materials:

  • DTNB (Ellman's Reagent)

  • L-cysteine hydrochloride monohydrate

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare a 4 mg/mL DTNB solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Prepare Cysteine Standards:

    • Create a 1.5 mM stock solution of L-cysteine in the Reaction Buffer.

    • Perform serial dilutions to prepare a set of standards (e.g., 1.25, 1.00, 0.75, 0.50, 0.25, and 0.00 mM).

  • Reaction Setup:

    • To 250 µL of each standard and unknown sample, add 50 µL of the DTNB solution.

    • Include a blank containing only Reaction Buffer and DTNB.

  • Incubation: Mix well and incubate at room temperature for 15 minutes, protected from light.

  • Measurement: Measure the absorbance of each sample and standard at 412 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance of the standards versus their known concentrations to create a standard curve.

    • Determine the concentration of the unknown samples from the linear regression of the standard curve.

Protocol 2: Quantification by Extinction Coefficient

This is a faster method that does not require a standard curve, relying on the Beer-Lambert law.

Materials:

  • Same as Protocol 1, excluding L-cysteine.

Procedure:

  • Prepare Reagents: Prepare the Reaction Buffer and DTNB solution as described in Protocol 1.

  • Reaction Setup:

    • For each sample, prepare two cuvettes.

    • Sample Cuvette: Add 2.5 mL of Reaction Buffer, 50 µL of DTNB solution, and 250 µL of the unknown sample.

    • Blank Cuvette: Add 2.5 mL of Reaction Buffer, 50 µL of DTNB solution, and 250 µL of the sample buffer (without the thiol).

  • Incubation: Mix the contents of both cuvettes and incubate at room temperature for 15 minutes, protected from light.

  • Measurement: Zero the spectrophotometer with the blank cuvette and then measure the absorbance of the sample cuvette at 412 nm.

  • Calculation: Use the Beer-Lambert law to calculate the thiol concentration:

    • Concentration (M) = Absorbance / (ε * l)

      • Where ε = 14,150 M⁻¹cm⁻¹ and l is the cuvette path length in cm (typically 1 cm).

Visualization of DTNB Reaction

DTNB_Reaction cluster_products Products Thiol R-SH (Thiol) MixedDisulfide R-S-S-TNB (Mixed Disulfide) Thiol->MixedDisulfide + DTNB TNB TNB²⁻ (Yellow Anion) Absorbs at 412 nm Thiol->TNB releases DTNB DTNB

Caption: Reaction of a thiol with DTNB yielding a mixed disulfide and the chromophoric TNB²⁻ anion.

Fluorescent Labeling of Thiols with Maleimide Probes

Thiol-reactive fluorescent dyes, particularly those containing a maleimide group, are widely used for labeling proteins and peptides at cysteine residues. The maleimide group reacts with the sulfhydryl group via a Michael addition to form a stable thioether bond. This method is highly selective for thiols at a neutral pH range.[1][2]

Quantitative Data Summary
ParameterValue/RangeNotes
Reactive Group MaleimideReacts with free thiols
Optimal pH Range 6.5 - 7.5Balances thiol reactivity and maleimide stability[3]
Reaction with Amines > pH 7.5Becomes a competing side reaction[3]
Maleimide Hydrolysis Increases with pHInactivates the probe[3]
Dye:Protein Molar Ratio 10:1 to 20:1Should be optimized for each specific protein[4]
Reducing Agent TCEPRecommended to reduce disulfide bonds prior to labeling[1][2]
Experimental Protocol: Fluorescent Labeling of a Protein

This protocol provides a general procedure for labeling a protein with a maleimide-functionalized fluorescent dye.

Materials:

  • Protein containing free cysteine(s)

  • Maleimide-activated fluorescent dye (e.g., CF® dye maleimide, Alexa Fluor™ maleimide)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES, Tris) containing 1-5 mM EDTA.[3]

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine)

  • Size-exclusion chromatography column (e.g., Sephadex®) for purification

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.[1][2]

    • If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce the disulfides.[1][2][4]

  • Prepare Dye Stock Solution:

    • Allow the vial of the maleimide dye to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[4][5] This should be done immediately before use as maleimides are susceptible to hydrolysis.[3]

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution to achieve a final dye:protein molar ratio of 10-20:1.[4][5] This should be done while gently stirring the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.[1][2][5]

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (A_max).

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm:

      • Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • CF is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).

    • Calculate the dye concentration:

      • Dye Conc. (M) = A_max / ε_dye

    • DOL = Dye Conc. / Protein Conc.

Visualization of Maleimide Labeling Workflow

Maleimide_Labeling_Workflow cluster_prep Preparation Protein_Prep Prepare Protein Solution (1-10 mg/mL in pH 7.0-7.5 Buffer) TCEP_Reduction Optional: Reduce Disulfides (TCEP, 20-30 min) Protein_Prep->TCEP_Reduction Reaction Labeling Reaction (10-20x Molar Excess of Dye) 2h at RT or Overnight at 4°C Protein_Prep->Reaction TCEP_Reduction->Reaction Dye_Prep Prepare 10 mM Dye-Maleimide Stock Solution in DMSO/DMF Dye_Prep->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Analysis Analysis (Calculate Degree of Labeling) Purification->Analysis

Caption: Experimental workflow for labeling a protein with a maleimide-activated fluorescent dye.

Mass Spectrometry for Disulfide Bond Analysis

Mass spectrometry (MS) is a powerful tool for the detailed characterization of disulfide bonds in proteins.[6] The most common approach is a "bottom-up" strategy where the protein is digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] By comparing the peptide maps of the protein under non-reducing and reducing conditions, disulfide-linked peptides can be identified.

Quantitative Data Summary
ParameterMethodNotes
Mass Shift per Disulfide Bond LC-MS+2 Da upon reduction
Alkylation Mass Shift LC-MS/MSe.g., +57 Da per cysteine with iodoacetamide
Enzymatic Digestion Bottom-up ProteomicsTrypsin is commonly used
Fragmentation Techniques MS/MSCID, ETD, HCD
Experimental Protocol: Bottom-Up Disulfide Bond Mapping

This protocol outlines a general workflow for identifying disulfide-linked peptides in a protein.

Materials:

  • Purified protein sample

  • Denaturing Buffer: e.g., 8 M Urea in Tris buffer

  • Alkalyting Agent: N-ethylmaleimide (NEM) or iodoacetamide (IAM)

  • Reducing Agent: Dithiothreitol (DTT) or TCEP

  • Proteolytic Enzyme: e.g., Trypsin (MS-grade)

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Sample Preparation (Two Aliquots):

    • Non-Reduced Sample:

      • Denature the protein in a buffer containing 8 M urea.

      • Block free thiols by adding NEM or IAM and incubate in the dark. This prevents disulfide scrambling.

      • Dilute the sample to reduce the urea concentration to <1 M.

      • Perform enzymatic digestion (e.g., with trypsin) overnight at 37°C.

    • Reduced Sample:

      • Denature the protein as above.

      • Reduce all disulfide bonds by adding DTT or TCEP and incubating.

      • Alkylate the newly formed free thiols with NEM or IAM.

      • Perform enzymatic digestion as for the non-reduced sample.

  • LC-MS/MS Analysis:

    • Analyze both the non-reduced and reduced peptide digests by LC-MS/MS. Peptides are separated by reverse-phase chromatography and analyzed by the mass spectrometer.

  • Data Analysis:

    • Compare the chromatograms of the non-reduced and reduced samples.

    • Peptide peaks present in the non-reduced sample but absent in the reduced sample are candidates for disulfide-linked peptides.

    • In the reduced sample chromatogram, new peaks will appear corresponding to the individual peptides that were previously linked.

    • Analyze the MS/MS spectra of the candidate disulfide-linked peptides to confirm their sequences and the linkage. Specialized software can aid in this analysis.

Visualization of Mass Spectrometry Workflow

MS_Workflow cluster_non_reduced Non-Reduced Path cluster_reduced Reduced Path Protein Protein Sample Denature_NR Denature & Block Free Thiols (NEM) Protein->Denature_NR Denature_R Denature Protein->Denature_R Digest_NR Digest (Trypsin) LCMS LC-MS/MS Analysis Digest_NR->LCMS Reduce Reduce (DTT) Denature_R->Reduce Alkylate Alkylate (NEM) Reduce->Alkylate Digest_R Digest (Trypsin) Alkylate->Digest_R Digest_R->LCMS Data_Analysis Data Analysis (Compare Profiles, Identify Linked Peptides) LCMS->Data_Analysis

Caption: Workflow for disulfide bond mapping using mass spectrometry.

Application in Redox-Responsive Drug Delivery

Thiol-disulfide exchange is a key mechanism for creating drug delivery systems that release their payload in response to the reducing environment inside cells, particularly in cancer cells which have high concentrations of glutathione (GSH).[8][9][10] Disulfide bonds are used as cleavable linkers in nanocarriers.

Visualization of Redox-Responsive Drug Release

Drug_Delivery cluster_extracellular Extracellular (Low GSH) cluster_intracellular Intracellular (High GSH) Nanocarrier_Stable Drug-Loaded Nanocarrier (Disulfide-Linked) Nanocarrier_Unstable Disulfide Cleavage Nanocarrier_Stable->Nanocarrier_Unstable Cellular Uptake Drug_Release Drug Release Nanocarrier_Unstable->Drug_Release GSH GSH (Glutathione) GSH->Nanocarrier_Unstable triggers

Caption: Mechanism of redox-responsive drug release triggered by intracellular glutathione (GSH).

References

Application Notes & Protocols: Bioconjugation in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bioconjugation is a pivotal chemical strategy for forming a stable, covalent linkage between two molecules, where at least one is a biomolecule such as a protein, peptide, or nucleic acid.[1][2] This process generates novel molecular entities with enhanced or combined functionalities, which are instrumental in advancing various fields including medicine, diagnostics, and materials science.[1][2] Applications of bioconjugation are diverse, ranging from tracking cellular events and imaging specific biomarkers to the targeted delivery of therapeutic agents.[1][3] This document provides an overview of key applications, quantitative data on common conjugation chemistries, and detailed protocols for foundational bioconjugation experiments.

I. Key Applications in Drug Development and Research

Bioconjugation is a cornerstone of modern therapeutic and diagnostic development. It allows for the creation of molecules that can be more stable, more targetable, and more potent than their individual components.[2][4]

  • Antibody-Drug Conjugates (ADCs): ADCs are a leading class of biotherapeutics, particularly in oncology.[5][6] They consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects them.[7] This targeted delivery system minimizes systemic toxicity by delivering the cytotoxic agent directly to cancer cells.[7][8] The design and synthesis of an effective ADC is a complex process requiring careful optimization of each component.[7][9]

  • PEGylation: The conjugation of polyethylene glycol (PEG) to therapeutic proteins is a widely used strategy to improve their pharmacokinetic properties.[10] PEGylation increases the hydrodynamic size of the protein, which can reduce renal clearance and extend its circulating half-life, leading to less frequent dosing for patients.[10]

  • Fluorescent Labeling and Imaging: The attachment of fluorescent dyes to biomolecules (e.g., antibodies, proteins) allows for the visualization and tracking of these molecules in living cells and tissues.[1][11] This is a fundamental tool in basic research for studying protein localization, trafficking, and interactions.[3][11]

  • Diagnostics and Biosensors: Bioconjugation is central to the development of diagnostic assays like ELISA (Enzyme-Linked Immunosorbent Assay), where enzymes are conjugated to antibodies to generate a detectable signal.[8] It is also used to immobilize capture probes (like antibodies or nucleic acids) onto sensor surfaces for detecting specific biomarkers.[8]

II. Quantitative Data on Common Bioconjugation Chemistries

The choice of conjugation chemistry is critical and depends on the available functional groups on the biomolecule, the desired stability of the linkage, and the reaction conditions. The efficiency of these reactions directly impacts the quality and efficacy of the final bioconjugate.

Bioconjugation MethodTarget Functional GroupTypical Efficiency/YieldBond StabilityReaction SpeedKey Considerations
EDC/NHS Coupling Primary Amines (-NH₂)50-80% (Variable)[12]High (Amide bond)[12]Moderate (0.5 - 4 hours)[12]pH-sensitive (optimal pH 7-8); NHS esters are susceptible to hydrolysis.[12][13]
Thiol-Maleimide Coupling Thiols (-SH) from Cysteine>90%[12]High (Thioether bond)[12]Fast (1 - 2 hours)[12]pH-sensitive (optimal pH 6.5-7.5); maleimide ring can hydrolyze at higher pH.[12][13]
Click Chemistry (CuAAC) Azides (-N₃) & Alkynes (-C≡CH)>95%[12][13]Very High (Triazole ring)[12]Fast (0.5 - 1 hour)[12]Requires a copper catalyst which may need removal for in vivo applications.[12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azides (-N₃) & Cyclooctynes>90%[13]Very High (Triazole ring)Moderate to FastCopper-free, making it highly suitable for live-cell applications.[1]
Oxime Ligation Aldehydes/Ketones & Aminooxy/HydrazideVariable, often high[13]High (Oxime/Hydrazone bond)ModerateBioorthogonal reaction that can be used in living systems.[3]

III. Experimental Workflows and Signaling Pathways

Visualizing the logical flow of experiments and the mechanism of action is crucial for understanding and executing bioconjugation strategies.

general_bioconjugation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Biomolecule Biomolecule (e.g., Antibody, Protein) Activation Functional Group Activation (if needed) Biomolecule->Activation Buffer Exchange Payload Payload Molecule (e.g., Drug, Dye, Linker) Payload->Activation Conjugation Covalent Conjugation Reaction Activation->Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification Crude Conjugate Characterization Characterization (e.g., MS, HPLC, UV-Vis) Purification->Characterization Purified Bioconjugate

Caption: General workflow for creating and validating a bioconjugate.

adc_workflow cluster_components Component Preparation cluster_conjugation Conjugation Process cluster_purification Downstream Processing cluster_qc Quality Control mAb 1. mAb Production & Purification Reduction 3. mAb Interchain Disulfide Reduction (for Thiol Conjugation) mAb->Reduction LinkerPayload 2. Linker-Payload Synthesis Conjugation 4. Conjugation Reaction (mAb + Linker-Payload) LinkerPayload->Conjugation Reduction->Conjugation Quenching 5. Quenching of Unreacted Reagents Conjugation->Quenching Purification 6. Purification of ADC (e.g., TFF, HIC) Quenching->Purification Formulation 7. Formulation into Stable Buffer Purification->Formulation QC 8. Analytical Characterization - DAR (UV-Vis, HIC, MS) - Purity (SEC) - Potency Assay Formulation->QC

Caption: Step-by-step workflow for Antibody-Drug Conjugate (ADC) manufacturing.

IV. Detailed Experimental Protocols

The following protocols provide detailed methodologies for two widely used bioconjugation reactions.

Protocol 1: Protein Labeling via Thiol-Maleimide Coupling

This protocol describes the conjugation of a maleimide-activated molecule (e.g., a fluorescent dye) to cysteine residues in a protein.[13] This method is highly efficient and specific for free thiols.[12][14]

A. Materials and Reagents:

  • Protein containing free cysteine residues (e.g., an antibody with reduced interchain disulfides).

  • Maleimide-activated payload (e.g., Maleimide-PEG4-Fluorescein).

  • Conjugation Buffer: Phosphate-buffered saline (PBS) containing 5 mM EDTA, pH 6.5-7.5.

  • Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

  • Quenching Reagent: N-ethylmaleimide or L-Cysteine solution (100 mM).

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).

  • Anhydrous DMSO for dissolving the maleimide reagent.

B. Experimental Procedure:

  • Protein Preparation (with Reduction):

    • Dissolve the antibody to a concentration of 5-10 mg/mL in the Conjugation Buffer.

    • To reduce interchain disulfide bonds and expose free thiols, add TCEP to a final concentration that achieves the desired level of reduction (typically a 5-10 fold molar excess over antibody).

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess TCEP immediately before conjugation using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation Reaction:

    • Prepare a stock solution of the maleimide-activated payload in anhydrous DMSO (e.g., 10 mM).

    • Immediately add the maleimide stock solution to the reduced, TCEP-free protein solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.[13]

    • Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[13]

  • Quenching:

    • Add the quenching reagent (e.g., L-Cysteine) to a final concentration of 1 mM (a molar excess over the remaining maleimide) to cap any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Remove unreacted maleimide reagent, quencher, and byproducts using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[13]

    • Alternatively, perform dialysis against the storage buffer with multiple buffer changes.

  • Characterization:

    • Determine the protein concentration using a BCA assay or UV absorbance at 280 nm.

    • Determine the concentration of the conjugated payload via its specific absorbance wavelength (e.g., ~494 nm for fluorescein).

    • Calculate the Degree of Labeling (or Drug-to-Antibody Ratio, DAR) using UV-Vis spectroscopy.[15]

Protocol 2: Amine Labeling via EDC/NHS Coupling

This protocol outlines the general steps for conjugating a molecule with a carboxyl group to the primary amines (lysine residues) of a protein using EDC and NHS chemistry.[16]

A. Materials and Reagents:

  • Protein to be labeled (e.g., BSA, IgG).

  • Molecule to be conjugated containing a carboxyl group.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.

  • N-hydroxysuccinimide (NHS) solution (e.g., 50 mg/mL in anhydrous DMSO or water).

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 50 mg/mL in water, freshly prepared).[16]

  • Purification System: SEC column or dialysis cassette.

B. Experimental Procedure:

  • Preparation of Biomolecule:

    • Dissolve the protein in the Coupling Buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (like Tris).[16]

  • Activation of Carboxyl Groups:

    • Dissolve the molecule to be conjugated in the Activation Buffer.

    • Add NHS followed by EDC to the carboxyl-containing molecule. A typical molar ratio is 1:2:2 (carboxyl-molecule:NHS:EDC).

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation Reaction:

    • Immediately add the activated NHS-ester solution to the protein solution. A 10-20 fold molar excess of the activated molecule over the protein is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[16]

  • Purification:

    • Remove unreacted reagents and byproducts by SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[16]

  • Characterization:

    • Determine the protein concentration and degree of labeling using appropriate methods, such as UV-Vis spectroscopy or HPLC, as described in the previous protocol.

References

Troubleshooting & Optimization

Technical Support Center: Bis(2-pyrimidyl) disulfide Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and reliability of the Bis(2-pyrimidyl) disulfide assay for thiol quantification.

Troubleshooting Guide

This section addresses common issues encountered during the this compound assay in a simple question-and-answer format.

Question: Why is my signal-to-noise ratio low?

Answer: A low signal-to-noise ratio can stem from either a weak signal or high background noise.

  • Low Signal: This may be due to insufficient reaction time, suboptimal pH, low concentration of the this compound reagent, or degradation of the thiol sample. Ensure the reaction has proceeded to completion and that the pH of the reaction buffer is optimal for the thiol-disulfide exchange.

  • High Noise: High background can be caused by light scattering from particulate matter in the sample or high intrinsic absorbance of the sample matrix at the measurement wavelength. Centrifuging samples to remove precipitates and running appropriate sample blanks can help mitigate this.

Question: What causes a high background signal in my assay?

Answer: A high background signal can obscure the signal from your thiol of interest. Potential causes include:

  • Reagent Impurity: The this compound reagent itself may be contaminated or degraded, leading to a high initial absorbance. Using a high-purity reagent and preparing fresh solutions is recommended.

  • Buffer Components: Some buffer components may react with the disulfide reagent or have a high absorbance at the detection wavelength. It is crucial to test the compatibility of your buffer system with the assay.

  • Sample Matrix Effects: Components in your sample, such as other chromophores, may interfere with the absorbance reading. A sample blank (containing everything except the disulfide reagent) should be run to correct for this.

Question: My results are not reproducible. What are the likely causes?

Answer: Poor reproducibility is often due to variability in sample handling, reagent preparation, or assay conditions.

  • Thiol Oxidation: Thiols are susceptible to oxidation, especially at neutral to alkaline pH.[1] It is critical to handle samples quickly, keep them on ice, and consider using a deoxygenated buffer to minimize oxidation.

  • Inconsistent Pipetting: Given the sensitivity of the assay, small errors in pipetting volumes of the sample or reagents can lead to significant variations in results. Ensure pipettes are properly calibrated.

  • Temperature and Incubation Time Fluctuations: The rate of the thiol-disulfide exchange reaction can be influenced by temperature. Maintaining a consistent temperature and incubation time for all samples is essential for reproducible results.

Question: How can I identify and minimize interference from my sample components?

Answer: Interference can arise from compounds that react with the disulfide reagent or the thiol itself.

  • Other Reducing Agents: Compounds like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) will react with this compound and should be removed from the sample before the assay, for example, by dialysis or size-exclusion chromatography.

  • Nucleophiles: Strong nucleophiles in the sample matrix can potentially react with the disulfide reagent.

  • Turbidity: As mentioned, cloudy or precipitated samples will scatter light and give erroneously high absorbance readings. Clarify samples by centrifugation or filtration.

Frequently Asked Questions (FAQs)

What is the principle of the this compound assay?

The this compound (also known as Aldrithiol-2 or 2,2'-dithiodipyridine) assay is a colorimetric method for quantifying free thiol (sulfhydryl) groups. The assay is based on a thiol-disulfide exchange reaction. A thiol group (R-SH) in the sample reacts with the symmetrical disulfide reagent, this compound, cleaving the disulfide bond. This reaction produces a mixed disulfide (R-S-S-pyrimidine) and releases one molecule of 2-thiopyrimidinone. The released 2-thiopyrimidinone is a chromophore that can be quantified by measuring its absorbance, typically around 343 nm. The amount of 2-thiopyrimidinone produced is directly proportional to the amount of thiol in the sample.

What are the critical parameters affecting assay sensitivity?

Several parameters are crucial for maximizing the sensitivity of the assay:

  • pH: The reaction rate is pH-dependent, as the thiolate anion (R-S⁻) is the reactive species. The optimal pH is typically in the range of 7 to 8 to ensure a sufficient concentration of thiolate without promoting significant air oxidation of the thiol.

  • Reagent Concentration: An excess of this compound is used to drive the reaction to completion. The optimal concentration will depend on the expected thiol concentration in the sample and should be determined empirically.

  • Buffer Composition: The choice of buffer can influence the stability of the reactants and the chromophoric product. Phosphate and Tris buffers are commonly used. It is important to choose a buffer that does not contain interfering substances.[2][3][4]

  • Incubation Time and Temperature: Allowing the reaction to reach completion is essential for accurate quantification. The time required will depend on the pH, temperature, and concentration of reactants.

How can I optimize the concentration of the this compound reagent?

To optimize the reagent concentration, you can perform a titration experiment. Prepare a series of reactions with a fixed, known concentration of a standard thiol (e.g., cysteine or glutathione) and vary the concentration of this compound. Plot the resulting absorbance against the reagent concentration. The optimal concentration is the lowest concentration that gives the maximum and stable absorbance signal, indicating that the reaction has gone to completion.

What are suitable buffers and pH ranges for this assay?

Generally, buffers with a pKa between 7 and 8 are suitable for this assay. This pH range provides a good compromise between having a sufficient concentration of the reactive thiolate anion and minimizing the rate of thiol oxidation by dissolved oxygen.

Buffer SystemTypical pH RangeConsiderations
Sodium Phosphate6.5 - 8.0Widely used and generally compatible.
Tris-HCl7.0 - 8.5Common biological buffer; ensure the grade is free of interfering contaminants.
HEPES7.0 - 8.0A zwitterionic buffer that is often used in cell culture applications and can be suitable here.[4]

It is always recommended to perform a pH profile experiment for your specific thiol and sample matrix to determine the optimal pH for maximum sensitivity and signal stability.

How can I validate the improved assay?

Assay validation involves several steps:

  • Standard Curve: Prepare a standard curve using a thiol of known concentration (e.g., L-cysteine or glutathione). The curve should be linear over the range of concentrations you expect in your samples.

  • Determination of Molar Extinction Coefficient (ε): From the slope of the standard curve, you can calculate the molar extinction coefficient for 2-thiopyrimidinone under your specific assay conditions using the Beer-Lambert law (A = εcl).

  • Spike and Recovery: Add a known amount of a standard thiol to a sample with a complex matrix and measure the recovery. This helps to assess the accuracy of the assay in the presence of potential interfering substances.

  • Precision: Assess the intra-assay (within the same run) and inter-assay (between different runs) precision by running replicate samples. The coefficient of variation (CV) should be within acceptable limits (typically <15%).

Experimental Protocols

Protocol 1: Standard this compound Assay

This protocol provides a general procedure for the quantification of thiols.

Materials:

  • This compound (Aldrithiol-2)

  • Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.5)

  • Thiol Standard (e.g., L-cysteine)

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in ethanol or DMSO).

    • Prepare a stock solution of the thiol standard (e.g., 10 mM in Reaction Buffer). From this, prepare a series of dilutions for the standard curve (e.g., 0-100 µM).

  • Assay Reaction:

    • In a microplate well or cuvette, add your sample or standard.

    • Add the Reaction Buffer to a final volume of, for example, 180 µL.

    • Initiate the reaction by adding 20 µL of the this compound stock solution.

    • Include a reagent blank containing the buffer and the disulfide reagent, and a sample blank containing the sample and buffer but no disulfide reagent.

  • Incubation and Measurement:

    • Incubate the reaction at room temperature for a predetermined time (e.g., 15-30 minutes), protected from light.

    • Measure the absorbance at the wavelength of maximum absorbance for 2-thiopyrimidinone (approximately 343 nm).

  • Data Analysis:

    • Subtract the absorbance of the appropriate blanks from your sample and standard readings.

    • Plot the corrected absorbance of the standards versus their concentration to generate a standard curve.

    • Determine the concentration of the unknown sample from the standard curve.

Protocol 2: Optimization of Assay pH

This protocol helps determine the optimal pH for your assay.

Materials:

  • A set of buffers with different pH values (e.g., Sodium Phosphate buffers from pH 6.0 to 8.5 in 0.5 unit increments).

  • Thiol standard and this compound as in Protocol 1.

Procedure:

  • Set up a series of reactions, each in a different pH buffer.

  • In each reaction, use a fixed concentration of the thiol standard (e.g., 50 µM) and the this compound reagent.

  • Follow the incubation and measurement steps from Protocol 1.

  • Plot the final absorbance against the pH. The pH that gives the highest stable signal is the optimum for your assay.

Protocol 3: Sample Preparation to Minimize Interference

This protocol is for samples containing interfering substances like other reducing agents.

Materials:

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing with an appropriate molecular weight cutoff.

  • Assay Reaction Buffer.

Procedure:

  • Size-Exclusion Chromatography:

    • Equilibrate the column with the Reaction Buffer.

    • Apply your sample to the column.

    • Collect fractions. Your protein of interest (if it is a protein thiol you are measuring) will elute in the void volume, while smaller molecules like DTT will be retained and elute later.

    • Assay the protein-containing fractions using Protocol 1.

  • Dialysis:

    • Place your sample in the dialysis tubing.

    • Dialyze against a large volume of Reaction Buffer for several hours or overnight at 4°C, with at least one buffer change.

    • Assay the dialyzed sample using Protocol 1.

Visualizations

Assay_Mechanism cluster_products Products Thiol Thiol (R-SH) MixedDisulfide Mixed Disulfide (R-S-S-pyrimidine) Thiol->MixedDisulfide Thiol-Disulfide Exchange Reagent This compound Reagent->MixedDisulfide Chromophore 2-Thiopyrimidinone (Absorbance at ~343 nm) Reagent->Chromophore

Caption: Chemical mechanism of the this compound assay.

Troubleshooting_Workflow Start Low Sensitivity Issue HighBg High Background? Start->HighBg LowSignal Low Signal? Start->LowSignal CauseBg1 Impure Reagent HighBg->CauseBg1 Yes CauseBg2 Buffer Interference HighBg->CauseBg2 Yes CauseBg3 Sample Turbidity HighBg->CauseBg3 Yes CauseSignal1 Suboptimal pH LowSignal->CauseSignal1 Yes CauseSignal2 Thiol Oxidation LowSignal->CauseSignal2 Yes CauseSignal3 [Reagent] Too Low LowSignal->CauseSignal3 Yes SolutionBg1 Use High-Purity Reagent CauseBg1->SolutionBg1 SolutionBg2 Test Buffer Blank CauseBg2->SolutionBg2 SolutionBg3 Centrifuge/Filter Sample CauseBg3->SolutionBg3 SolutionSignal1 Optimize pH (Protocol 2) CauseSignal1->SolutionSignal1 SolutionSignal2 Use Fresh/Deoxygenated Buffer CauseSignal2->SolutionSignal2 SolutionSignal3 Titrate Reagent CauseSignal3->SolutionSignal3

Caption: A workflow for troubleshooting low sensitivity in the assay.

Optimization_Parameters Assay Assay Sensitivity Optimization pH pH Assay->pH Buffer Buffer System Assay->Buffer Reagent Reagent [C] Assay->Reagent Sample Sample Integrity Assay->Sample pH_detail1 Affects Thiolate (R-S⁻) Concentration pH->pH_detail1 pH_detail2 Impacts Thiol Stability (Oxidation) pH->pH_detail2 Buffer_detail1 Component Compatibility Buffer->Buffer_detail1 Buffer_detail2 Buffering Capacity at Optimal pH Buffer->Buffer_detail2 Reagent_detail1 Use Molar Excess Reagent->Reagent_detail1 Reagent_detail2 Purity and Stability Reagent->Reagent_detail2 Sample_detail1 Prevent Oxidation Sample->Sample_detail1 Sample_detail2 Remove Interferents Sample->Sample_detail2

References

Bis(2-pyrimidyl) disulfide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Bis(2-pyrimidyl) disulfide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical compound containing a disulfide bond linking two pyrimidine rings. While specific applications are not extensively documented in publicly available literature, its structural motif suggests potential use as a reagent in synthesizing molecules with biological activity, particularly in drug discovery. The disulfide bond can be a reactive site, and pyrimidine moieties are common in many biologically active compounds. Related heteroaromatic disulfides, such as 2,2'-dipyridyl disulfide, are used to form intramolecular disulfide bonds in peptides.[1]

Q2: What are the general physical and chemical properties of this compound?

Users can refer to the following table for a summary of the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 15718-46-4[2][3]
Molecular Formula C₈H₆N₄S₂[2][3]
Molecular Weight 222.29 g/mol [2][3]
Melting Point 139-141 °C[2]
Boiling Point 484.2 °C at 760 mmHg[2]
Appearance Solid (form not specified)
Purity ≥95%[3]

Q3: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container in a dry environment.[3][4] Similar compounds, such as bis[4-dimethylamino-2-pyrimidyl] dichalcogenides, have been reported to be stable for several months at room temperature without decomposition.

Q4: Is this compound sensitive to light or air?

While specific data for this compound is unavailable, disulfide compounds can be sensitive to light and air (oxidation). It is recommended to store it protected from light and under an inert atmosphere if possible, especially for long-term storage or when high stability is critical for experimental outcomes.

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent reaction yields or product degradation.

  • Possible Cause 1: Instability of the disulfide bond. The disulfide bond is susceptible to cleavage by reducing agents, strong nucleophiles, and under certain pH conditions. The stability of disulfide bonds can be influenced by the microenvironment, including steric and electronic effects.[5]

  • Troubleshooting Steps:

    • Reaction Condition Analysis: Review your experimental protocol for the presence of any reducing agents (e.g., thiols, phosphines) or strong bases that could cleave the disulfide bond.

    • pH Control: Ensure the pH of your reaction medium is appropriate. The stability of disulfide bonds can be pH-dependent.

    • Inert Atmosphere: If performing sensitive reactions, consider running them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative or reductive side reactions.

Issue 2: Poor solubility of this compound.

  • Possible Cause: Inappropriate solvent selection. While related compounds are soluble in common organic solvents, the specific solubility profile of this compound may vary.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents relevant to your reaction conditions (e.g., DMF, DMSO, chlorinated solvents, ethers).

    • Co-solvent System: Consider using a co-solvent system to enhance solubility.

    • Gentle Heating: Gentle heating may improve solubility, but monitor for any signs of degradation.

Experimental Protocols

General Workflow for Thiol-Disulfide Exchange Reaction:

G General Workflow: Thiol-Disulfide Exchange cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve thiol-containing substrate in an appropriate degassed solvent. C Add the this compound solution to the substrate solution under an inert atmosphere. A->C B Prepare a solution of This compound in the same or a miscible solvent. B->C D Stir the reaction mixture at the designated temperature and monitor progress by TLC or LC-MS. C->D E Quench the reaction if necessary. D->E F Perform aqueous work-up to remove by-products (e.g., 2-mercaptopyrimidine). E->F G Purify the desired product using chromatography (e.g., column chromatography, HPLC). F->G

Caption: General experimental workflow for a thiol-disulfide exchange reaction.

Signaling Pathways and Logical Relationships

The primary reactivity of this compound is expected to involve the cleavage of the disulfide bond. This can be triggered by various factors, leading to different products.

Potential Degradation/Reaction Pathway:

G Potential Degradation/Reaction Pathways A This compound C 2-Mercaptopyrimidine A->C Reduction E Pyrimidyl-S-Nu + Pyrimidyl-S- A->E Nucleophilic Attack G Further Decomposition Products A->G Oxidation/Photolysis B Reducing Agent (e.g., R-SH, NaBH4) D Nucleophile (e.g., Nu-) F Oxidizing Agent / UV light

Caption: Potential reaction pathways of this compound.

References

Optimizing pH conditions for thiol detection with disulfide reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing thiol detection assays using disulfide reagents. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for detecting thiols with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)?

A1: The optimal pH range for the reaction between thiols and DTNB is typically between 7.5 and 8.5.[1] The reaction's target is the thiolate anion (R-S⁻), which is more prevalent at alkaline pH.[2][3] Therefore, a slightly alkaline buffer is necessary for efficient reaction and color development. A common choice is a 0.1 M sodium phosphate buffer with 1 mM EDTA at pH 8.0.[1][4]

Q2: Why is my absorbance reading at 412 nm lower than expected in my DTNB assay?

A2: Low absorbance readings can stem from several factors:

  • Suboptimal pH: If the reaction pH is below 7, the concentration of the reactive thiolate anion is significantly reduced, leading to an incomplete reaction.[5] Ensure your buffer is within the optimal pH 7.5-8.5 range.

  • Thiol Oxidation: Free thiols are susceptible to oxidation, forming disulfide bonds that do not react with DTNB. This can be catalyzed by dissolved oxygen or metal ions.[6][7] To mitigate this, degas your buffers and include a chelating agent like EDTA.[7]

  • Incorrect Reagent Concentration: Ensure the DTNB concentration is in sufficient excess to react with all available thiols.

  • Degraded DTNB Reagent: DTNB solutions, especially at alkaline pH, can be unstable.[8][9] Prepare fresh DTNB solutions for your experiments.

Q3: Can I perform the DTNB assay at a lower pH?

A3: While the reaction is most efficient at a pH of 7.5-8.5, it is possible to perform the assay at a lower pH. However, the rate of reaction will be significantly slower.[10] Additionally, the molar extinction coefficient of the product, 2-nitro-5-thiobenzoic acid (TNB), is pH-dependent and decreases at lower pH values, which will affect the sensitivity of the assay.[8] An alternative reagent, 4,4'-dithiodipyridine (4-DPS), can be used for thiol quantification at lower pH ranges (pH 3-7) as its product has a pH-independent absorption.[8]

Q4: What is the role of a reducing agent like dithiothreitol (DTT) in thiol detection assays?

A4: DTT is a strong reducing agent used to cleave disulfide bonds in proteins and peptides, exposing the constituent thiol groups for quantification.[11][12] This is essential when determining the total thiol content of a sample.

Q5: What is the optimal pH for using DTT to reduce disulfide bonds?

A5: DTT is most effective at a pH above 7.0, with an optimal range typically between 7.1 and 8.0.[5][13] Its reducing power diminishes in acidic conditions because the reactive species is the thiolate anion.[5][11]

Q6: I need to quantify thiols after DTT reduction. Do I need to remove the excess DTT?

A6: Yes, it is crucial to remove excess DTT before adding the disulfide detection reagent (like DTNB). DTT itself contains two thiol groups and will react with the reagent, leading to a significant overestimation of the thiol concentration in your sample.[7] DTT can be removed by methods such as dialysis or gel filtration.[6] An alternative is to use Tris(2-carboxyethyl)phosphine (TCEP), a reducing agent that does not contain a thiol group and often does not need to be removed before thiol quantification.[6][7][11]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No or very low color development in DTNB assay 1. Absence of free thiols: The sample may not contain detectable levels of free thiols. 2. Incorrect pH: The buffer pH is too acidic, preventing the formation of the reactive thiolate anion.[14] 3. Inactive DTNB reagent: The DTNB solution may have degraded.[14]1. Run a positive control with a known thiol standard (e.g., cysteine or glutathione) to validate the assay setup.[1][4] 2. Verify the pH of your reaction buffer is between 7.5 and 8.5.[1] 3. Prepare a fresh DTNB solution. Qualitatively test it by adding a small amount of a concentrated thiol like β-mercaptoethanol; a strong yellow color should appear instantly.[14]
High background absorbance 1. DTNB hydrolysis: At pH values above 8, DTNB can undergo hydrolysis, leading to background absorbance.[8] 2. Light sensitivity: DTNB can be light-sensitive.[1] 3. Sample interference: Components in the sample may absorb at 412 nm.1. Perform the reaction within the recommended pH range and avoid prolonged incubation times. 2. Protect the reaction plate or cuvettes from light.[1] 3. Run a sample blank containing the sample and buffer but no DTNB to subtract any background absorbance from the sample itself.
Inconsistent or non-reproducible results 1. Thiol re-oxidation: Free thiols in the sample are re-oxidizing to disulfides during the experiment.[7] 2. Precipitation: The protein sample may be precipitating in the assay buffer.1. Degas all buffers to remove dissolved oxygen.[7] 2. Include a chelating agent like EDTA (1-5 mM) in your buffers to sequester metal ions that catalyze oxidation.[7] 3. Ensure the assay conditions are compatible with your protein's stability.
Overestimation of thiol concentration 1. Presence of reducing agent: If a disulfide reduction step was performed, residual reducing agent (like DTT) will react with DTNB.[7]1. Ensure complete removal of the thiol-containing reducing agent after the reduction step using appropriate methods like dialysis or desalting columns.[6][7] 2. Consider using a non-thiol reducing agent like TCEP.[7][11]

Data Presentation

Table 1: Optimal pH Ranges for Common Reagents in Thiol Detection

ReagentFunctionOptimal pH RangeKey Considerations
DTNB (Ellman's Reagent) Thiol Quantification7.5 - 8.5[1]Reaction rate and product extinction coefficient are pH-dependent.[8] Unstable at pH > 8.[8][9]
Dithiothreitol (DTT) Disulfide Reduction7.1 - 8.0[5]Less effective in acidic conditions.[5] Must be removed before thiol quantification with disulfide reagents.[7]
Tris(2-carboxyethyl)phosphine (TCEP) Disulfide ReductionBroad (effective in acidic conditions)[11]More stable than DTT.[11] Does not contain thiols, often no removal needed.[7]
4,4'-dithiodipyridine (4-DPS) Thiol Quantification3.0 - 7.0[8]Useful for assays at lower pH; product absorption is pH-independent in this range.[8]

Experimental Protocols

Protocol 1: Quantification of Free Thiols using DTNB (Ellman's Assay)

This protocol outlines a standard method for quantifying free thiols in a solution using a microplate reader.

A. Materials:

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.[1]

  • DTNB Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.[1][4]

  • Thiol Standard: Cysteine or Glutathione (GSH) at a known concentration (e.g., 1.5 mM) in Reaction Buffer.[1][4]

  • Microplate Reader: Capable of measuring absorbance at 412 nm.[1]

B. Procedure (Microplate Format):

  • Prepare Standard Curve: Create a series of dilutions of the Thiol Standard in the Reaction Buffer (e.g., from 1.0 mM down to 0.01 mM).[1]

  • Sample Preparation: Dilute unknown samples with Reaction Buffer to ensure the final concentration falls within the linear range of the standard curve.[1]

  • Reaction Setup: In a 96-well plate, add 10 µL of each standard or unknown sample to separate wells.[1]

  • Initiate Reaction: Add 190 µL of the DTNB Reagent Solution to each well.[1]

  • Incubation: Mix well and incubate at room temperature for 15 minutes. Protect the plate from light.[1][4]

  • Measurement: Measure the absorbance at 412 nm.[1]

  • Calculation: Subtract the absorbance of a blank (Reaction Buffer with DTNB solution) from all readings. Plot the standard curve and determine the concentration of the unknown samples.[1]

Visualizations

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (pH > pKa) MixedDisulfide Mixed Disulfide Thiolate->MixedDisulfide Nucleophilic Attack Disulfide Disulfide Reagent (DTNB) Disulfide->MixedDisulfide Chromophore Chromophore (TNB²⁻) MixedDisulfide->Chromophore Release

Caption: Thiol-disulfide exchange reaction with DTNB.

experimental_workflow start Start: Sample (with/without disulfides) reduction Optional: Reduce Disulfides (e.g., with DTT at pH 7.1-8.0) start->reduction quantification Quantify Free Thiols (DTNB Assay at pH 7.5-8.5) start->quantification Measure Free Thiols Directly removal Remove Excess Reducing Agent reduction->removal removal->quantification measure Measure Absorbance at 412 nm quantification->measure end End: Calculate Thiol Concentration measure->end

Caption: Workflow for total thiol quantification.

troubleshooting_logic start Low Absorbance Reading? check_ph Is pH 7.5 - 8.5? start->check_ph Yes check_reagent Is DTNB fresh? check_ph->check_reagent Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_oxidation Buffers degassed? EDTA included? check_reagent->check_oxidation Yes prepare_reagent Prepare Fresh DTNB check_reagent->prepare_reagent No prevent_oxidation Degas Buffers, Add EDTA check_oxidation->prevent_oxidation No ok Other Issue check_oxidation->ok Yes

Caption: Troubleshooting low absorbance in DTNB assays.

References

How to prevent non-specific reactions with Bis(2-pyrimidyl) disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis(2-pyrimidyl) disulfide (2-PDS). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common issues encountered during bioconjugation experiments with 2-PDS.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (2-PDS)?

This compound is a homobifunctional crosslinker that reacts with free sulfhydryl (thiol) groups, primarily on cysteine residues, via a thiol-disulfide exchange reaction. This reaction results in the formation of a new, stable disulfide bond between the target molecule and the 2-pyridylthio group, releasing 2-mercaptopyrimidine as a byproduct.

Q2: What are the optimal pH conditions for reacting 2-PDS with thiols?

The optimal pH for the thiol-disulfide exchange reaction with 2-PDS is between 7.0 and 8.0.[1] While the reaction can proceed over a broader pH range, this specific range offers a good balance between the rate of the desired thiol-disulfide exchange and the minimization of potential side reactions. At pH values above 8.0, the risk of side reactions with other nucleophilic amino acid residues, such as lysine, may increase, and hydrolysis of the reagent can also occur.

Q3: Can 2-PDS react with amino acid residues other than cysteine?

The primary target of 2-PDS is the thiol group of cysteine due to its high nucleophilicity and the nature of the thiol-disulfide exchange reaction. While reactions with other nucleophilic residues like the primary amine of lysine are possible, they are generally much slower, especially when the pH is maintained within the optimal range of 7.0-8.0. At a pH of 7.0, the reaction with thiols is significantly faster than with amines. To ensure specificity, it is crucial to control the reaction pH.

Q4: How can I monitor the progress of the conjugation reaction?

The thiol-disulfide exchange reaction with 2-PDS releases one mole of 2-mercaptopyrimidine for every mole of reacted thiol. This byproduct has a distinct UV absorbance maximum at approximately 343 nm. By measuring the increase in absorbance at this wavelength, you can monitor the progress of the reaction in real-time.

Q5: How should I handle and store this compound?

2-PDS is sensitive to moisture and should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. When preparing solutions, use anhydrous solvents like DMSO or DMF for stock solutions, and prepare aqueous working solutions immediately before use.

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

Low conjugation efficiency is a common problem that can be attributed to several factors. Use the following guide to troubleshoot this issue.

Possible Cause Recommended Solution
Inaccessible or Oxidized Thiol Groups Cysteine residues may be buried within the protein's structure or have formed disulfide bonds. To address this, consider a pre-treatment with a mild reducing agent like TCEP or DTT to reduce existing disulfide bonds. It is critical to remove the reducing agent before adding 2-PDS, which can be achieved through a desalting column.
Incorrect Reaction pH The pH of the reaction buffer is critical for efficient conjugation. Ensure your buffer is within the optimal pH range of 7.0-8.0. Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or HEPES. Avoid amine-containing buffers like Tris, as they can compete with the reaction.
Suboptimal Molar Ratio of 2-PDS to Protein An insufficient amount of 2-PDS will result in incomplete conjugation. A molar excess of 2-PDS is typically required to drive the reaction to completion. Start with a 10- to 20-fold molar excess of 2-PDS over the protein and optimize as needed.
Degraded 2-PDS Reagent 2-PDS is susceptible to hydrolysis if exposed to moisture. Ensure the reagent has been stored correctly. It is recommended to use a fresh vial of 2-PDS or to have freshly prepared solutions for your experiment.
Protein Instability The protein of interest may not be stable under the required reaction conditions. If you suspect this is the case, try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Issue 2: Non-Specific Reactions or Protein Aggregation

Non-specific reactions and aggregation can lead to heterogeneous products and loss of biological activity.

Possible Cause Recommended Solution
Reaction with Non-Thiol Groups If the pH is too high (e.g., > 8.5), 2-PDS may start to react with other nucleophilic residues like lysine. Carefully control the pH and keep it within the 7.0-8.0 range for optimal thiol specificity.
Hydrolysis of 2-PDS Hydrolysis of 2-PDS can lead to the formation of reactive byproducts that may contribute to non-specific labeling. Use freshly prepared solutions and minimize the exposure of the reagent to aqueous environments before the reaction.
Protein Aggregation due to Hydrophobicity 2-PDS is a hydrophobic molecule. Adding a high concentration of it from an organic stock solution (e.g., DMSO) can cause protein precipitation. Add the 2-PDS stock solution slowly to the protein solution while gently stirring. Keep the final concentration of the organic solvent to a minimum (typically <10%).
Non-Specific Adsorption of Byproducts The byproduct, 2-mercaptopyrimidine, could potentially adsorb to the protein. Ensure thorough purification of the final conjugate using methods like size-exclusion chromatography or dialysis to remove all small molecule contaminants.

Quantitative Data Summary

The choice of a thiol-reactive crosslinker can significantly impact the outcome of a bioconjugation experiment. The following tables provide a comparative overview of pyridyldithiol chemistry (as in 2-PDS) with other common thiol-reactive chemistries.

Table 1: Reaction Kinetics of Common Thiol-Reactive Crosslinkers

Reactive GroupTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Optimal Reaction pHKey Considerations
Pyridyldithiol 0.1 - 10[1]7.0 - 8.0[1]Reaction rate is for thiol-disulfide exchange.
Maleimide~10² - 10⁴[1]6.5 - 7.5[1]Highly reactive and specific for thiols in this pH range.
Iodoacetamide~10¹ - 10²[1]8.0 - 8.5Can react with other nucleophiles (e.g., histidines).
Vinyl Sulfone~10¹ - 10²~8.0 - 9.0Slower reaction kinetics compared to maleimides.

Table 2: Stability of Covalent Linkages Formed with Thiol-Reactive Crosslinkers

LinkageFormed byStability Characteristics
Disulfide Pyridyldithiol Cleavable by reducing agents (e.g., DTT, TCEP, glutathione).
ThioetherMaleimideGenerally stable, but can be susceptible to a retro-Michael reaction.
ThioetherIodoacetamideHighly stable and non-reversible.
ThioetherVinyl SulfoneStable and non-reversible.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with 2-PDS

This protocol provides a general workflow for conjugating 2-PDS to a protein containing free cysteine residues.

Materials:

  • Protein solution (1-5 mg/mL in a non-amine, non-thiol buffer like PBS, pH 7.2)

  • This compound (2-PDS)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M L-cysteine, pH 7.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: If your protein has disulfide bonds that need to be reduced, pre-treat it with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.2.

  • 2-PDS Stock Solution: Immediately before use, dissolve 2-PDS in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the 2-PDS stock solution to the protein solution. Add the 2-PDS solution dropwise while gently stirring to avoid protein precipitation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C. The optimal time may need to be determined empirically.

  • Quenching: Stop the reaction by adding a quenching solution, such as L-cysteine, to a final concentration that is in excess of the initial 2-PDS concentration. Incubate for 15-30 minutes.

  • Purification: Remove unreacted 2-PDS, the 2-mercaptopyrimidine byproduct, and the quenching reagent by purifying the conjugate using size-exclusion chromatography or extensive dialysis against a suitable buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Protein Solution (PBS, pH 7.2) Reduction Reduce Disulfides (optional, with TCEP) Protein->Reduction If needed Add_2PDS Add 2-PDS (10-20x excess) Protein->Add_2PDS Desalting Remove TCEP (Desalting Column) Reduction->Desalting Desalting->Add_2PDS Incubate Incubate (RT, 1-2h) Add_2PDS->Incubate Quench Quench Reaction (L-cysteine) Incubate->Quench Purify Purify Conjugate (SEC/Dialysis) Quench->Purify Analyze Characterize (UV-Vis, SDS-PAGE) Purify->Analyze

Caption: General experimental workflow for protein conjugation with this compound.

troubleshooting_logic Start Low Conjugation Yield? CheckThiols Are thiols available and reduced? Start->CheckThiols Yes CheckpH Is pH optimal (7.0-8.0)? CheckThiols->CheckpH Yes SolutionReduce Action: Reduce protein with TCEP/DTT & desalt. CheckThiols->SolutionReduce No CheckReagent Is 2-PDS reagent fresh and active? CheckpH->CheckReagent Yes SolutionpH Action: Adjust buffer pH. Use non-nucleophilic buffer. CheckpH->SolutionpH No CheckRatio Is molar ratio sufficient? CheckReagent->CheckRatio Yes SolutionReagent Action: Use fresh 2-PDS. Prepare new stock solution. CheckReagent->SolutionReagent No SolutionRatio Action: Increase molar excess of 2-PDS. CheckRatio->SolutionRatio No Success Yield Improved CheckRatio->Success Yes SolutionReduce->Success SolutionpH->Success SolutionReagent->Success SolutionRatio->Success

Caption: Troubleshooting decision tree for low yield in 2-PDS conjugation reactions.

References

Technical Support Center: Minimizing Interference in Spectrophotometric Thiol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference during spectrophotometric thiol quantification experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during spectrophotometric thiol quantification, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Increasing Blank Reading Over Time

Q: Why is the absorbance of my blank (containing only buffer and DTNB) continuously increasing at 412 nm?

A: An increasing blank reading indicates the spontaneous generation of the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) in the absence of a thiol-containing sample. The primary causes are:

  • DTNB Hydrolysis: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), or Ellman's Reagent, can undergo hydrolysis, particularly under alkaline conditions (pH > 7.0), which leads to the formation of TNB²⁻.[1][2]

  • Light Exposure: DTNB is sensitive to light, especially UV radiation. Exposure to daylight can accelerate its degradation and contribute to a rising blank reading.[1][3]

  • Reagent Contamination: The presence of contaminating thiols or other nucleophilic substances in the buffer or water can react with DTNB, causing a high background signal.[1]

Troubleshooting Steps:

Potential Cause Recommended Action
High pH Optimize the buffer pH. A common compromise is a 0.1 M sodium phosphate buffer at a pH of 8.0.[4] This pH is high enough for the reaction with thiols but minimizes the hydrolysis of DTNB that increases at more alkaline pH.[4]
Light-Induced Degradation Prepare DTNB solutions fresh and store them in the dark.[4] Using amber vials or wrapping containers in aluminum foil can help.[1]
Contaminated Reagents Use high-purity water and fresh buffer components. Test for contamination by preparing blanks with different water and buffer sources.[1]

Issue 2: Precipitation or Turbidity in the Assay

Q: I am observing a precipitate or turbidity in my samples after adding the reagents. What could be the cause?

A: Precipitation or turbidity can significantly interfere with absorbance readings. The common causes include:

  • Poor DTNB Solubility: DTNB has limited solubility in water, which is also pH-dependent. If the buffer is too acidic, DTNB will be less soluble.[4] Preparing overly concentrated DTNB solutions can also lead to precipitation.[4]

  • Protein Precipitation: Changes in pH or the addition of reagents can cause proteins in the sample to precipitate, leading to turbidity. This is a known issue in biopharmaceutical manufacturing, for example, during the neutralization of monoclonal antibodies.[5][6]

  • Incompatible Buffer Components: Some buffer components may not be compatible with the sample or other reagents, leading to precipitation.

Troubleshooting Steps:

Potential Cause Recommended Action
DTNB Precipitation Ensure the buffer pH is not too acidic; a pH around 8.0 is generally recommended.[4] Prepare DTNB working solutions fresh and do not use overly concentrated stock solutions.[4] For more stable stock solutions, DTNB can be dissolved in a small amount of an organic solvent like ethanol before dilution in the buffer.[4]
Sample Turbidity Centrifuge samples to pellet any precipitate before measuring the absorbance of the supernatant. For protein samples, using a high-salt concentration buffer may help reduce turbidity.[5][6] Alternatively, methods that are less sensitive to turbidity, such as those based on refractive index, can be considered for turbid protein solutions.[7]
Buffer Incompatibility Test different buffer systems. While phosphate buffers are common, ensure they are compatible with all sample components.

Issue 3: Low or No Color Development

Q: I am not observing the expected yellow color change after adding DTNB to my thiol-containing sample. Why?

A: A lack of color development suggests that the reaction between DTNB and the thiol is not occurring as expected. Potential reasons include:

  • Incorrect pH: The reaction of DTNB with a thiol requires the deprotonated thiolate anion (R-S⁻). If the pH is too low, the concentration of the thiolate anion will be insufficient for the reaction to proceed efficiently.[4]

  • Degraded DTNB Reagent: Improper storage (e.g., exposure to light or high pH) can lead to the degradation of the DTNB reagent.[4]

  • Oxidized Thiols: The sulfhydryl groups in the sample may have been oxidized to disulfides, which do not react with DTNB. Thiols are prone to oxidation, especially in the presence of divalent metal cations.[4]

  • Interfering Substances: Certain compounds can interfere with the assay. For example, some aldehydes can form less reactive addition products with thiols.[8]

Troubleshooting Steps:

Potential Cause Recommended Action
Suboptimal pH Verify the pH of your reaction buffer and adjust it to the optimal range for the assay, typically around pH 8.0.[4]
Inactive DTNB Prepare fresh DTNB solutions before each experiment.[4] Test the activity of your DTNB reagent with a known thiol standard, such as cysteine.
Sample Oxidation Include a chelating agent like 1 mM EDTA in your buffers to prevent metal-catalyzed oxidation of thiols.[4] Handle samples quickly and keep them on ice to minimize oxidation.
Chemical Interference If interference is suspected, sample preparation steps to remove the interfering substances may be necessary. For complex samples, consider alternative thiol quantification methods.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for the Ellman's assay?

A1: A 0.1 M sodium phosphate buffer with a pH of 8.0 is widely recommended.[4] This pH facilitates the reaction between DTNB and thiols while minimizing DTNB hydrolysis.[4] The inclusion of 1 mM EDTA is also advised to chelate divalent metal cations that can catalyze thiol oxidation.[4]

Q2: How should I prepare and store DTNB solutions?

A2: It is best to prepare DTNB working solutions fresh before use.[4] If a stock solution is necessary, it can be prepared in 0.1 M sodium phosphate buffer (pH ~7.2) with 0.1 mM EDTA and stored in the dark at 2-8°C, where it has been reported to be stable for over two months.[4]

Q3: What are some common substances that interfere with the Ellman's assay?

A3: Several substances can interfere with this assay. Cyanide, hydrogen sulfite, and sulfide can react directly with DTNB.[8] Some aldehydes may also interfere by reacting with the thiol compounds.[8] In biological samples, other compounds that absorb at 412 nm can also cause interference.[9]

Q4: Are there alternatives to the Ellman's assay for thiol quantification?

A4: Yes, several alternative methods exist. 4,4'-dithiodipyridine (4-DPS) is an alternative that produces a product with a pH-independent absorption at 324 nm, allowing for thiol quantification at lower pH values.[2] Chromatographic methods, such as HPLC with fluorometric detection, offer higher sensitivity and can separate thiols from interfering substances.[10] Other methods include using fluorescent probes like monobromobimane or electrochemical detection.[10][11]

Quantitative Data Summary

Parameter Value Notes
Molar Extinction Coefficient of TNB²⁻ 14,150 M⁻¹cm⁻¹ at 412 nmAt neutral pH.[9] This value can be slightly dependent on factors like ionic strength.[2]
Optimal Reaction pH 8.0A compromise to maximize the reaction rate while minimizing DTNB hydrolysis.[4]
Recommended DTNB Concentration 0.1 - 1.0 mMThe final concentration in the assay. Higher concentrations may lead to precipitation.[12][13]
Wavelength for Absorbance Measurement 412 nmThe absorbance maximum of the TNB²⁻ product.[14]

Experimental Protocols

Protocol 1: Standard Ellman's Assay for Thiol Quantification

Objective: To quantify the concentration of free thiols in a sample.

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

  • DTNB Solution: 4 mg/mL DTNB in Reaction Buffer (prepare fresh).

  • Thiol standards (e.g., L-cysteine) of known concentrations.

  • Unknown sample(s).

  • Spectrophotometer.

Procedure:

  • Prepare a series of thiol standards in the Reaction Buffer.

  • For each standard and unknown sample, add 250 µL to a separate test tube.

  • Prepare a blank by adding 250 µL of Reaction Buffer to a test tube.

  • To each tube, add 50 µL of the DTNB Solution and 2.5 mL of Reaction Buffer.

  • Mix and incubate at room temperature for 15 minutes.[12]

  • Measure the absorbance of each solution at 412 nm.

  • Subtract the absorbance of the blank from the absorbance of the standards and unknown samples.

  • Create a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the thiol concentration of the unknown samples from the standard curve.

Protocol 2: Troubleshooting DTNB Light Sensitivity

Objective: To determine if light exposure is causing an increase in the blank reading.

Procedure:

  • Prepare a blank solution containing the Reaction Buffer and DTNB Solution.

  • Dispense the blank solution into two sets of wells in a microplate or two sets of cuvettes.

  • Cover one set completely with aluminum foil to protect it from light.[1]

  • Expose the entire plate or both sets of cuvettes to the ambient light in the laboratory.

  • Measure the absorbance at 412 nm for both the light-exposed and protected samples at regular intervals (e.g., every 5 minutes for 30 minutes).

  • A significantly faster increase in absorbance in the light-exposed samples indicates light-induced degradation of DTNB.[1]

Visualizations

Ellmans_Reaction Ellman's Reaction and Interferences cluster_reaction Core Reaction cluster_interference Interferences Thiol (R-SH) Thiol (R-SH) Mixed Disulfide (R-S-S-TNB) Mixed Disulfide (R-S-S-TNB) Thiol (R-SH)->Mixed Disulfide (R-S-S-TNB) + DTNB DTNB DTNB TNB Anion TNB Anion DTNB->TNB Anion + Thiol (R-SH) Spectrophotometer Spectrophotometer TNB Anion->Spectrophotometer Absorbance at 412 nm High_pH High pH (>8.0) High_pH->DTNB Hydrolysis Light UV Light Light->DTNB Degradation Other_Nucleophiles Other Nucleophiles (e.g., CN⁻, HSO₃⁻) Other_Nucleophiles->DTNB Reaction Turbidity Sample Turbidity Turbidity->Spectrophotometer Scatters Light Absorbing_Compounds Compounds Absorbing at 412 nm Absorbing_Compounds->Spectrophotometer Increases Absorbance

Caption: The chemical reaction in Ellman's assay and common sources of interference.

Troubleshooting_Workflow Troubleshooting Spectrophotometric Thiol Assays start Start: Unexpected Result issue Identify Primary Issue start->issue high_blank High/Increasing Blank? issue->high_blank no_color Low/No Color? issue->no_color turbidity Precipitate/Turbidity? issue->turbidity high_blank->issue No check_ph Check Buffer pH high_blank->check_ph Yes no_color->issue No no_color->check_ph Yes turbidity->issue No centrifuge Centrifuge Sample turbidity->centrifuge Yes check_light Protect from Light check_ph->check_light check_reagents Use Fresh Reagents check_ph->check_reagents check_light->check_reagents check_thiol_oxidation Check for Thiol Oxidation (add EDTA) check_reagents->check_thiol_oxidation end End: Re-run Assay check_reagents->end check_thiol_oxidation->end centrifuge->end

Caption: A logical workflow for troubleshooting common issues in thiol quantification assays.

References

Bis(2-pyrimidyl) disulfide side reactions with other amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bis(2-pyrimidyl) disulfide and its applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, a key reagent in bioconjugation and peptide chemistry. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments, with a focus on understanding and mitigating side reactions with various amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound?

A1: The primary reaction of this compound is a thiol-disulfide exchange, predominantly with the sulfhydryl group of cysteine residues. This reaction is highly selective for free thiols and is widely used to form disulfide bonds or to introduce a pyridylthio-activated group for subsequent conjugation.[1]

Q2: At what pH should I perform reactions with this compound for optimal cysteine selectivity?

A2: For optimal selectivity towards cysteine, reactions are typically performed under acidic to neutral conditions (pH 4-7). The reactivity of the thiol group is dependent on the formation of the thiolate anion, which is more prevalent at higher pH. However, to minimize potential side reactions with other nucleophilic amino acids like lysine, a lower pH is generally recommended.[2][3]

Q3: Can this compound react with amino acids other than cysteine?

A3: While highly selective for cysteines, the potential for side reactions with other nucleophilic amino acid residues exists, particularly under non-optimal conditions. The primary candidates for such side reactions are lysine, histidine, and to a lesser extent, tyrosine, due to the nucleophilic nature of their side chains.

Troubleshooting Guide: Side Reactions

This guide will help you identify and mitigate potential side reactions with lysine, histidine, and tyrosine when using this compound.

Issue 1: Unexpected Modification of Lysine Residues

Symptoms:

  • Mass spectrometry (MS) analysis shows an unexpected mass addition to lysine-containing peptides.[4][5]

  • Reduced yield of the intended cysteine-modified product.

  • Altered chromatographic behavior of the peptide.

Potential Cause: The ε-amino group of lysine is a primary amine and a potent nucleophile, especially in its unprotonated form. At elevated pH (typically > 8), a significant concentration of the deprotonated, nucleophilic form of the lysine side chain exists, which can potentially react with the electrophilic disulfide bond of this compound.[2][6][7]

Solutions:

  • pH Control: Maintain the reaction pH between 4 and 7 to ensure the lysine side chain remains predominantly in its protonated (and thus, non-nucleophilic) ammonium form.[2]

  • Reagent Stoichiometry: Use the minimum effective concentration of this compound to avoid a large excess of the reagent that could drive off-target reactions.

  • Reaction Time and Temperature: Minimize reaction time and temperature to reduce the likelihood of side reactions. Monitor the reaction progress closely.

Issue 2: Unwanted Modification of Histidine Residues

Symptoms:

  • MS analysis reveals unexpected adducts on histidine-containing peptides.

  • Changes in the peptide's net charge or isoelectric point.

  • Loss of biological activity if the histidine is in a critical binding or active site.

Potential Cause: The imidazole side chain of histidine is an aromatic heterocycle with nucleophilic nitrogen atoms.[8][9] Its pKa is around 6.0, meaning that at physiological pH, a significant portion of histidine residues are in a neutral, nucleophilic state, making them susceptible to reaction with electrophiles.[8]

Solutions:

  • pH Optimization: Performing the reaction at a pH below the pKa of the histidine side chain (i.e., pH < 6) will favor the protonated, less nucleophilic form of the imidazole ring.

  • Buffer Selection: Use a buffer system that does not catalyze the side reaction.

  • Protecting Groups: In solid-phase peptide synthesis (SPPS), consider using a side-chain protecting group for histidine if it is not the intended reaction site.

Issue 3: Potential Oxidation or Modification of Tyrosine Residues

Symptoms:

  • MS analysis indicates an increase in mass corresponding to oxidation or other modifications of tyrosine.

  • Changes in the UV absorbance spectrum of the peptide.

Potential Cause: The phenol side chain of tyrosine is generally less nucleophilic than cysteine or lysine. However, under certain conditions, particularly at higher pH where the phenoxide anion is formed, it can be susceptible to oxidation.[10][11] While direct reaction with this compound is less common, oxidizing contaminants or harsh reaction conditions could lead to tyrosine modification.[12]

Solutions:

  • Degas Buffers: Use degassed buffers to minimize the presence of oxygen, which can contribute to oxidative side reactions.

  • Control pH: Maintain a neutral to slightly acidic pH to keep the tyrosine side chain in its less reactive protonated form.

  • Scavengers: In SPPS cleavage cocktails, use appropriate scavengers to prevent re-attachment of reactive species to sensitive residues like tyrosine.[13]

Data Presentation: Relative Nucleophilicity and pKa of Amino Acid Side Chains

The potential for side reactions is directly related to the nucleophilicity of the amino acid side chains at a given pH. The following table summarizes the relevant properties of the amino acids discussed.

Amino AcidSide Chain Functional GrouppKa of Side ChainNucleophilicity of Deprotonated FormConditions Favoring Reactivity
Cysteine Thiol (-SH)~8.3HighpH > 8
Lysine ε-Amino (-NH₂)~10.5ModeratepH > 9
Histidine Imidazole~6.0ModeratepH > 6
Tyrosine Phenol (-OH)~10.1LowpH > 10

Note: The effective nucleophilicity is highly dependent on the local microenvironment within the peptide or protein.[14] The thiolate of cysteine is a significantly better nucleophile than the amino group of lysine or the imidazole of histidine.[15]

Experimental Protocols

Protocol 1: Selective Cysteine Modification with this compound
  • Peptide Preparation: Dissolve the purified, reduced peptide in a degassed buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 6.5).

  • Reagent Preparation: Prepare a fresh solution of this compound in a compatible organic solvent (e.g., DMF or DMSO).

  • Reaction: Add a 1.5 to 2-fold molar excess of the this compound solution to the peptide solution with gentle stirring.

  • Monitoring: Monitor the reaction progress by RP-HPLC and/or LC-MS. The reaction is typically complete within 30-60 minutes at room temperature.

  • Quenching (Optional): If necessary, the reaction can be quenched by the addition of a small molecule thiol like β-mercaptoethanol.

  • Purification: Purify the modified peptide using RP-HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry.[16][17]

Protocol 2: On-Resin Disulfide Bond Formation
  • Resin Preparation: After solid-phase peptide synthesis, deprotect the cysteine side chains.

  • Washing: Thoroughly wash the resin with dichloromethane (DCM) and then dimethylformamide (DMF).

  • Oxidation: Add a solution of this compound (3-5 equivalents) in DMF to the resin and shake at room temperature.

  • Monitoring: Monitor the reaction by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 2-4 hours.[18]

  • Washing: Once the reaction is complete, wash the resin extensively with DMF, DCM, and methanol.

  • Cleavage and Deprotection: Cleave the peptide from the resin using a standard TFA cocktail.

  • Purification and Characterization: Purify the cyclized peptide by RP-HPLC and confirm its mass by MS.

Visualizations

Reaction_Pathway cluster_side_reactions Potential Side Reactions (Undesirable) Peptide_Cys_SH Peptide-Cys-SH Intermediate Peptide-Cys-S-S-Pyr Peptide_Cys_SH->Intermediate Thiol-Disulfide Exchange Reagent Pyr-S-S-Pyr Reagent->Intermediate Modified_Lys Modified Lysine Reagent->Modified_Lys Modified_His Modified Histidine Reagent->Modified_His Byproduct Pyr-SH Intermediate->Byproduct Release Lys_NH2 Peptide-Lys-NH2 (pH > 8) Lys_NH2->Modified_Lys His_Im Peptide-His-Imidazole (pH > 6) His_Im->Modified_His

Caption: Primary reaction pathway and potential side reactions.

Troubleshooting_Workflow Start Experiment Start Unexpected_Product Unexpected Product Detected by MS? Start->Unexpected_Product Check_pH Check Reaction pH Unexpected_Product->Check_pH Yes Success Successful Modification Unexpected_Product->Success No Check_Reagent_Excess Check Reagent Stoichiometry Check_pH->Check_Reagent_Excess Check_Purity Analyze Starting Material Purity Check_Reagent_Excess->Check_Purity Optimize_Conditions Optimize Conditions: - Lower pH - Reduce Reagent Excess - Shorter Reaction Time Check_Purity->Optimize_Conditions Optimize_Conditions->Start

Caption: A logical workflow for troubleshooting side reactions.

References

Technical Support Center: Improving the Efficiency of Disulfide Bond Formation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for peptide researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to improving the efficiency of disulfide bond formation in peptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during disulfide bond formation and provides step-by-step guidance to resolve them.

Issue 1: Low or No Yield of the Desired Disulfide-Bridged Peptide

Q: My peptide synthesis results in a low yield of the disulfide-bonded product. What are the potential causes and how can I improve the yield?

A: Low yields can stem from several factors, including inefficient oxidation, peptide aggregation, or side reactions. Here's a systematic approach to troubleshooting this issue:

1. Optimize Oxidation Conditions: The choice of oxidizing agent and reaction conditions is critical for efficient disulfide bond formation. Air oxidation, while simple, can be slow and inefficient.[1]

  • Recommendation: For peptides that do not contain sensitive residues such as methionine or tryptophan, a straightforward and effective method is oxidation with dimethyl sulfoxide (DMSO).[1][2][3] For peptides with sensitive residues, reagents like platinum(II) complexes (e.g., [Pt(en)2Cl2]2+) offer high selectivity and efficiency.[1]

2. Control Peptide Concentration: High concentrations of the linear peptide can favor intermolecular disulfide bond formation, leading to the formation of oligomers (dimers, trimers) and subsequent precipitation.[1][4]

  • Recommendation: Carry out the oxidation reaction at a high dilution, typically in the range of 0.1-1 mg/mL. This promotes intramolecular cyclization over intermolecular reactions.[1]

3. Adjust pH: The pH of the reaction buffer significantly impacts the rate of disulfide bond formation. The reaction involves the nucleophilic attack of a thiolate anion on another thiol group, and the concentration of the thiolate is pH-dependent.

  • Recommendation: The optimal pH for most disulfide bond formations is between 7.5 and 8.5. At this pH, a sufficient concentration of thiolate is present to facilitate the reaction without promoting significant side reactions.

4. Monitor the Reaction: It is crucial to monitor the progress of the cyclization reaction to determine the optimal reaction time and to identify any potential issues early on.

  • Recommendation: Use analytical techniques such as LC-MS to track the disappearance of the linear peptide precursor and the appearance of the cyclic product.[4] This allows for timely quenching of the reaction to prevent the formation of byproducts.

Issue 2: Formation of Oligomers (Dimers, Trimers) as the Primary Side-Product

Q: My primary side-product is oligomers. How can I favor intramolecular cyclization?

A: The formation of oligomers is a clear indication that intermolecular reactions are outcompeting the desired intramolecular cyclization.

  • Primary Solution: High-Dilution Conditions: As mentioned previously, performing the reaction at a very low peptide concentration (0.1-1 mg/mL) is the most effective way to favor the formation of the monomeric cyclic peptide.[1]

  • Alternative Strategy: On-Resin Cyclization: Performing the disulfide bond formation while the peptide is still attached to the solid support can mimic high-dilution conditions. The resin beads prevent peptide chains from interacting with each other, thus promoting intramolecular cyclization.[5][6]

Issue 3: Incorrect Disulfide Bond Pairing in Peptides with Multiple Cysteine Residues

Q: I am working with a peptide that has multiple cysteine residues, and I am getting a mixture of isomers with incorrect disulfide bridges. How can I control the regioselectivity of disulfide bond formation?

A: Achieving the correct pairing of multiple disulfide bonds requires a strategic approach using orthogonal protecting groups for the cysteine residues. This strategy allows for the sequential and controlled formation of each disulfide bond.[1][7][8][9]

  • Orthogonal Cysteine Protecting Groups: Select a set of protecting groups that can be removed under different, specific conditions. This allows for the deprotection and oxidation of one pair of cysteines at a time.[1][5]

    • Commonly Used Groups:

      • Trityl (Trt): Removed by mild acid (e.g., TFA in DCM).

      • Acetamidomethyl (Acm): Removed by iodine, which also catalyzes the disulfide bond formation.[5][6][10]

      • tert-Butyl (tBu): Stable to TFA but removed by stronger acids or reducing agents.

      • Monomethoxytrityl (Mmt): Removed under very mild acidic conditions.[10]

Below is a diagram illustrating the workflow for regioselective disulfide bond formation.

Regioselective_Disulfide_Formation cluster_Peptide Linear Peptide with Orthogonal Protecting Groups cluster_Step1 Step 1: First Disulfide Bond Formation cluster_Step2 Step 2: Second Disulfide Bond Formation cluster_Final Final Product Peptide H₂N-Cys(PG1)-...-Cys(PG2)-...-Cys(PG1)-...-Cys(PG2)-COOH Deprotection1 Selective Removal of PG1 Peptide->Deprotection1 Oxidation1 Oxidation of Cys(SH) pair Deprotection1->Oxidation1 Intermediate Peptide with one disulfide bond and Cys(PG2) protected Oxidation1->Intermediate Deprotection2 Removal of PG2 Intermediate->Deprotection2 Oxidation2 Oxidation of second Cys(SH) pair Deprotection2->Oxidation2 FinalPeptide Regioselectively formed two-disulfide peptide Oxidation2->FinalPeptide

Workflow for regioselective disulfide bond formation.
Issue 4: Side Reactions Involving Sensitive Amino Acid Residues

Q: My peptide contains methionine (Met) and/or tryptophan (Trp), which are being oxidized during disulfide bond formation. How can I prevent these side reactions?

A: Methionine and tryptophan are susceptible to oxidation under the conditions used for disulfide bond formation.

  • Use Mild and Selective Oxidizing Agents: Avoid harsh oxidizing agents.

    • Recommendation: Glutathione (reduced/oxidized) redox buffers (GSH/GSSG) are a mild and effective system for forming disulfide bonds while minimizing the oxidation of sensitive residues.[7] The use of N-chlorosuccinimide (NCS) has also been reported for selective cysteine oxidation.[10]

  • Protect Sensitive Residues:

    • Methionine: Can be protected as methionine sulfoxide, which can be reduced back to methionine after disulfide bond formation.

    • Tryptophan: Can be protected with a formyl group.

  • Optimize pH: Lowering the pH of the reaction can sometimes reduce the rate of side reactions. However, this may also slow down the desired disulfide bond formation.

Quantitative Data Summary

The following tables summarize common conditions for disulfide bond formation.

Table 1: Common Oxidizing Agents and Reaction Conditions
Oxidizing AgentTypical ConcentrationSolvent SystempHTemperature (°C)Comments
Air (O₂) ** N/AAqueous Buffer7.5 - 8.525Slow and can be inefficient.
DMSO 10-20% (v/v)Aqueous Buffer7.5 - 8.525Effective for many peptides, but can oxidize Met and Trp.[2][3]
Iodine (I₂) **5-10 equivalentsDMF, MeOH/H₂OAcidic25Used for Acm deprotection and subsequent oxidation.[6][10]
K₃[Fe(CN)₆] 2-5 equivalentsAqueous Buffer7.0 - 8.025A common and effective oxidizing agent.
GSH/GSSG 10:1 to 1:1 ratioAqueous Buffer7.5 - 8.525Mild conditions, good for sensitive peptides.[7]
Table 2: Comparison of On-Resin vs. Solution-Phase Cyclization
FeatureOn-Resin CyclizationSolution-Phase Cyclization
Peptide Concentration Pseudo-high dilutionRequires very low concentration (0.1-1 mg/mL)
Intermolecular Reactions MinimizedProne to oligomerization at high concentrations
Purification Purification of the final cyclic peptide after cleavageRequires purification of the linear peptide first, then the cyclic peptide
Monitoring More difficult to monitor reaction progressEasily monitored by LC-MS
Solubility Issues Can be an issue for large, hydrophobic peptidesPeptide solubility in the reaction buffer is critical

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Disulfide Bond Formation via Air Oxidation
  • Preparation of Linear Peptide: Synthesize the linear peptide using standard solid-phase peptide synthesis (SPPS) protocols. After cleavage and deprotection, purify the linear peptide by reverse-phase HPLC to >95% purity.[4]

  • Dissolution of Peptide: Dissolve the purified linear peptide in an appropriate aqueous buffer (e.g., 0.1 M ammonium bicarbonate) at a concentration of 0.1-1 mg/mL.[1]

  • pH Adjustment: Adjust the pH of the solution to 8.0-8.5 using a dilute base (e.g., ammonium hydroxide).

  • Oxidation: Stir the solution vigorously, open to the atmosphere, at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by LC-MS. Look for the disappearance of the linear precursor and the appearance of the cyclic product.[4]

  • Quenching and Purification: Once the reaction is complete (typically 12-48 hours), acidify the solution with a small amount of acetic acid or TFA to stop the reaction. Lyophilize the solution and purify the crude cyclic peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and HPLC.[4]

Protocol 2: On-Resin Disulfide Bond Formation using Iodine
  • Peptide Synthesis: Synthesize the peptide on a suitable resin (e.g., Rink Amide). The cysteine residues that will form the disulfide bond should be protected with a group that is labile to iodine, such as Acm.

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Iodine Solution: Prepare a solution of iodine (10 equivalents relative to the peptide) in DMF.

  • Oxidation: Add the iodine solution to the swollen resin and shake at room temperature for 1-2 hours.[6]

  • Washing: Wash the resin extensively with DMF to remove excess iodine. A wash with a solution of ascorbic acid in DMF/water can be used to quench any remaining iodine.[6]

  • Test Cleavage: Perform a small-scale test cleavage to confirm the completion of the cyclization by LC-MS.

  • Final Cleavage and Deprotection: Once cyclization is confirmed, cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[4]

  • Purification and Characterization: Purify the crude cyclic peptide by reverse-phase HPLC and confirm its identity and purity by high-resolution mass spectrometry.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting common problems in disulfide bond formation.

Troubleshooting_Workflow Start Start: Low Yield or Impurities CheckPurity Is the linear peptide pure (>95%)? Start->CheckPurity Purify Purify linear peptide by HPLC CheckPurity->Purify No CheckOligomers Are oligomers the main byproduct? CheckPurity->CheckOligomers Yes Purify->CheckPurity LowerConcentration Decrease peptide concentration (0.1-1 mg/mL) or use on-resin cyclization CheckOligomers->LowerConcentration Yes CheckSideReactions Are there side reactions with sensitive residues (Met, Trp)? CheckOligomers->CheckSideReactions No OptimizeConditions Optimize pH (7.5-8.5) and monitor reaction closely with LC-MS LowerConcentration->OptimizeConditions MildOxidant Use a milder oxidizing agent (e.g., GSH/GSSG) CheckSideReactions->MildOxidant Yes CheckSideReactions->OptimizeConditions No MildOxidant->OptimizeConditions Success Successful Cyclization OptimizeConditions->Success

Troubleshooting workflow for disulfide bond formation.

References

Addressing solubility issues of Bis(2-pyrimidyl) disulfide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis(2-pyrimidyl) disulfide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with this compound (CAS: 15718-46-4) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: In which organic solvents should I first attempt to dissolve this compound?

A2: For compounds with low aqueous solubility, it is recommended to start with polar aprotic solvents.[7][8][9] Good starting points for this compound include dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[5] Studies on similar pyrimidine derivatives have also shown solubility in methanol, ethanol, chloroform, tetrahydrofuran, and ethyl acetate.[3][5][10]

Q3: My experiment is in an aqueous buffer, but the compound seems insoluble in water. What should I do?

A3: This is a common challenge with many heterocyclic compounds. The standard procedure is to first prepare a concentrated stock solution in an organic solvent where the compound is soluble (e.g., DMSO) and then dilute this stock solution into your aqueous buffer to the final desired concentration.[7][9][11] It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5% for cell-based assays) to not affect the experimental results.[7][12]

Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. How can I prevent this?

A4: Precipitation upon dilution into an aqueous buffer is a common issue and can often be resolved with procedural modifications.[7][13] Try adding the DMSO stock solution dropwise into the vigorously stirring or vortexing aqueous buffer.[14][15] This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation. Preparing serial dilutions in the organic solvent before the final dilution into the aqueous medium can also be beneficial.[7]

Q5: Can I use heat to help dissolve the compound?

A5: Gentle warming (e.g., to 37°C) can aid in the dissolution of the compound in the initial organic solvent.[7] However, it is important to be cautious as excessive heat can lead to the degradation of the compound. The stability of this compound at elevated temperatures should be considered. Disulfide bonds, in general, can undergo degradation under certain conditions, such as neutral to basic pH.[16]

Troubleshooting Guide

Issue: this compound powder is not dissolving in the chosen solvent.
  • Initial Steps:

    • Verify Solvent Choice: Have you started with a recommended polar aprotic solvent like DMSO or DMF?

    • Increase Mixing: Ensure the solution is being adequately mixed using a vortexer or magnetic stirrer.

    • Gentle Warming: Try warming the solution gently (e.g., in a 37°C water bath) to increase the rate of dissolution.[7]

    • Sonication: Using a sonicator bath can help break up solid particles and enhance dissolution.[7]

Issue: The compound dissolves in organic solvent but precipitates upon dilution into an aqueous buffer.
  • Troubleshooting Workflow:

    • Optimize Dilution Technique:

      • Add the organic stock solution dropwise to the aqueous buffer while vigorously stirring.[14][15] This helps to disperse the compound quickly.

      • Perform serial dilutions in the 100% organic solvent before the final dilution into the aqueous buffer.[7]

    • Lower the Final Concentration: Your final desired concentration may be above the compound's solubility limit in the final solvent mixture. Try working with a lower final concentration.

    • Use a Co-solvent System: If your experimental system allows, you can increase the percentage of the organic co-solvent in the final aqueous solution.[8][17][18][19] However, always be mindful of the tolerance of your assay to the solvent.

    • pH Adjustment: The solubility of heterocyclic compounds can be pH-dependent.[4][13] If your compound has ionizable groups, adjusting the pH of the aqueous buffer may improve solubility.

    • Incorporate Solubilizing Agents: For challenging cases, consider the use of solubilizing excipients.

      • Cyclodextrins: These can encapsulate hydrophobic molecules, increasing their aqueous solubility.[17][20]

      • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that help to solubilize the compound.[9][20]

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale/Notes
Polar Aprotic DMSO, DMF, AcetonitrileHighRecommended starting solvents for poorly water-soluble, heterocyclic compounds.[5]
Polar Protic Water, Methanol, EthanolLow to ModeratePyrimidine itself has moderate water solubility, but larger, more complex derivatives are often less soluble.[4] Solubility in alcohols is expected to be better than in water.
Nonpolar Hexane, Toluene, ChloroformLow to ModerateSolubility will depend on the overall polarity of the molecule. Some pyrimidine derivatives show solubility in solvents like chloroform.[3]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (MW: 222.29 g/mol )[21]

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance and vortex mixer

  • Procedure:

    • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need 2.22 mg.

    • Weigh the calculated amount of the compound into a sterile tube.

    • Add the desired volume of DMSO (e.g., 1 mL) to the tube.

    • Vortex the tube thoroughly until the compound is completely dissolved. If necessary, gentle warming or sonication can be applied.[7]

    • Once dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

Protocol: Preparation of a Working Solution in Aqueous Buffer
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile aqueous buffer (e.g., PBS)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Thaw the 10 mM stock solution at room temperature.

    • Add the required volume of your aqueous buffer to a sterile tube.

    • While vigorously vortexing the buffer, add the required volume of the DMSO stock solution dropwise to the buffer. For example, to make a 10 µM working solution in 1 mL of buffer, add 1 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.

    • Continue vortexing for an additional 30 seconds to ensure the solution is homogeneous.

    • Use the freshly prepared working solution in your experiment immediately. Always include a vehicle control containing the same final concentration of DMSO.[12]

Mandatory Visualization

G Troubleshooting Workflow for Solubility Issues start Compound Precipitates in Aqueous Buffer check_dilution Optimize Dilution Technique? (e.g., slow addition, vortexing) start->check_dilution lower_conc Lower Final Concentration check_dilution->lower_conc No success Solubility Issue Resolved check_dilution->success Yes cosolvent Use Co-solvent System? lower_conc->cosolvent ph_adjust Adjust Buffer pH? cosolvent->ph_adjust No cosolvent->success Yes excipients Use Solubilizing Agents? (e.g., Cyclodextrins, Surfactants) ph_adjust->excipients No ph_adjust->success Yes excipients->success Yes fail Consult Further (e.g., chemical modification) excipients->fail No

Caption: A decision tree for troubleshooting precipitation of this compound.

References

Technical Support Center: Refining Protocols for Quantifying Buried Thiol Groups in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for the quantification of buried thiol groups in proteins.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind quantifying buried thiol groups?

A1: The quantification of buried thiol (-SH) groups, primarily from cysteine residues, involves a multi-step process. Initially, the accessible, or surface-exposed, thiol groups are quantified. Subsequently, the protein is treated with a denaturing agent to unfold it and expose the previously buried thiol groups. The total thiol content is then measured, and the number of buried thiols is determined by subtracting the number of accessible thiols from the total.[1][2]

Q2: Which are the most common methods for quantifying protein thiols?

A2: The most prevalent methods include colorimetric assays like the Ellman's assay (using DTNB), fluorescent labeling with probes such as maleimides, and mass spectrometry-based approaches.[3] Each method offers distinct advantages regarding sensitivity, specificity, and the complexity of the experimental setup.

Q3: How do I choose the appropriate denaturing agent for my protein?

A3: The choice of denaturant is critical for ensuring complete protein unfolding to expose all buried thiols without causing irreversible aggregation or interfering with the quantification assay. Common choices include guanidinium hydrochloride (GdnHCl) and urea.[4] The optimal concentration and incubation time should be empirically determined for each specific protein.

Q4: Can I use reducing agents like DTT or TCEP when quantifying total thiols?

A4: Reducing agents are used to break disulfide bonds and determine the total cysteine content, not just the free thiols. If your goal is to quantify only the free buried thiols, you should first alkylate the accessible thiols, then denature the protein, and finally quantify the newly exposed thiols. If you need to quantify all cysteines (both free and involved in disulfide bonds), you would first denature the protein, then reduce the disulfide bonds with an agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), remove the reducing agent, and then proceed with thiol quantification.[2][5] TCEP is often preferred as it does not contain a thiol group itself and is less likely to interfere with subsequent labeling steps.[5]

Q5: What is the significance of the molar extinction coefficient in the Ellman's assay?

A5: The molar extinction coefficient (ε) of the yellow-colored product, 2-nitro-5-thiobenzoate (TNB), is crucial for calculating the concentration of thiol groups directly from the absorbance reading using the Beer-Lambert law (A = εcl). The commonly accepted value for TNB at 412 nm is 14,150 M⁻¹cm⁻¹.[4]

Troubleshooting Guides

Issue 1: Low or No Signal in Ellman's (DTNB) Assay
Possible Cause Troubleshooting Step
Insufficiently exposed thiol groups Ensure complete denaturation by optimizing the concentration of the denaturing agent (e.g., 6 M GdnHCl) and the incubation time.[5]
DTNB reagent degradation Prepare fresh DTNB solution for each experiment. The solution should be a clear, light-yellow color.
Incorrect pH of the reaction buffer The reaction of DTNB with thiols is pH-dependent and optimal around pH 8.0. Verify the pH of your buffer.[6]
Presence of interfering substances Substances that absorb at or near 412 nm can interfere with the assay. Run a blank control with your sample in the absence of DTNB.
Issue 2: High Background Signal in Fluorescent Maleimide Labeling
Possible Cause Troubleshooting Step
Hydrolysis of the maleimide probe Prepare the maleimide stock solution in anhydrous DMSO or DMF and use it immediately. Avoid aqueous storage.[7][8]
Non-specific binding of the probe Increase the number of washing steps after the labeling reaction to remove unbound probe. Size-exclusion chromatography is an effective purification method.[7]
Reaction with primary amines at high pH Maintain the reaction pH between 6.5 and 7.5 to ensure thiol-specific labeling. At pH > 7.5, maleimides can react with primary amines like lysine residues.
Issue 3: Incomplete Labeling or Low Labeling Efficiency with Maleimides
Possible Cause Troubleshooting Step
Re-oxidation of thiols to disulfides Perform the labeling reaction promptly after the removal of any reducing agents. Work in a low-oxygen environment if possible.[9]
Insufficient molar excess of the maleimide probe Optimize the molar ratio of the maleimide probe to the protein. A 10-20 fold molar excess is a common starting point.[7]
Presence of competing thiols If a reducing agent like DTT was used, ensure its complete removal before adding the maleimide probe, as it will compete for labeling.[5]

Data Presentation

Table 1: Comparison of Common Thiol Quantification Methods
MethodPrincipleTypical SensitivityLinear RangeAdvantagesDisadvantages
Ellman's Assay (DTNB) Colorimetric~1-10 µM[4]1 - 100 µM[4]Simple, rapid, inexpensiveLower sensitivity, potential interference[4]
Fluorescent Maleimide Labeling FluorometricNanomolar to picomolar[10][11]Varies by probeHigh sensitivity, high specificityProbe instability, potential for non-specific binding
Mass Spectrometry Mass-to-charge ratioHighVaries by instrumentHigh specificity, can identify modification sitesRequires specialized equipment and expertise[12]
Table 2: Properties of Selected Fluorescent Thiol Probes
Probe ClassSpecific ProbeQuantum Yield (Unbound)Quantum Yield (Thiol-Adduct)Fold IncreaseDetection Limit
BODIPY o-maleimideBODIPY0.002 (in DMSO)0.73 (in DMSO)>350[13]~7 µM[11]
Rhodamine Rhodamine B-based maleimideLowHigh>2000.219 µM[10]
Naphthalimide Thioether-naphthalimideLowHigh~9084 nM[10]

Experimental Protocols

Protocol 1: Quantification of Buried Thiols using Ellman's Assay

1. Reagent Preparation:

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.[14]
  • DTNB Solution (4 mg/mL): Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[4]
  • Denaturing Reaction Buffer: Reaction Buffer containing 6 M GdnHCl.
  • Cysteine Standards: Prepare a 1.5 mM stock solution of L-cysteine in Reaction Buffer. Perform serial dilutions to create standards ranging from 0 to 100 µM.[14]

2. Quantification of Accessible Thiols:

  • Add 200 µL of your protein sample (at a known concentration) to a 96-well plate.
  • Add 50 µL of the DTNB solution to each well.[14]
  • Incubate at room temperature for 15 minutes, protected from light.[14]
  • Measure the absorbance at 412 nm.
  • Determine the concentration of accessible thiols using a standard curve generated from the cysteine standards.

3. Quantification of Total Thiols:

  • To a separate aliquot of your protein sample, add an equal volume of Denaturing Reaction Buffer.
  • Incubate at room temperature for 1-2 hours to ensure complete denaturation.
  • Add 200 µL of the denatured protein sample to a 96-well plate.
  • Add 50 µL of the DTNB solution to each well.
  • Incubate and measure the absorbance as in step 2.
  • Determine the total thiol concentration.

4. Calculation of Buried Thiols:

  • Buried Thiols = Total Thiols - Accessible Thiols.

Protocol 2: Quantification of Buried Thiols using Maleimide Labeling

1. Reagent Preparation:

  • Labeling Buffer: 1X PBS or 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5.[7]
  • Maleimide Stock Solution (10 mM): Dissolve the fluorescent maleimide probe in anhydrous DMSO. Prepare fresh.[7]
  • Denaturing Labeling Buffer: Labeling Buffer containing 6 M GdnHCl.

2. Labeling of Accessible Thiols:

  • Dissolve your protein in the Labeling Buffer.
  • Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.[7]
  • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[7]
  • Remove the unreacted probe using size-exclusion chromatography or dialysis.[7]
  • Quantify the degree of labeling by measuring the absorbance of the protein and the dye.

3. Labeling of Total Thiols:

  • To a separate aliquot of your protein, add an equal volume of Denaturing Labeling Buffer.
  • Incubate for 1-2 hours to denature the protein.
  • Add the maleimide stock solution and proceed with the labeling and purification as described in step 2.

4. Determination of Buried Thiols:

  • The number of buried thiols corresponds to the increase in the degree of labeling observed in the denatured sample compared to the native sample.

Mandatory Visualization

G Workflow for Quantifying Buried Thiols cluster_0 Step 1: Quantify Accessible Thiols cluster_1 Step 2: Expose and Quantify Total Thiols cluster_2 Step 3: Calculation A Native Protein Sample B Add Thiol-Reactive Probe (e.g., DTNB or Maleimide) A->B C Measure Signal (Absorbance or Fluorescence) B->C D Calculate Accessible Thiols C->D L Buried Thiols = Total - Accessible D->L E Native Protein Sample F Add Denaturant (e.g., 6M GdnHCl) E->F G Add Thiol-Reactive Probe F->G H Measure Signal G->H I Calculate Total Thiols H->I J Total Thiols I->J J->L K Accessible Thiols K->L

Caption: General experimental workflow for the quantification of buried thiol groups in proteins.

G Troubleshooting Logic for Low Thiol Signal Start Low or No Signal Detected CheckDenaturation Is protein fully denatured? Start->CheckDenaturation OptimizeDenaturant Optimize denaturant concentration and incubation time CheckDenaturation->OptimizeDenaturant No CheckReagent Is the detection reagent active? CheckDenaturation->CheckReagent Yes OptimizeDenaturant->CheckReagent PrepareFresh Prepare fresh reagent solution CheckReagent->PrepareFresh No CheckpH Is the buffer pH correct? CheckReagent->CheckpH Yes PrepareFresh->CheckpH AdjustpH Verify and adjust buffer pH CheckpH->AdjustpH No CheckInterference Are there interfering substances? CheckpH->CheckInterference Yes AdjustpH->CheckInterference RunBlank Run a sample blank control CheckInterference->RunBlank Possible Resolved Problem Resolved CheckInterference->Resolved No RunBlank->Resolved

Caption: A troubleshooting workflow for diagnosing issues of low signal in thiol quantification assays.

References

Validation & Comparative

A Head-to-Head Battle for Thiol Quantification: Ellman's Reagent (DTNB) vs. Pyridyl Disulfides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of thiol (sulfhydryl) groups is a cornerstone of applications ranging from protein characterization and enzyme kinetics to assessing cellular redox states. For decades, the gold standard for this colorimetric assay has been Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB. However, alternative reagents, such as heterocyclic disulfides like Bis(2-pyrimidyl) disulfide (2-PDS) and the closely related 4,4'-dithiodipyridine (4-DPS), present distinct advantages, particularly concerning the pH range of the assay.

This guide provides an objective, data-driven comparison of the classic Ellman's reagent against the pyridyl disulfide class of reagents, using the well-documented 4,4'-dithiodipyridine as a representative. We will delve into their respective mechanisms of action, performance metrics, and experimental protocols to equip researchers with the knowledge to select the optimal reagent for their specific experimental needs.

Mechanism of Action: A Tale of Two Chromophores

Both DTNB and pyridyl disulfides operate on the same fundamental principle: a thiol-disulfide exchange reaction. A free thiol group from the sample attacks the disulfide bond of the reagent. This reaction is stoichiometric, meaning one molecule of thiol reacts with one molecule of the reagent, leading to the formation of a mixed disulfide and the release of a chromophoric molecule that can be quantified spectrophotometrically.

Ellman's Reagent (DTNB): The reaction of a thiol with DTNB releases one molecule of 5-thio-2-nitrobenzoic acid (TNB), which, at the typically alkaline pH of the assay (around 8.0), ionizes to the yellow-colored TNB²⁻ dianion.[1][2] The concentration of this yellow product, measured at 412 nm, is directly proportional to the initial concentration of free thiols in the sample.[1][3]

Pyridyl Disulfides (e.g., 4,4'-dithiodipyridine): Similarly, when a thiol reacts with a pyridyl disulfide like 4-DPS, a mixed disulfide is formed, and one molecule of a substituted thiopyridine is released. In the case of 4-DPS, this is 4-thiopyridone, which exists in tautomeric equilibrium with pyridine-4-thiol.[4] This product strongly absorbs light at a lower wavelength, typically around 324 nm.[4] A key advantage is that this absorbance is largely independent of pH over a more acidic range.[4]

G cluster_DTNB Ellman's Reagent (DTNB) Mechanism cluster_PDS Pyridyl Disulfide Mechanism (e.g., 4-DPS) DTNB DTNB TNB TNB²⁻ (Yellow Product) Abs @ 412 nm DTNB->TNB releases Mixed_Disulfide_DTNB Mixed Disulfide DTNB->Mixed_Disulfide_DTNB forms Thiol_DTNB R-SH (Thiol) Thiol_DTNB->DTNB pH ~8.0 PDS Pyridyl Disulfide (e.g., 4-DPS) Thiopyridone Thiopyridone (e.g., 4-Thiopyridone) Abs @ 324 nm PDS->Thiopyridone releases Mixed_Disulfide_PDS Mixed Disulfide PDS->Mixed_Disulfide_PDS forms Thiol_PDS R-SH (Thiol) Thiol_PDS->PDS pH 3-7

Caption: Reaction mechanisms for DTNB and Pyridyl Disulfides.

Performance Comparison: A Quantitative Look

The choice between these reagents often comes down to the specific requirements of the experiment, such as sample pH, required sensitivity, and potential for interfering substances.

FeatureEllman's Reagent (DTNB)Pyridyl Disulfides (represented by 4,4'-dithiodipyridine)
Chromophore 5-Thio-2-nitrobenzoic acid (TNB)4-Thiopyridone
λmax (Wavelength) 412 nm[1][3]324 nm[4]
Molar Absorptivity (ε) ~14,150 M⁻¹cm⁻¹[1]~21,000 M⁻¹cm⁻¹[4]
Optimal pH Range ~7.5 - 8.5[3]3 - 7[4]
Reaction Speed RapidRapid
Stability Less stable at pH > 8.0 due to hydrolysis[4]More stable over a broader, more acidic pH range
Key Advantage Widely established, extensive literature, visible wavelengthWorks at lower/neutral pH, higher molar absorptivity
Potential Drawback pH-dependent molar absorptivity, interference from turbidityMeasurement in UV range can have interference from proteins/DNA

Experimental Protocols

Detailed, step-by-step protocols are essential for reproducible and accurate thiol quantification. Below are generalized protocols for both DTNB and a pyridyl disulfide reagent.

Protocol 1: Thiol Quantification with Ellman's Reagent (DTNB)

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

  • DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.

  • Thiol Standard: L-cysteine hydrochloride monohydrate for standard curve.

  • Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Prepare Cysteine Standards: Create a stock solution of L-cysteine (e.g., 1.5 mM) in the Reaction Buffer. Perform serial dilutions to generate a standard curve (e.g., 0.1 to 1.5 mM).

  • Sample Preparation: Dilute unknown samples in the Reaction Buffer to ensure the final absorbance falls within the linear range of the standard curve.

  • Assay Setup (Microplate Format):

    • To separate wells of a 96-well plate, add 20 µL of each standard, unknown sample, and a buffer blank.

    • Add 180 µL of Reaction Buffer to each well.

    • To initiate the reaction, add 20 µL of the DTNB Solution to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 15 minutes, protected from light. Measure the absorbance at 412 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance of the standards versus their concentrations to create a standard curve.

    • Determine the thiol concentration in the unknown samples by interpolating their absorbance values from the standard curve. Alternatively, use the Beer-Lambert law (A = εcl) with the molar absorptivity of TNB²⁻ (14,150 M⁻¹cm⁻¹).

Protocol 2: Thiol Quantification with Pyridyl Disulfide (e.g., 4,4'-dithiodipyridine)

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate or sodium acetate buffer, pH adjusted to the desired value (e.g., pH 5.5 or 7.0).

  • 4-DPS Solution: Prepare a stock solution of 4,4'-dithiodipyridine in a suitable solvent (e.g., ethanol or DMSO) and dilute to the final working concentration in the Reaction Buffer.

  • Thiol Standard: L-cysteine hydrochloride monohydrate for standard curve.

  • Spectrophotometer or microplate reader capable of measuring absorbance at 324 nm.

Procedure:

  • Prepare Cysteine Standards: Prepare a stock solution and serial dilutions of L-cysteine in the chosen Reaction Buffer.

  • Sample Preparation: Dilute unknown samples in the Reaction Buffer.

  • Assay Setup:

    • In a cuvette or microplate well, combine the sample or standard with the Reaction Buffer.

    • Initiate the reaction by adding the 4-DPS working solution. The final concentration of 4-DPS should be in excess of the expected thiol concentration.

  • Incubation and Measurement: The reaction is typically very fast. Incubate for 5-10 minutes at room temperature. Measure the absorbance at 324 nm.

  • Data Analysis:

    • Subtract the absorbance of a reagent blank (Buffer + 4-DPS solution).

    • Generate a standard curve and determine the concentration of the unknown samples, or use the Beer-Lambert law with the molar absorptivity of 4-thiopyridone (~21,000 M⁻¹cm⁻¹).

G cluster_workflow General Thiol Quantification Workflow Prep_Reagents Prepare Reagents (Buffer, Standard, Reagent) Prep_Samples Prepare Samples & Standards (Serial Dilutions) Prep_Reagents->Prep_Samples Mix Mix Sample/Standard with Reagent Solution Prep_Samples->Mix Incubate Incubate (5-15 min at RT) Mix->Incubate Measure Measure Absorbance (412 nm for DTNB, 324 nm for 4-DPS) Incubate->Measure Analyze Analyze Data (Standard Curve or Beer's Law) Measure->Analyze

Caption: A generalized experimental workflow for thiol quantification.

Conclusion: Choosing the Right Tool for the Job

Both Ellman's reagent and pyridyl disulfides are robust and reliable tools for thiol quantification. The choice between them hinges on the specific experimental context.

  • Ellman's Reagent (DTNB) remains an excellent choice for general-purpose thiol quantification, especially when working with samples that are stable and soluble at a slightly alkaline pH. Its long history of use provides a wealth of comparative data and established protocols.

  • Pyridyl Disulfides (like 4,4'-dithiodipyridine) offer a significant advantage for samples that are acid-labile or require analysis at a neutral or acidic pH to maintain their native structure or prevent side reactions. The higher molar absorptivity of the resulting chromophore also provides a modest increase in sensitivity. However, researchers must be mindful of potential interference from other molecules that absorb in the UV range, such as proteins and nucleic acids.

Ultimately, by understanding the distinct characteristics of each reagent, researchers can confidently select the most appropriate method to achieve accurate and meaningful data in their thiol quantification assays.

References

A Comparative Analysis of Thiol-Reactive Disulfides: Bis(2-pyrimidyl) disulfide and 4,4'-dithiodipyridine (4-DPS)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and thiol quantification, the selection of an appropriate disulfide reagent is paramount for achieving optimal reaction efficiency, stability, and reliable quantification. This guide provides a detailed comparative analysis of two prominent thiol-reactive disulfides: Bis(2-pyrimidyl) disulfide and 4,4'-dithiodipyridine (4-DPS). This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable reagent for their specific application.

Chemical and Physical Properties

A fundamental comparison begins with the intrinsic chemical and physical properties of each compound. These properties influence their solubility, stability, and handling.

PropertyThis compound4,4'-dithiodipyridine (4-DPS)
Synonyms 2,2'-Dithiobis(pyrimidine)4-PDS, Aldrithiol-4
CAS Number 15718-46-42645-22-9
Molecular Formula C₈H₆N₄S₂C₁₀H₈N₂S₂
Molecular Weight 222.29 g/mol 220.32 g/mol
Appearance White to pale yellow powderWhite to pale yellow crystalline powder
Melting Point 139-141 °C72-80 °C

Performance and Reactivity in Thiol-Disulfide Exchange

The core function of these reagents lies in their ability to react with free thiol groups (-SH) through a thiol-disulfide exchange reaction. This reaction is central to their application in both bioconjugation and thiol quantification. The reaction proceeds via nucleophilic attack of a thiolate anion on the disulfide bond, leading to the formation of a mixed disulfide and the release of a heterocyclic thiol.

A key performance indicator in thiol quantification is the molar extinction coefficient of the released chromophore, which directly impacts the sensitivity of the assay.

FeatureThis compound4,4'-dithiodipyridine (4-DPS)
Leaving Group 2-Thiopyrimidine (2-pyrimidinethione)4-Thiopyridone
Chromophore λmax Data not readily available~324 nm
Molar Extinction Coefficient (ε) Data not readily available~19,800 M⁻¹cm⁻¹ at pH 7.0
Optimal pH Range for Reaction Expected to be favorable at neutral to slightly alkaline pH≥ 4.5
Relative Reactivity Expected to be a reactive disulfideHigh reactivity, superior to Ellman's reagent (DTNB)[1]
Stability Data on pH and temperature stability is limited in public literature.Generally stable under recommended storage conditions.

Applications

Both this compound and 4-DPS are utilized in similar application areas, primarily driven by their reactivity towards thiols.

This compound:

  • Bioconjugation: Used to introduce a disulfide linkage for the conjugation of molecules to proteins, peptides, or other thiol-containing biomolecules.

  • Synthesis: Serves as a precursor in the synthesis of various pyrimidine-containing compounds.

4,4'-dithiodipyridine (4-DPS):

  • Thiol Quantification: Widely used for the spectrophotometric determination of free thiol groups in proteins and other molecules.[1] It offers higher sensitivity compared to the more traditional Ellman's reagent.[1]

  • Bioconjugation: Employed in the preparation of bioconjugates where a disulfide bond is desired.

  • Surface Modification: Utilized for the modification of gold surfaces to create platforms for protein and biomolecule interaction studies.

  • Antioxidant Formulations: Explored for its potential in developing antioxidant formulations.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of these reagents. Below are representative protocols for thiol quantification.

Protocol for Thiol Quantification using 4,4'-dithiodipyridine (4-DPS)

This protocol is adapted from established methods for the spectrophotometric measurement of thiol groups.

Materials:

  • 4,4'-dithiodipyridine (4-DPS) stock solution (e.g., 10 mM in ethanol or DMSO).

  • Reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.0).

  • Thiol-containing sample.

  • UV-Vis spectrophotometer and cuvettes.

Procedure:

  • Prepare a working solution of 4-DPS by diluting the stock solution in the reaction buffer to a final concentration of approximately 1-2 mM.

  • In a cuvette, mix the reaction buffer and the thiol-containing sample.

  • Initiate the reaction by adding a small volume of the 4-DPS working solution to the cuvette. The final concentration of 4-DPS should be in excess of the expected thiol concentration.

  • Mix the solution thoroughly and monitor the increase in absorbance at 324 nm over time.

  • The reaction is typically rapid and can be monitored until a stable absorbance reading is achieved (usually within a few minutes).

  • The concentration of thiol groups can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at 324 nm, ε is the molar extinction coefficient of 4-thiopyridone (~19,800 M⁻¹cm⁻¹), c is the concentration of the thiol, and l is the path length of the cuvette (typically 1 cm).

General Protocol for Thiol-Disulfide Exchange Reaction using this compound

While a specific, validated protocol for thiol quantification using this compound is not widely published, a general procedure for a thiol-disulfide exchange reaction for applications like bioconjugation would follow these steps.

Materials:

  • This compound solution (dissolved in a suitable organic solvent like DMSO or DMF).

  • Thiol-containing molecule (e.g., a protein with a cysteine residue) in a suitable buffer (e.g., phosphate or Tris buffer, pH 7-8).

  • Reaction vessel.

Procedure:

  • Dissolve the thiol-containing molecule in the reaction buffer.

  • Add a molar excess of the this compound solution to the reaction mixture. The exact molar ratio will depend on the specific application and may require optimization.

  • Allow the reaction to proceed at room temperature or a slightly elevated temperature with gentle stirring.

  • The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry to confirm the formation of the desired mixed disulfide.

  • Upon completion, the excess reagent and the 2-thiopyrimidine byproduct can be removed by purification methods like dialysis, size-exclusion chromatography, or HPLC.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

Thiol_Disulfide_Exchange Thiol R-SH Mixed_Disulfide R-S-S-Het Thiol->Mixed_Disulfide + Het-S-S-Het Disulfide Het-S-S-Het Leaving_Group Het-SH Disulfide->Leaving_Group + R-SH

Caption: General mechanism of thiol-disulfide exchange.

Thiol_Quantification_Workflow A Prepare Sample and Reagent Solutions B Mix Sample, Buffer, and Disulfide Reagent A->B Step 1 C Monitor Absorbance Change at λmax B->C Step 2 D Calculate Thiol Concentration (Beer-Lambert Law) C->D Step 3

Caption: Experimental workflow for thiol quantification.

Conclusion

Both this compound and 4,4'-dithiodipyridine are effective reagents for reactions with thiols. 4-DPS is a well-characterized and highly sensitive reagent for thiol quantification, with established protocols and a known molar extinction coefficient for its leaving group. Its advantages in terms of reactivity and usability at lower pH make it a strong choice for quantitative applications.

This compound is a viable alternative for bioconjugation and other applications requiring a thiol-reactive disulfide. However, the lack of readily available quantitative data, such as the molar extinction coefficient of 2-thiopyrimidine and detailed kinetic studies, makes its direct comparison for quantitative assays challenging. Further characterization of this compound's reaction kinetics and the spectroscopic properties of its leaving group would be beneficial for the scientific community to fully assess its performance against established reagents like 4-DPS.

Researchers should select the reagent that best fits their specific needs, considering factors such as the nature of the application (quantitative vs. qualitative), the required sensitivity, and the availability of established protocols and supporting data.

References

A Comparative Guide to Protein Thiol Quantification: A Validation of Disulfide-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protein thiols is crucial for understanding protein structure, function, and stability. This guide provides a comprehensive comparison of the Bis(2-pyrimidyl) disulfide-based assay for protein thiol validation against other common methodologies. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.

The sulfhydryl group of cysteine residues in proteins is highly reactive and plays a fundamental role in various biological processes, including enzyme catalysis, redox signaling, and protein folding. The ability to accurately measure the concentration of free thiols is therefore of paramount importance in numerous fields of study, from basic research to pharmaceutical development.

This guide focuses on the validation of a colorimetric assay based on the reaction of protein thiols with symmetrical disulfides, such as this compound and its close analog, 2,2'-dipyridyl disulfide (2-PDS). The performance of this assay is objectively compared with other widely used methods for thiol quantification, namely Ellman's Test, fluorescent labeling assays, and mass spectrometry.

Comparative Performance of Thiol Quantification Assays

The selection of an appropriate thiol quantification assay depends on several factors, including the required sensitivity, the complexity of the sample, and the available instrumentation. The following table summarizes the key performance characteristics of the compared methods.

FeatureThis compound / 2,2'-dipyridyl disulfide AssayEllman's Test (DTNB)Fluorescent Probe Assay (e.g., Maleimides)Mass Spectrometry
Principle Colorimetric; reaction of thiol with disulfide releases a chromophore (2-thiopyridone).Colorimetric; reaction of thiol with 5,5'-dithiobis-(2-nitrobenzoic acid) releases a colored product (TNB²⁻).Fluorometric; covalent labeling of thiols with a fluorescent dye.Measures the mass-to-charge ratio of thiol-containing peptides.
Detection Wavelength ~343 nm412 nmVaries with fluorophore (e.g., ~520 nm for fluorescein)N/A
Limit of Detection (LOD) In the low micromolar range~2-5 µMIn the nanomolar to low micromolar rangeIn the femtomole to attomole range
Linear Range Typically up to ~100 µMUp to ~150 µMVaries widely with the probeSeveral orders of magnitude
Specificity High for thiolsGood for thiols, but can have interference from other nucleophilesHigh for thiols (e.g., maleimides)Very high; can distinguish between different thiol modifications
Sample Throughput High (plate-reader compatible)High (plate-reader compatible)High (plate-reader compatible)Low to medium
Cost Low to moderateLowModerate to highHigh
Live-cell Imaging NoNoYesNo

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and validation.

This compound / 2,2'-dipyridyl disulfide (2-PDS) Assay Protocol

This protocol is adapted for a 96-well plate format.

Materials:

  • 2,2'-dipyridyl disulfide (2-PDS) stock solution (e.g., 10 mM in DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.4

  • Protein sample

  • Cysteine or reduced Glutathione (GSH) for standard curve

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 343 nm

Procedure:

  • Prepare Standard Curve:

    • Prepare a series of known concentrations of cysteine or GSH in Reaction Buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

  • Sample Preparation:

    • Dissolve or dilute the protein sample in Reaction Buffer to a concentration within the linear range of the assay.

  • Assay:

    • To each well of the microplate, add 180 µL of the standard or protein sample.

    • Add 20 µL of the 2-PDS stock solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 343 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank (0 µM standard) from all readings.

    • Plot the absorbance of the standards versus their concentration to generate a standard curve.

    • Determine the concentration of thiols in the protein sample from the standard curve. The concentration of the released 2-thiopyridone is directly proportional to the concentration of thiol groups, based on a molar extinction coefficient of approximately 8,080 M⁻¹cm⁻¹.

Ellman's Test (DTNB) Protocol

Materials:

  • Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in Reaction Buffer)

  • Reaction Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 8.0

  • Protein sample

  • Cysteine or reduced Glutathione (GSH) for standard curve

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Standard Curve:

    • Prepare a series of known concentrations of cysteine or GSH in Reaction Buffer (e.g., 0, 12.5, 25, 50, 75, 100, 150 µM).

  • Sample Preparation:

    • Dissolve or dilute the protein sample in Reaction Buffer.

  • Assay:

    • To each well, add 200 µL of the standard or protein sample.

    • Add 50 µL of the DTNB solution to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Determine the thiol concentration using a standard curve or by using the molar extinction coefficient of TNB²⁻, which is 14,150 M⁻¹cm⁻¹ at pH 8.0.[1]

Fluorescent Maleimide Labeling Protocol

Materials:

  • Fluorescent maleimide probe (e.g., fluorescein-5-maleimide) stock solution (e.g., 10 mM in DMSO)

  • Labeling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Protein sample

  • Size-exclusion chromatography column for purification

  • Spectrophotometer and fluorometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Labeling Buffer at a concentration of 1-5 mg/mL.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the fluorescent maleimide probe to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted probe by passing the reaction mixture through a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS).

  • Quantification:

    • Measure the absorbance of the labeled protein at 280 nm and at the maximum absorption wavelength of the fluorophore.

    • Calculate the protein concentration and the degree of labeling (moles of dye per mole of protein).

Mass Spectrometry Protocol for Thiol Quantification

1. Sample Preparation:

  • Reduction and Alkylation:
  • Reduce disulfide bonds in the protein sample using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
  • Alkylate the free thiols with an alkylating agent such as iodoacetamide (IAM) or N-ethylmaleimide (NEM) to prevent re-oxidation.
  • Proteolytic Digestion:
  • Digest the protein into smaller peptides using a protease like trypsin. 2. LC-MS/MS Analysis:
  • Separate the peptides using liquid chromatography (LC).
  • Analyze the peptides by tandem mass spectrometry (MS/MS) to identify and quantify the peptides containing alkylated cysteine residues.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

disulfide_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standard Prepare Thiol Standard Curve Mix Mix Standard/Sample with Disulfide Reagent Standard->Mix Sample Prepare Protein Sample Sample->Mix Incubate Incubate at RT Mix->Incubate Measure Measure Absorbance (e.g., 343 nm) Incubate->Measure Calculate Calculate Thiol Concentration Measure->Calculate

Caption: Workflow for the this compound-based assay.

alternative_assays_workflow cluster_ellman Ellman's Test (DTNB) cluster_fluorescent Fluorescent Labeling cluster_ms Mass Spectrometry E_Prep Prepare Sample & Standards E_React React with DTNB E_Prep->E_React E_Measure Measure Absorbance at 412 nm E_React->E_Measure E_Calc Calculate Concentration E_Measure->E_Calc F_Label Label Protein with Fluorescent Probe F_Purify Purify Labeled Protein F_Label->F_Purify F_Measure Measure Fluorescence & Absorbance F_Purify->F_Measure F_Calc Determine Degree of Labeling F_Measure->F_Calc MS_Prep Reduce, Alkylate, & Digest Protein MS_Analyze LC-MS/MS Analysis MS_Prep->MS_Analyze MS_Quant Identify & Quantify Thiol Peptides MS_Analyze->MS_Quant

Caption: Comparative workflows for alternative thiol quantification assays.

Conclusion

The this compound-based assay, along with its analog 2,2'-dipyridyl disulfide, offers a reliable and cost-effective method for the quantification of protein thiols. It provides a good balance of sensitivity and simplicity, making it suitable for routine laboratory use. For applications requiring higher sensitivity or the ability to perform live-cell imaging, fluorescent probe-based assays are a superior choice. For the most detailed and specific information, including the identification of modified cysteine residues, mass spectrometry remains the gold standard, albeit at a higher cost and lower throughput. The selection of the optimal assay should be guided by the specific experimental requirements and available resources.

References

A Comparative Guide: Unveiling the Advantages of Bis(2-pyrimidyl) disulfide in Thiol Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation and peptide chemistry, the choice of a disulfide reagent is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of Bis(2-pyrimidyl) disulfide, also known as 2,2'-dipyridyl disulfide (2-PDS), against other common disulfide reagents, supported by experimental data and detailed protocols to inform your selection process.

This compound has emerged as a versatile and highly efficient reagent for a range of applications, from the formation of intramolecular disulfide bonds in peptides to the site-specific modification of proteins. Its unique properties offer distinct advantages over other widely used reagents such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) and various maleimide-based compounds.

Key Advantages of this compound:

  • High Selectivity for Thiols: 2-PDS exhibits exceptional selectivity for free sulfhydryl groups, minimizing off-target reactions with other nucleophilic residues on proteins and peptides.

  • Rapid Reaction Kinetics: The thiol-disulfide exchange reaction with 2-PDS is notably fast, often leading to complete conversion in a short period. This is particularly advantageous for time-sensitive experiments and for preserving the integrity of delicate biomolecules.[1]

  • Applicability Under Acidic Conditions: Unlike many other disulfide reagents that require neutral to basic pH for optimal reactivity, 2-PDS can be effectively used under acidic conditions.[1] This broadens its utility for biomolecules that are unstable at higher pH.

  • Convenient Reaction Monitoring: The progress of the reaction can be easily monitored spectrophotometrically by measuring the release of the byproduct, pyridine-2-thione, at approximately 343 nm.

  • Formation of Reversible Disulfide Bonds: The resulting disulfide linkage can be readily cleaved by reducing agents, a crucial feature for applications requiring the controlled release of conjugated molecules, such as in drug delivery systems.

Comparative Performance Data

To facilitate a direct comparison, the following tables summarize key quantitative data for this compound and other common disulfide reagents.

ReagentOptimal pH RangeReaction Rate (Second-Order Rate Constant)Leaving Group pKaByproduct Monitoring (λmax)
This compound (2-PDS) Acidic to Neutral (4-8)High (e.g., ~1.5 x 10⁸ M⁻¹s⁻¹ for the monoprotonated form with mercaptoethanol)~2.45Pyridine-2-thione (~343 nm)
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) Neutral to Basic (7-8)Moderate4.52-nitro-5-thiobenzoate (TNB) (412 nm)
4,4'-dipyridyl disulfide (4-PDS) Broad (3-7)High~5.2 (protonated pyridine)4-thiopyridone (324 nm)
Maleimides Neutral (6.5-7.5)Very High (~10² - 10³ M⁻¹s⁻¹)N/A (forms a stable thioether bond)Not applicable

Experimental Protocols

Protocol 1: Intramolecular Disulfide Bond Formation in a Linear Peptide using this compound

This protocol describes the rapid cyclization of a linear peptide containing two free cysteine residues.[1]

Materials:

  • Linear peptide with two free cysteine residues

  • This compound (2-PDS)

  • Reaction Buffer: e.g., 0.1 M Tris-HCl, pH 7.5, or an appropriate acidic buffer if required.

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Peptide Dissolution: Dissolve the linear peptide in the chosen reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of 2-PDS (e.g., 10 mM) in a suitable solvent like acetonitrile.

  • Reaction Initiation: Add a 2 to 5-fold molar excess of the 2-PDS stock solution to the peptide solution.

  • Incubation: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

  • Reaction Monitoring (Optional): To monitor the progress, an aliquot of the reaction mixture can be injected into an RP-HPLC system. The disappearance of the linear peptide peak and the appearance of the cyclized peptide peak can be observed.

  • Purification: Once the reaction is complete, purify the cyclized peptide from the excess reagent and byproduct using RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the cyclized peptide by mass spectrometry.

Protocol 2: Quantification of Thiol Groups in a Protein Sample using this compound

This protocol outlines a method to determine the concentration of free sulfhydryl groups in a protein solution.

Materials:

  • Protein sample

  • This compound (2-PDS)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

Procedure:

  • Protein Preparation: Prepare a solution of the protein sample in the reaction buffer at a known concentration (e.g., 1 mg/mL).

  • Reagent Preparation: Prepare a stock solution of 2-PDS (e.g., 10 mM) in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.

  • Reaction Setup: In a cuvette, mix the protein solution with a molar excess of the 2-PDS stock solution. The final concentration of 2-PDS should be sufficient to ensure complete reaction with all available thiols.

  • Spectrophotometric Measurement: Immediately after mixing, monitor the increase in absorbance at 343 nm over time using a spectrophotometer. This absorbance corresponds to the release of pyridine-2-thione.

  • Data Analysis: Once the absorbance reaches a plateau, indicating the completion of the reaction, calculate the concentration of thiol groups using the Beer-Lambert law (A = εbc), where A is the final absorbance, ε is the molar extinction coefficient of pyridine-2-thione at 343 nm (approximately 8,080 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration of the released pyridine-2-thione, which is equivalent to the concentration of thiol groups in the sample.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms and experimental workflows.

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products Protein-SH Protein with Thiol Group (R-SH) Mixed_Disulfide Protein-S-S-Pyridine Protein-SH->Mixed_Disulfide Nucleophilic Attack 2-PDS This compound 2-PDS->Mixed_Disulfide Pyridine-2-thione Pyridine-2-thione (leaving group) 2-PDS->Pyridine-2-thione Release

Caption: Mechanism of thiol-disulfide exchange with 2-PDS.

Peptide_Cyclization_Workflow Start Start Dissolve_Peptide Dissolve Linear Peptide in Buffer Start->Dissolve_Peptide Add_2-PDS Add this compound Dissolve_Peptide->Add_2-PDS Incubate Incubate at Room Temperature Add_2-PDS->Incubate Monitor_HPLC Monitor Reaction by RP-HPLC (Optional) Incubate->Monitor_HPLC Purify Purify by RP-HPLC Incubate->Purify If not monitoring Monitor_HPLC->Purify Characterize Characterize by Mass Spectrometry Purify->Characterize End End Characterize->End

Caption: Workflow for peptide cyclization using 2-PDS.

References

Cross-Validation of Thiol Concentration: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of thiol groups is a critical parameter in understanding protein structure, enzymatic activity, and cellular redox states. This guide provides an objective comparison of orthogonal methods for determining thiol concentration, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research needs.

The quantification of sulfhydryl (thiol) groups is fundamental in various fields of biological and pharmaceutical research. Given the diverse nature of biological samples and the varying requirements for sensitivity, specificity, and throughput, no single method is universally optimal. Therefore, cross-validation of results using orthogonal methods—techniques that rely on different physical and chemical principles—is crucial for ensuring data accuracy and reliability. This guide compares four widely used methods for thiol quantification: the classic colorimetric Ellman's assay, highly sensitive fluorescent probes, real-time electrochemical detection, and the "gold standard" mass spectrometry.

Method Comparison: At a Glance

The choice of a suitable method for thiol quantification depends on several factors, including the nature of the sample, the required sensitivity and specificity, and the available instrumentation. The following table summarizes the key characteristics of the four orthogonal methods discussed in this guide.

ParameterEllman's Assay (DTNB)Fluorescent ProbesElectrochemical DetectionMass Spectrometry (LC-MS/MS)
Principle Colorimetric detection of TNB²⁻ produced from the reaction of DTNB with thiols.[1]Reaction of a probe with thiols leading to a change in fluorescence intensity or spectral shift.Direct or indirect electrochemical oxidation/reduction of thiols at an electrode surface.Separation and mass-based identification and quantification of thiol-containing molecules or peptides.[1][2]
Specificity Measures total free thiols; can be prone to interference from other nucleophiles.[1][3]Can be designed for high selectivity towards specific thiols (e.g., glutathione, cysteine).[4]Can be tuned for selectivity by modifying the electrode surface or controlling the applied potential.Highly specific; can distinguish between different thiol-containing molecules and identify specific modified cysteine residues.[1][2]
Sensitivity Micromolar (µM) range.[4]Nanomolar (nM) to picomolar (pM) range.[4][5]Nanomolar (nM) to micromolar (µM) range.Femtomolar (fM) to picomolar (pM) range.
Throughput HighHighMedium to HighLow to Medium
Live Cell Imaging NoYesNoNo
Cost LowModerate to HighLow to ModerateHigh

Quantitative Data Comparison

To illustrate the practical differences between these methods, the following table presents a hypothetical but realistic dataset from the analysis of a monoclonal antibody (mAb) sample, comparing the results obtained from Ellman's assay and mass spectrometry. This highlights the difference between a bulk measurement and a site-specific analysis.[1]

MethodResult
Ellman's Assay Total Free Thiol: 13.8 µM
Mass Spectrometry Total Free Thiol (calculated): 12.5 µM Site-Specific Free Thiol (%): - Cys-22 (Light Chain): 1.5% - Cys-88 (Light Chain): 1.2% - Cys-134 (Heavy Chain): 15.8% - Cys-140 (Heavy Chain): 16.1% - Other Cys Residues: <0.5%

This comparison demonstrates that while the Ellman's assay provides a single value for the total free thiol concentration, mass spectrometry can identify which specific cysteine residues are in a reduced state and their relative abundance.[1]

Experimental Workflows and Protocols

Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are representative workflows and protocols for the discussed thiol quantification methods.

Signaling Pathway of Thiol-Disulfide Exchange

Thiol_Disulfide_Exchange Thiol-Disulfide Exchange Signaling Thiol Thiol (R-SH) MixedDisulfide Mixed Disulfide (R-S-S-R'') Thiol->MixedDisulfide Nucleophilic Attack Disulfide Disulfide (R'-S-S-R'') Disulfide->MixedDisulfide NewThiol New Thiol (R'-SH) MixedDisulfide->NewThiol Release

Caption: A simplified diagram of the thiol-disulfide exchange reaction.

Experimental Workflow for Cross-Validation

Cross_Validation_Workflow Cross-Validation Workflow for Thiol Quantification cluster_sample Sample Preparation cluster_methods Orthogonal Quantification Methods cluster_analysis Data Analysis and Comparison Sample Biological Sample (e.g., Protein, Plasma) Ellmans Ellman's Assay Sample->Ellmans Fluorescent Fluorescent Probes Sample->Fluorescent Electrochemical Electrochemical Detection Sample->Electrochemical MassSpec Mass Spectrometry Sample->MassSpec Data Quantitative Data Ellmans->Data Fluorescent->Data Electrochemical->Data MassSpec->Data Comparison Comparative Analysis Data->Comparison

Caption: A logical workflow for the cross-validation of thiol concentration.

Detailed Experimental Protocols

Ellman's Assay (DTNB) Protocol

This protocol describes a standard method for quantifying free thiols in a solution using a microplate reader.[3]

A. Materials:

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

  • DTNB Reagent Solution: 4 mg/mL 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Reaction Buffer.

  • Thiol Standard: L-cysteine hydrochloride monohydrate.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.

B. Procedure:

  • Prepare Cysteine Standards: Prepare a 1.5 mM stock solution of L-cysteine in the Reaction Buffer. Perform serial dilutions to create a range of standards (e.g., 0, 0.1, 0.2, 0.4, 0.8, 1.2, 1.5 mM).

  • Sample Preparation: Dilute the unknown sample with the Reaction Buffer to a concentration expected to fall within the linear range of the standard curve.

  • Assay:

    • Add 50 µL of each standard or unknown sample to separate wells of the 96-well plate in triplicate.

    • Add 200 µL of the DTNB Reagent Solution to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Measurement: Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 mM standard) from the absorbance of all other standards and samples.

    • Plot the background-subtracted absorbance of the L-cysteine standards against their known concentrations to generate a standard curve.

    • Determine the concentration of thiols in the unknown sample by interpolating its absorbance value on the standard curve.

Fluorescent Probe Assay Protocol (Representative)

This protocol provides a general guideline for using a thiol-reactive fluorescent probe. Specific details may vary depending on the manufacturer's instructions.

A. Materials:

  • Thiol Quantitation Reagent: A thiol-reactive fluorescent probe (e.g., ThioGlo™).

  • Assay Buffer: As recommended by the probe manufacturer (e.g., phosphate-buffered saline, pH 7.4).

  • Thiol Standard: Reduced glutathione (GSH).

  • 96-well black microplate, suitable for fluorescence measurements.

  • Fluorescence microplate reader.

B. Procedure:

  • Prepare Standards: Prepare a stock solution of the thiol standard (e.g., GSH). Perform a serial dilution to create a range of standards.[3]

  • Prepare Working Reagent: Prepare a working solution of the Thiol Quantitation Reagent according to the manufacturer's instructions.[3]

  • Assay:

    • Add the working Thiol Quantitation Reagent to each well of the microplate.[3]

    • Add the standards and unknown samples to the wells.[3]

    • Incubate as recommended by the manufacturer.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the specific probe.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot the fluorescence of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of thiols in the unknown samples from the standard curve.[3]

Mass Spectrometry (LC-MS/MS) Protocol for Site-Specific Thiol Quantification

This protocol outlines a differential alkylation approach for quantifying free thiols on specific cysteine residues.[1]

A. Materials:

  • Light-isotope alkylating agent: N-ethylmaleimide (d₀-NEM).

  • Heavy-isotope alkylating agent: N-ethylmaleimide (d₅-NEM).

  • Reducing agent: Dithiothreitol (DTT).

  • Denaturing buffer: e.g., 8 M urea in a suitable buffer.

  • Protease: e.g., Trypsin.

  • LC-MS/MS system.

B. Procedure:

  • Label Free Thiols (Light Labeling):

    • To the protein sample in a suitable buffer (e.g., PBS, pH ~7.0), add a light-isotope alkylating agent (d₀-NEM) to a final concentration of 5 mM.

    • Incubate for 30 minutes at room temperature to block all accessible free sulfhydryl groups.

  • Reduce Disulfides:

    • Add a reducing agent like DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce all disulfide bonds.

  • Label Newly Exposed Thiols (Heavy Labeling):

    • Add a heavy-isotope alkylating agent (d₅-NEM) to a final concentration of 20 mM and incubate for 1 hour at room temperature to label the newly exposed thiols that were previously involved in disulfide bonds.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the denaturant concentration and add a protease (e.g., trypsin) for overnight digestion at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Identify peptides containing the light and heavy labels.

    • Quantify the relative abundance of the light- and heavy-labeled peptides for each cysteine-containing peptide to determine the percentage of free thiol at each specific site.

Conclusion

The accurate quantification of thiol concentration is a multifaceted analytical challenge. While simple and cost-effective methods like the Ellman's assay provide valuable bulk measurements, they lack the specificity and sensitivity of more advanced techniques.[1] Fluorescent probes offer enhanced sensitivity and the unique ability for live-cell imaging, while electrochemical methods provide a platform for real-time monitoring. Mass spectrometry stands out for its unparalleled specificity, enabling the precise identification and quantification of thiols at the molecular and even atomic level.[2]

References

A Comparative Guide to the Reaction Kinetics of Thiol-Reactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specific and efficient modification of thiol groups within proteins and other biomolecules is a cornerstone of modern research and therapeutic development. The selection of an appropriate thiol-reactive compound is critical and depends heavily on the desired reaction kinetics, stability of the resulting conjugate, and the specific experimental conditions. This guide provides an objective comparison of the reaction kinetics of common classes of thiol-reactive compounds, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your application.

Comparison of Reaction Kinetics

The reactivity of thiol-reactive compounds is typically quantified by the second-order rate constant (k), which describes the speed of the reaction between the compound and a thiol-containing molecule, such as cysteine. A higher rate constant indicates a faster reaction. The following table summarizes the second-order rate constants for common thiol-reactive compounds with cysteine at or near physiological pH.

Thiol-Reactive Compound ClassRepresentative CompoundReaction with Cysteine (pH ~7.0-7.4)Second-Order Rate Constant (M⁻¹s⁻¹)
Iodoacetamides IodoacetamideThioether formation via Sₙ2 reaction~0.6[1]
Maleimides N-ethylmaleimide (NEM)Thioether formation via Michael addition100 - 1000[2]
Vinyl Sulfones Divinyl sulfoneThioether formation via Michael additionData not available for direct comparison*
Chlorooximes FC1 (a specific chlorooxime)Thiohydroximate formation~306 (with Glutathione at pH 7.4)[3]

Factors Influencing Reaction Kinetics

Several factors can significantly influence the rate of reaction between a thiol-reactive compound and a thiol:

  • pH: The reactivity of thiols is highly dependent on pH. The thiolate anion (R-S⁻) is the nucleophilic species that reacts with the electrophilic center of the reactive compound. Therefore, the reaction rate generally increases with pH as the concentration of the more reactive thiolate anion increases. For maleimides, the optimal pH range for selective reaction with thiols is 6.5-7.5. Above pH 7.5, the reactivity with primary amines, such as lysine side chains, becomes more significant.[6]

  • Thiol pKa: The pKa of the thiol group determines the concentration of the reactive thiolate anion at a given pH. Cysteine residues in different protein microenvironments can have a wide range of pKa values, which will affect their reactivity.

  • Steric Hindrance: The accessibility of the thiol group can impact the reaction rate. Sterically hindered thiols will react more slowly.

  • Electrophilicity of the Reactive Group: The inherent reactivity of the thiol-reactive compound is a key determinant of the reaction rate.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is crucial for comparing different thiol-reactive compounds. Below are detailed protocols for common methods used to monitor these reactions.

Protocol 1: Thiol Quantification using Ellman's Reagent (DTNB) Assay

This protocol allows for the indirect monitoring of the reaction by quantifying the remaining free thiol over time.

Materials:

  • Thiol-containing molecule (e.g., cysteine, glutathione, or a protein)

  • Thiol-reactive compound of interest

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.4)

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)

  • DTNB Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a stock solution of the thiol-containing molecule in the Reaction Buffer.

    • Prepare a stock solution of the thiol-reactive compound in a suitable solvent (e.g., DMSO or the Reaction Buffer).

  • Initiate the Reaction:

    • In a reaction vessel, mix the thiol solution and the thiol-reactive compound solution at the desired concentrations. Start a timer immediately upon mixing.

  • Quench the Reaction at Time Points:

    • At various time points (e.g., 0, 1, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a solution that will quench the reaction (e.g., by significant dilution into the DTNB Reaction Buffer containing DTNB).

  • Quantify Remaining Thiols with DTNB:

    • To the quenched aliquot, add DTNB solution to a final concentration of approximately 0.1 mM.

    • Incubate at room temperature for 15 minutes to allow for the reaction between DTNB and any remaining free thiols to go to completion.[7]

    • Measure the absorbance of the solution at 412 nm. The yellow product, 2-nitro-5-thiobenzoate (TNB), has a molar extinction coefficient of 14,150 M⁻¹cm⁻¹ at this wavelength.[7]

  • Calculate Thiol Concentration:

    • Use the Beer-Lambert law (A = εbc) to calculate the concentration of TNB, which is stoichiometric to the concentration of free thiols.

  • Determine the Rate Constant:

    • Plot the concentration of the remaining thiol against time.

    • For a pseudo-first-order reaction (if the thiol-reactive compound is in large excess), the natural logarithm of the thiol concentration versus time will be linear, and the slope will be equal to -k_obs. The second-order rate constant can be calculated by dividing k_obs by the concentration of the thiol-reactive compound. For second-order reactions, a plot of 1/[Thiol] versus time will be linear, with the slope equal to the second-order rate constant, k.

Protocol 2: Monitoring the Reaction using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to directly observe the consumption of reactants and the formation of products over time.

Materials:

  • Thiol-containing molecule

  • Thiol-reactive compound

  • Deuterated buffer (e.g., phosphate buffer in D₂O, pH adjusted)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the thiol-containing molecule and the thiol-reactive compound in the deuterated buffer in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals.[8]

    • Specific proton signals corresponding to the unreacted thiol-reactive compound (e.g., the vinyl protons of a maleimide or vinyl sulfone) and the newly formed product will be monitored.[9]

  • Data Analysis:

    • Integrate the characteristic peaks of the reactant and product at each time point.

    • The decrease in the integral of the reactant peak and the increase in the integral of the product peak are proportional to the change in their concentrations.

    • Plot the concentration of the reactant versus time and fit the data to the appropriate rate equation to determine the rate constant.

Protocol 3: Measuring Fast Reaction Kinetics using Stopped-Flow Spectroscopy

For reactions that are too fast to be monitored by manual mixing (typically with half-lives in the millisecond range), stopped-flow spectroscopy is the method of choice.[10][11]

Materials:

  • Thiol-containing molecule

  • Thiol-reactive compound

  • Appropriate buffer

  • Stopped-flow spectrophotometer or spectrofluorometer

Procedure:

  • Instrument Setup:

    • Load the two reactant solutions into separate syringes of the stopped-flow instrument.

    • Set the detection wavelength to a value where there is a significant change in absorbance or fluorescence upon reaction.

  • Rapid Mixing and Data Acquisition:

    • The instrument rapidly injects and mixes the two solutions, and the flow is abruptly stopped.

    • Data acquisition (absorbance or fluorescence intensity versus time) is triggered simultaneously with the stopping of the flow.[12]

  • Data Analysis:

    • The resulting kinetic trace is fitted to an appropriate mathematical model (e.g., single or double exponential decay) to extract the observed rate constant (k_obs).

    • By performing the experiment at various concentrations of the reactants, the second-order rate constant can be determined.

Visualizing Reaction Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the general reaction mechanism of a thiol-reactive compound and a typical experimental workflow for kinetic analysis.

Thiol_Reaction_Mechanism Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation (pH dependent) Product Stable Thioether Adduct (R-S-E) Thiolate->Product Nucleophilic Attack Reactive_Compound Thiol-Reactive Compound (E)

Caption: General mechanism of thiol-reactive compound conjugation.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Thiol Prepare Thiol Solution Mix Mix Reactants Prep_Thiol->Mix Prep_Reactive Prepare Thiol-Reactive Compound Solution Prep_Reactive->Mix Monitor Monitor Reaction (e.g., DTNB, NMR, Stopped-Flow) Mix->Monitor Plot Plot Concentration vs. Time Monitor->Plot Fit Fit Data to Rate Equation Plot->Fit Calculate Calculate Rate Constant (k) Fit->Calculate

Caption: Experimental workflow for kinetic analysis of thiol-reactive compounds.

References

A Researcher's Guide to Thiol Quantification: Comparing Bis(2-pyrimidyl) disulfide and its Alternatives in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of thiols in biological samples is crucial for understanding cellular redox states, protein function, and the effects of therapeutic interventions. This guide provides a detailed comparison of Bis(2-pyrimidyl) disulfide and its more common alternatives, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) and 4,4'-dithiodipyridine (4-DPS), for the quantification of thiols in biological matrices.

While this compound is a commercially available reagent for thiol detection, there is a notable scarcity of published experimental data and established protocols for its use in complex biological samples. Therefore, this guide will focus on a comprehensive comparison of the well-characterized reagents, DTNB and 4-DPS, and will use the closely related and more extensively studied compound, 2,2'-dithiodipyridine, as a proxy for this compound to infer its potential characteristics. This approach allows for a robust comparative framework while acknowledging the data limitations for this compound.

Performance Comparison of Thiol Quantification Reagents

The selection of a suitable reagent for thiol quantification depends on several factors, including the nature of the biological sample, the required sensitivity, and the experimental conditions. The following table summarizes the key performance characteristics of DTNB, 4-DPS, and 2,2'-dithiodipyridine.

Feature5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)4,4'-dithiodipyridine (4-DPS)2,2'-dithiodipyridine (Proxy for this compound)
Reaction Product 2-nitro-5-thiobenzoate (TNB)4-thiopyridone2-thiopyridone
Absorption Maximum (λmax) 412 nm[1][2][3][4]324 nm[5]~343 nm
Molar Extinction Coefficient (ε) ~14,150 M⁻¹cm⁻¹ at pH 8.0[1][2]~21,000 M⁻¹cm⁻¹ at pH 3-7[5]~8,080 M⁻¹cm⁻¹
Optimal pH Range 7.0 - 8.0[1]3.0 - 7.0[5]Acidic to Neutral
Advantages - Well-established and widely used- High molar extinction coefficient- Water-soluble- Higher sensitivity than DTNB[6]- pH-independent absorption in the acidic to neutral range[5]- Can be used at lower pH, minimizing thiol oxidation[7]- Selectivity for free sulfhydryl groups- Applicable under acidic conditions
Limitations - pH-dependent absorption[5]- Prone to hydrolysis at pH > 7.0[5]- Lower sensitivity compared to 4-DPS- Potential for interference from turbidity at 412 nm- Lower solubility in aqueous solutions[5]- Lower wavelength λmax can be problematic with samples that absorb in the near-UV- Lower molar extinction coefficient compared to DTNB and 4-DPS- Limited published data on performance in complex biological samples
Potential Interferences - High salt concentrations can alter the extinction coefficient[2]- Compounds that absorb near 412 nm- Turbidity of the sample- Compounds that absorb near 324 nm- Limited by its lower solubility in purely aqueous systems- Other nucleophiles that can react with the disulfide bond

Thiol-Disulfide Exchange: The Underlying Chemistry

The quantification of thiols by these disulfide reagents is based on a thiol-disulfide exchange reaction. A thiol in the sample attacks the disulfide bond of the reagent, leading to the formation of a mixed disulfide and the release of a chromogenic leaving group. The concentration of the released chromophore, which is directly proportional to the initial thiol concentration, is then determined spectrophotometrically.

Thiol_Disulfide_Exchange cluster_reagents Reagents cluster_reaction Reaction in Biological Sample cluster_output Quantification Reagent_Disulfide R-S-S-R' Mixed_Disulfide Sample-S-S-R Reagent_Disulfide->Mixed_Disulfide forms Chromophore R'-SH (Chromogenic Product) Reagent_Disulfide->Chromophore releases DTNB DTNB 4-DPS 4-DPS Bis_P This compound Sample_Thiol Sample-SH (e.g., Cysteine in Protein) Sample_Thiol->Reagent_Disulfide attacks Spectrophotometer Spectrophotometer (measures absorbance) Chromophore->Spectrophotometer measured by Experimental_Workflow Start Start: Sample Collection (e.g., Blood Plasma) Sample_Prep Sample Preparation - Thaw on ice - Centrifuge to remove precipitates Start->Sample_Prep Assay_Setup Assay Setup - Add sample/standard to cuvette/plate - Add reaction buffer Sample_Prep->Assay_Setup Standard_Prep Standard Curve Preparation - Serial dilutions of a known thiol standard Standard_Prep->Assay_Setup Reaction Initiate Reaction - Add disulfide reagent - Incubate at room temperature Assay_Setup->Reaction Measurement Spectrophotometric Measurement - Read absorbance at appropriate λmax Reaction->Measurement Data_Analysis Data Analysis - Construct standard curve - Calculate thiol concentration Measurement->Data_Analysis End End: Report Thiol Concentration Data_Analysis->End

References

Selectivity of Bis(2-pyrimidyl) disulfide for thiols compared to other nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of bis(2-pyrimidyl) disulfide (also known as 2,2'-dipyridyl disulfide or Aldrithiol-2) towards thiols versus other common biological nucleophiles. The exceptional selectivity of this reagent for sulfhydryl groups makes it a valuable tool in bioconjugation, protein modification, and the development of antibody-drug conjugates (ADCs).

High Specificity for Thiol Modification

This compound is widely recognized for its high chemoselectivity for free sulfhydryl groups (cysteine residues in proteins) over other potentially reactive functional groups such as amines (lysine), hydroxyls (serine, threonine), and carboxylates (aspartate, glutamate). This selectivity is crucial for the precise modification of biomolecules.

The reaction with a thiol proceeds via a thiol-disulfide exchange mechanism. A nucleophilic thiolate anion attacks one of the sulfur atoms of the disulfide bond in this compound. This results in the formation of a new, mixed disulfide bond and the release of a pyridine-2-thione molecule. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm, providing a convenient method for tracking the reaction progress.[1]

Comparison of Reactivity with Other Nucleophiles

Key Factors Influencing Selectivity:

  • Nucleophilicity: At physiological pH (around 7.4), the thiol group of a cysteine residue (with a pKa typically around 8.5) exists in equilibrium with its much more nucleophilic thiolate form. In contrast, the amino group of lysine (pKa ~10.5) is largely protonated and thus a poor nucleophile. The hydroxyl groups of serine and threonine and the carboxylate groups of aspartate and glutamate are significantly weaker nucleophiles than the thiolate anion.

  • Reaction Conditions: The thiol-disulfide exchange reaction is efficient over a range of pH values, typically from 7 to 8. While higher pH increases the concentration of the reactive thiolate, it can also increase the nucleophilicity of other groups, though their reactivity with disulfides remains significantly lower than that of thiolates.

Based on these principles, the following table summarizes the expected relative reactivity of this compound with common biological nucleophiles.

Nucleophile (Amino Acid Residue)Functional GroupRelative Reactivity with this compoundRationale
Thiol (Cysteine) -SHVery High The deprotonated thiolate (-S⁻) is a potent nucleophile that readily participates in thiol-disulfide exchange.
Amine (Lysine) -NH₂Very Low At physiological pH, the amine is predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺).
Hydroxyl (Serine, Threonine) -OHNegligible The hydroxyl group is a weak nucleophile and generally does not react with disulfides under physiological conditions.
Carboxylate (Aspartate, Glutamate) -COO⁻Negligible The carboxylate group is a very weak nucleophile and does not exhibit reactivity towards disulfides in this context.

Experimental Protocols

Protocol 1: Quantification of Thiol-Disulfide Exchange with this compound

This protocol allows for the determination of the reaction rate between this compound and a thiol-containing compound.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., cysteine, glutathione, or a cysteine-containing peptide/protein)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

    • Prepare a stock solution of the thiol-containing molecule in the Reaction Buffer.

  • Reaction Setup:

    • In a quartz cuvette, add the Reaction Buffer and the thiol solution to achieve the desired final concentration.

    • Initiate the reaction by adding a small volume of the this compound stock solution. A typical starting point is a 10-fold molar excess of the disulfide reagent to the thiol.

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 343 nm over time. This absorbance corresponds to the release of pyridine-2-thione (molar extinction coefficient ≈ 8,080 M⁻¹cm⁻¹ at 343 nm).[1]

    • Record data points at regular intervals until the reaction reaches completion (i.e., the absorbance plateaus).

  • Data Analysis:

    • Convert the absorbance values to the concentration of pyridine-2-thione using the Beer-Lambert law.

    • The initial rate of the reaction can be determined from the slope of the initial linear portion of the concentration versus time plot.

Protocol 2: Competitive Reactivity Assay

This protocol can be used to directly compare the reactivity of this compound towards thiols in the presence of other nucleophiles.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., N-acetyl-cysteine)

  • Competing nucleophile (e.g., N-acetyl-lysine, N-acetyl-serine)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)

  • HPLC or LC-MS system for analysis

Procedure:

  • Reaction Setup:

    • Prepare a solution containing equimolar concentrations of the thiol and the competing nucleophile in the Reaction Buffer.

    • Initiate the reaction by adding this compound.

  • Time Course Analysis:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Quench the reaction immediately (e.g., by acidification with trifluoroacetic acid).

  • Product Analysis:

    • Analyze the quenched samples by HPLC or LC-MS to quantify the formation of the thiol-disulfide conjugate and any potential products from the reaction with the competing nucleophile.

  • Data Interpretation:

    • A significant formation of the thiol-disulfide product with little to no formation of other products will confirm the high selectivity of this compound for the thiol.

Visualizing the Selectivity and Experimental Workflow

Reaction of this compound with Nucleophiles cluster_main_reaction Primary Reaction Pathway cluster_side_reactions Potential Side Reactions PDS This compound Product R-S-S-Pyridyl + Pyridine-2-thione PDS->Product Highly Favorable NoReaction1 No Reaction PDS->NoReaction1 NoReaction2 No Reaction PDS->NoReaction2 NoReaction3 No Reaction PDS->NoReaction3 Thiol R-SH (Thiol) Thiol->Product Amine R-NH2 (Amine) Amine->NoReaction1 Hydroxyl R-OH (Hydroxyl) Hydroxyl->NoReaction2 Carboxylate R-COO- (Carboxylate) Carboxylate->NoReaction3

Caption: Reaction selectivity of this compound.

Workflow for Assessing Nucleophile Selectivity Start Prepare Mixture of Nucleophiles (Thiol, Amine, etc.) AddReagent Add this compound Start->AddReagent Incubate Incubate at Controlled Temperature and pH AddReagent->Incubate Quench Quench Reaction at Various Time Points Incubate->Quench Analyze Analyze by HPLC or LC-MS Quench->Analyze Quantify Quantify Reactants and Products Analyze->Quantify Determine Determine Selectivity Ratio Quantify->Determine

Caption: Experimental workflow for selectivity assessment.

Conclusion

This compound exhibits exceptional selectivity for thiol groups over other common nucleophilic functional groups found in biomolecules. This high degree of specificity, coupled with the ability to monitor the reaction in real-time, makes it an invaluable reagent for researchers in chemistry, biology, and pharmaceutical sciences for applications requiring precise and controlled modification of proteins and peptides.

References

Performance of Bis(2-pyrimidyl) disulfide in Acidic Versus Alkaline Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability and reactivity of disulfide bonds are critical parameters in the design of various chemical probes, bioconjugates, and therapeutic agents. The cleavage of these bonds is highly dependent on the local chemical environment, particularly pH. This guide provides a comprehensive comparison of the performance of Bis(2-pyrimidyl) disulfide under acidic and alkaline conditions, alongside alternative disulfide-containing compounds, supported by experimental data and detailed protocols.

Executive Summary

Disulfide bond stability is generally favored in acidic conditions, where the nucleophilicity of thiols is reduced. Conversely, alkaline conditions promote the formation of the more reactive thiolate anion, accelerating thiol-disulfide exchange and other degradation pathways. While specific quantitative data for the pH-dependent performance of this compound is not extensively available in the public domain, the general principles of disulfide chemistry, along with data from analogous compounds, suggest a similar trend of increased reactivity at higher pH. This guide presents a comparative analysis based on available data for related disulfide compounds to infer the expected performance of this compound and to provide a framework for its evaluation.

Comparison of Disulfide Compound Performance

The following table summarizes the pH-dependent stability and reactivity of various disulfide compounds, providing a basis for comparison with the expected performance of this compound.

CompoundAcidic Conditions (pH < 7)Alkaline Conditions (pH > 7)Key Characteristics & Applications
This compound (Expected) High stability, low reactivity with thiols.Increased reactivity with thiols, potential for hydrolysis and β-elimination.Useful for creating reversible bioconjugates; reactivity is tunable by pH.
2,2'-Dipyridyl disulfide Stable, widely used for forming disulfide bonds with thiols.Increased rate of thiol-disulfide exchange.Commonly used in bioconjugation and as a thiol-reactive probe.
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) Stable.Reacts rapidly with thiols to produce a colored product, but the disulfide itself can be unstable at very high pH.Primarily used for quantifying free sulfhydryl groups (Ellman's reagent).
Disulfide in cyclic pentapeptide Optimal stability around pH 3.0.[1]Increased degradation, primarily at the disulfide bond.[1]Model for disulfide stability in constrained peptide structures.

Signaling Pathways and Experimental Workflows

To visualize the fundamental chemical processes and experimental designs discussed in this guide, the following diagrams are provided.

Thiol_Disulfide_Exchange cluster_acidic Acidic Conditions (pH < pKa of thiol) cluster_alkaline Alkaline Conditions (pH > pKa of thiol) RSH R-SH (Protonated Thiol) Less Nucleophilic PySSPy Py-S-S-Py (this compound) RSH->PySSPy Slow Reaction RS_minus R-S⁻ (Thiolate Anion) Highly Nucleophilic PySSPy_alk Py-S-S-Py RS_minus->PySSPy_alk Fast Reaction Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation Compound Prepare stock solution of This compound Mix Incubate Disulfide with Thiol in each buffer at a controlled temperature Compound->Mix Buffers Prepare a series of buffers (e.g., pH 4, 7.4, 9) Buffers->Mix Thiol Prepare stock solution of a thiol (e.g., Glutathione) Thiol->Mix Quench Quench reaction at different time points Mix->Quench UVVis UV-Vis Spectroscopy (Monitor formation of 2-thiopyrimidinone) Mix->UVVis Real-time monitoring HPLC HPLC Analysis (Quantify remaining disulfide and reaction products) Quench->HPLC Kinetics Determine reaction kinetics (rate constants) at each pH HPLC->Kinetics UVVis->Kinetics Compare Compare stability and reactivity across the pH range Kinetics->Compare

References

A Comparative Guide to Thiol Quantification Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of thiol (sulfhydryl) groups is a critical aspect of research and drug development, playing a pivotal role in understanding protein structure, enzymatic activity, and cellular redox states. This guide provides a comprehensive comparison of three widely used thiol quantification methods: the classic Ellman's test, modern fluorescent maleimide probes, and highly specific mass spectrometry-based approaches. We present a side-by-side analysis of their performance, supported by experimental data, to assist researchers in selecting the most suitable method for their specific applications.

At a Glance: Performance Comparison of Thiol Quantification Methods

The choice of a thiol quantification method depends on various factors, including the required sensitivity, specificity, sample complexity, and available instrumentation. The following table summarizes the key performance characteristics of Ellman's test, fluorescent maleimide probes, and mass spectrometry.

FeatureEllman's Test (DTNB)Fluorescent Maleimide ProbesMass Spectrometry (LC-MS/MS)
Principle Colorimetric detection of a yellow product formed from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiols.[1]Fluorometric detection of a stable thioether bond formed between a maleimide-functionalized fluorophore and a thiol.Mass-based identification and quantification of thiol-containing molecules or peptides, often after derivatization.[2]
Limit of Detection (LOD) ~3 µM[1]10 nM - 0.2 µM[1]nM to pM range
Linear Range 0.1 - 1.6 mM[1]0 - 100 µM[1]Wide, dependent on analyte and instrumentation
Specificity General thiol detection; can be prone to interference from other nucleophiles.[1]High for thiols, but can react with other nucleophiles at higher pH.[3]High, can distinguish between different thiol-containing molecules and identify specific modification sites.[4]
Reaction Time 15 - 30 minutes[1]Seconds to 10 minutes[1]Sample preparation can be lengthy, but analysis is rapid.
Live Cell Imaging Not suitable[1]Yes, enables visualization of thiols in living cells.[1]Not suitable for live imaging.
Instrumentation SpectrophotometerFluorescence plate reader or microscopeLiquid chromatography system coupled with a mass spectrometer.

Methodologies and Reaction Principles

A fundamental understanding of the underlying chemical reactions and experimental workflows is crucial for the successful implementation and interpretation of results from each method.

Ellman's Test: The Colorimetric Standard

Ellman's test is a long-established and straightforward colorimetric method for quantifying free thiols. The assay is based on the reaction of DTNB with a thiol group, which cleaves the disulfide bond of DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product with a maximum absorbance at 412 nm.[1] The concentration of thiols in a sample is directly proportional to the amount of TNB²⁻ generated.

Ellmans_Test cluster_reaction Reaction cluster_products Products Thiol Thiol (R-SH) MixedDisulfide Mixed Disulfide (R-S-S-TNB) Thiol->MixedDisulfide + DTNB DTNB DTNB (Ellman's Reagent) TNB TNB²⁻ (Yellow Product, λmax=412 nm) DTNB->TNB

Reaction mechanism of Ellman's Test.
Fluorescent Maleimide Probes: High-Sensitivity Detection

Fluorescent maleimide probes offer a highly sensitive alternative to colorimetric assays. These reagents consist of a fluorophore linked to a maleimide group. The maleimide moiety reacts specifically with the sulfhydryl group of a thiol to form a stable, fluorescent thioether adduct. This reaction provides a significant increase in fluorescence intensity, allowing for the detection of low thiol concentrations.

Fluorescent_Maleimide_Probe cluster_reaction Reaction cluster_product Product Thiol Thiol (R-SH) FluorescentAdduct Fluorescent Thioether Adduct Thiol->FluorescentAdduct + Maleimide Probe MaleimideProbe Non-fluorescent Maleimide Probe

Reaction of a fluorescent maleimide probe with a thiol.
Mass Spectrometry: Unparalleled Specificity and Site-Specific Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides the highest level of specificity for thiol quantification. This technique allows for the separation and identification of individual thiol-containing molecules based on their mass-to-charge ratio. Furthermore, MS can pinpoint the exact location of free thiols within a protein sequence, offering invaluable insights into protein structure and function. Derivatization with reagents like N-ethylmaleimide (NEM) is often employed to alkylate free thiols, adding a specific mass tag that facilitates their identification and quantification.

Mass_Spectrometry_Workflow Sample Protein Sample Derivatization Derivatization (e.g., with NEM) Sample->Derivatization Digestion Proteolytic Digestion Derivatization->Digestion LC_Separation LC Separation Digestion->LC_Separation MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) MS_Analysis->Data_Analysis

General workflow for mass spectrometry-based thiol quantification.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible results.

Protocol 1: Thiol Quantification using Ellman's Test

Materials:

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • Thiol standard (e.g., L-cysteine or glutathione)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.

  • Prepare Thiol Standards: Prepare a series of known concentrations of the thiol standard in the reaction buffer.

  • Reaction:

    • In a microplate well or cuvette, add 250 µL of the reaction buffer.

    • Add 5 µL of the thiol standard or unknown sample.

    • Add 50 µL of the DTNB solution and mix well.

    • Incubate at room temperature for 15-30 minutes, protected from light.

  • Measurement: Measure the absorbance at 412 nm.

  • Quantification: Subtract the absorbance of a blank (reaction buffer with DTNB) from all readings. Create a standard curve by plotting the absorbance of the standards against their concentrations. Use the standard curve to determine the concentration of thiols in the unknown samples.

Protocol 2: Thiol Quantification using a Fluorescent Maleimide Probe

Materials:

  • Fluorescent maleimide probe (e.g., ThioGlo™)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: e.g., 100 mM phosphate buffer, pH 7.0-7.5

  • Thiol standard (e.g., glutathione)

  • Fluorescence microplate reader

Procedure:

  • Prepare Probe Stock Solution: Dissolve the fluorescent maleimide probe in DMSO to a concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution in the reaction buffer to the desired working concentration (e.g., 10 µM).

  • Prepare Thiol Standards: Prepare a series of known concentrations of the thiol standard in the reaction buffer.

  • Reaction:

    • In a black microplate well, add 100 µL of the thiol standard or unknown sample.

    • Add 100 µL of the probe working solution and mix.

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen probe.

  • Quantification: Subtract the fluorescence of a blank (reaction buffer with probe) from all readings. Create a standard curve and determine the concentration of thiols in the unknown samples.

Protocol 3: Thiol Quantification by LC-MS/MS

Materials:

  • N-ethylmaleimide (NEM) or other suitable alkylating agent

  • Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., dithiothreitol, DTT) - for total thiol analysis

  • Alkylation buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Protease (e.g., trypsin)

  • LC-MS grade solvents (e.g., water, acetonitrile, formic acid)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • For free thiol analysis: Denature the protein sample in the denaturing buffer. Add NEM to a final concentration of 10-20 mM and incubate for 1 hour at room temperature to block free thiols.

    • For total thiol analysis: First, reduce disulfide bonds by incubating with DTT (e.g., 10 mM) for 1 hour at 37°C. Then, proceed with NEM alkylation as described above.

  • Protein Digestion: Remove excess alkylating agent (e.g., by buffer exchange). Digest the protein with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture with formic acid.

    • Inject the sample onto a reverse-phase LC column and separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.

    • Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition mode to acquire both MS1 and MS2 spectra.

  • Data Analysis: Use proteomics software to search the acquired MS/MS data against a protein database to identify peptides containing the NEM-modified cysteine residues. Quantify the abundance of these peptides to determine the amount of free or total thiols.

Conclusion

The selection of an appropriate thiol quantification method is a critical decision that can significantly impact the outcome of research and development projects. Ellman's test, while simple and cost-effective, is best suited for applications where high sensitivity is not a primary concern. Fluorescent maleimide probes offer a significant improvement in sensitivity and are amenable to high-throughput screening and live-cell imaging. For the most demanding applications requiring the highest specificity and the ability to identify site-specific modifications, mass spectrometry stands as the gold standard. By carefully considering the strengths and limitations of each method, researchers can choose the most fitting approach to accurately and reliably quantify thiols in their samples.

References

Safety Operating Guide

Proper Disposal of Bis(2-pyrimidyl) disulfide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal and Safety Information

Proper disposal of Bis(2-pyrimidyl) disulfide is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. All procedures should be performed in accordance with local, state, and federal regulations.

Parameter Guideline Notes
Waste Classification Hazardous WasteBased on potential toxicity and lack of comprehensive environmental fate data.
Container Requirements Tightly sealed, clearly labeled, compatible containerPrevent leakage and ensure proper identification.
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses, lab coatStandard laboratory PPE is required.
Storage Pending Disposal Store in a cool, dry, well-ventilated areaRecommended storage temperature is 2-8°C.[1]
Disposal Method Licensed hazardous waste disposal companyDo not dispose of down the drain or in regular trash.

Pre-Disposal and Handling Protocols

Before beginning the disposal process, ensure all necessary personal protective equipment is worn. This includes, but is not limited to, nitrile gloves, safety glasses with side shields, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

  • Waste Collection :

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and empty containers.

    • Solid waste should be carefully transferred to a designated hazardous waste container. Avoid generating dust.

    • For solutions, pour the waste into a designated, compatible liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Container Labeling :

    • Clearly label the hazardous waste container with the full chemical name: "this compound".

    • Include the CAS number: "15718-46-4".

    • Affix the appropriate hazard pictograms. While a specific Safety Data Sheet (SDS) was not located, related compounds suggest potential for being harmful or an irritant.

    • Indicate the approximate quantity of waste in the container.

  • Storage Pending Disposal :

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • This area should be cool, dry, and well-ventilated, with a recommended temperature of 2-8°C.[1]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with all necessary information about the waste, including the chemical name and any known hazards.

    • Follow all institutional and contractor-specific procedures for waste handover.

Emergency Procedures

In the event of a spill, immediately alert personnel in the area and evacuate if necessary. For a small spill, and if it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a designated hazardous waste container. For large spills, or if you are unsure how to proceed, contact your EHS department immediately.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated ppe_check Wear appropriate PPE: - Nitrile Gloves - Safety Glasses - Lab Coat start->ppe_check is_contaminated Is the material contaminated with this compound? collect_waste Collect waste in a compatible, labeled container is_contaminated->collect_waste Yes non_hazardous Dispose of as non-hazardous waste is_contaminated->non_hazardous No ppe_check->is_contaminated label_container Label container with: - Chemical Name - CAS Number - Hazard Pictograms collect_waste->label_container store_waste Store sealed container in a designated cool, dry area (2-8°C) label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Bis(2-pyrimidyl) disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The procedural guidance herein is designed to answer specific operational questions for the safe handling of Bis(2-pyrimidyl) disulfide.

Hazard Assessment and Personal Protective Equipment (PPE)

While the immediate precursor, 2-mercaptopyrimidine, is not classified as hazardous under OSHA's 2012 standard, related pyrimidine thiols are known to cause skin and eye irritation. Therefore, a cautious approach is warranted. The disulfide bond introduces its own chemical reactivity that should be respected.

Recommended Personal Protective Equipment:

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.Ensure eye protection meets appropriate standards (e.g., NIOSH in the US or EN 166 in the EU).
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile or neoprene rubber).Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. Wash hands thoroughly after handling.
Respiratory Protection Not generally required if handled within a certified chemical fume hood. A NIOSH-approved respirator may be necessary for spills or if dust/aerosols are generated outside a fume hood.Ensure proper fit and training before using a respirator.
Protective Clothing A laboratory coat should be worn at all times. Consider a chemically resistant apron for procedures with a higher risk of splashes.Keep lab coats buttoned and change them regularly or immediately if significant contamination occurs.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial to minimize exposure and ensure safety.

  • Preparation and Planning:

    • Review this safety guide and any available institutional protocols.

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Locate the nearest safety shower and eyewash station.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Donning PPE:

    • Put on a lab coat, followed by safety glasses or goggles, and finally, gloves.

  • Handling the Compound:

    • All weighing and manipulation of solid this compound or its solutions must be conducted within a chemical fume hood to minimize inhalation exposure.

    • Use the smallest quantity necessary for the experiment.

    • Handle the solid carefully to avoid generating dust.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Decontaminate the work area in the fume hood.

    • Properly label and store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

    • Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing.

    • Wash hands thoroughly with soap and water.

Immediate Safety Protocols: Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Management:

  • Minor Spill: In a fume hood, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed, labeled container for hazardous waste disposal.

  • Major Spill: Evacuate the area and contact your institution's EHS department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed hazardous waste container. Do not pour down the drain.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program, in accordance with all local, state, and federal regulations.

Quantitative Data

Since specific data for this compound is limited, the properties of its precursor are provided for context.

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)
2-Mercaptopyrimidine1450-85-7112.16230

Visualized Workflows and Relationships

G Safe Chemical Handling Workflow prep 1. Preparation - Review SDS/Safety Guide - Prepare Fume Hood - Locate Safety Equipment ppe 2. Don PPE - Lab Coat - Eye Protection - Gloves prep->ppe handle 3. Chemical Handling (Inside Fume Hood) - Weighing - Solution Prep - Reaction ppe->handle storage 4. Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area handle->storage decon 5. Decontamination - Clean Work Area - Dispose of Contaminated Materials handle->decon doff 6. Doff PPE - Gloves - Eye Protection - Lab Coat decon->doff wash 7. Personal Hygiene - Wash Hands Thoroughly doff->wash

Caption: A workflow for the safe handling of chemical compounds.

G Hierarchy of Safety Controls cluster_0 Most Effective cluster_1 cluster_2 Least Effective elimination Elimination Physically remove the hazard substitution Substitution Replace the hazard engineering Engineering Controls Isolate people from the hazard (e.g., Fume Hood) admin Administrative Controls Change the way people work (e.g., SOPs, Training) ppe PPE Protect the worker with Personal Protective Equipment

Caption: The hierarchy of controls for managing chemical exposure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.